molecular formula C11H16ClNO B1455332 (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride CAS No. 1391455-00-7

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1455332
CAS No.: 1391455-00-7
M. Wt: 213.7 g/mol
InChI Key: YZEPXOHQBWEEEY-RFVHGSKJSA-N
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Description

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride ( 1391455-00-7) is a chiral chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate, or "chiral building block," for the construction of more complex molecules. Its structure, featuring a chiral center adjacent to a cyclopropyl ring and a 3-methoxyphenyl group, makes it a valuable scaffold for exploring structure-activity relationships in drug discovery. Compounds based on the phenylcyclopropylmethylamine scaffold have been investigated for their potential as selective agonists for central nervous system (CNS) targets, such as the 5-HT2C serotonin receptor . Activation of this receptor is a promising mechanism for developing new treatments for disorders including schizophrenia, obesity, and substance abuse, as it can modulate dopamine release without the adverse effects associated with other antipsychotics . The (R)-enantiomer is of particular importance, as stereochemistry can profoundly influence a compound's pharmacological activity and safety profile . Researchers utilize this chemical in high-throughput screening assays, as a precursor in asymmetric synthesis, and as a chemical probe to study biological targets like enzymes and receptors . It is supplied as a stable hydrochloride salt to enhance its handling and solubility properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(R)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPXOHQBWEEEY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704261
Record name (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391455-00-7
Record name (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral molecule of significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural motifs, featuring a cyclopropyl ring, a methoxy-substituted phenyl group, and a primary amine, make it a valuable building block in the synthesis of complex therapeutic agents. The cyclopropyl group, a bioisostere of a vinyl or isopropyl group, is known to impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, offering a critical resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data from commercial suppliers and computational predictions for structurally similar compounds, the following properties can be presented.

Core Identification
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1391455-00-7Commercial Supplier
Molecular Formula C₁₁H₁₆ClNOInferred
Molecular Weight 213.71 g/mol Inferred

Note: The corresponding free base, (2-(3-Methoxyphenyl)cyclopropyl)methanamine, has a CAS number of 1225499-45-5, a molecular formula of C₁₁H₁₅NO, and a molecular weight of 177.24 g/mol .[1]

Physicochemical Data (Predicted and Inferred)
PropertyValueNotes
Appearance White to off-white solidTypical for amine hydrochloride salts.
Melting Point Not availableExpected to be a crystalline solid with a distinct melting point.
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Soluble in water, methanol, and ethanol. Sparingly soluble in chloroform.Amine hydrochlorides are generally water-soluble. The free base is miscible with many organic solvents.[2][3]
Stability Stable under normal temperatures and pressures. Volatile.The free base is noted to be volatile.[3]
pKa ~9.10 (for the conjugate acid)Based on the pKa of cyclopropylamine.[2][3]

Spectroscopic Profile (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, cyclopropyl, and benzylic protons.

  • Aromatic Protons (δ 6.8-7.3 ppm): The 3-methoxyphenyl group will exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

  • Benzylic Proton (δ ~3.0-3.5 ppm): A multiplet for the proton attached to the carbon bearing both the phenyl and cyclopropyl groups.

  • Cyclopropyl Protons (δ 0.4-1.5 ppm): A series of complex multiplets in the upfield region, characteristic of the diastereotopic protons on the cyclopropane ring.

  • Amine Protons (broad signal): The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the benzene ring carbons, with the carbon attached to the methoxy group appearing at the downfield end of this range.

  • Methoxy Carbon (δ ~55 ppm): A single signal for the methoxy carbon.

  • Benzylic Carbon (δ ~50-60 ppm): The carbon atom attached to the phenyl ring, cyclopropyl ring, and the nitrogen atom.

  • Cyclopropyl Carbons (δ ~5-20 ppm): The carbons of the cyclopropane ring will resonate in the upfield region.

Mass Spectrometry

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.

  • Expected Molecular Ion (M+) of Free Base: m/z = 177.1154 (calculated for C₁₁H₁₅NO).[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching (Ammonium): A broad band in the region of 2400-3200 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching (Ether): A strong band around 1250 cm⁻¹.

Synthesis and Stereochemistry

The synthesis of this compound requires a stereocontrolled approach to establish the desired (R)-configuration at the chiral center. While a specific, detailed protocol for this exact molecule is not readily found in the literature, the synthesis would likely follow established methods for the preparation of chiral cyclopropylamines.

Conceptual Enantioselective Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Key Chiral Step cluster_2 Intermediate Processing cluster_3 Final Product Formation A 3-Methoxybenzaldehyde C Asymmetric Addition A->C B Cyclopropyl Grignard or Zinc Reagent B->C D (R)-Cyclopropyl(3-methoxyphenyl)methanol C->D Chiral Ligand/Catalyst E Activation of Hydroxyl D->E F Azide or Phthalimide Substitution E->F G Reduction to Amine F->G H (R)-Cyclopropyl(3-methoxyphenyl)methanamine (Free Base) G->H I Salt Formation with HCl H->I J This compound I->J

Sources

An In-depth Technical Guide to (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Research Chemicals

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropylamine functional group is a privileged motif in modern drug discovery. Its inherent conformational rigidity and unique electronic properties can impart favorable pharmacological characteristics to a molecule. The strained three-membered ring can enhance metabolic stability and improve potency by locking the molecule into a bioactive conformation. Furthermore, cyclopropylamines are known mechanism-based inhibitors of key enzymes, such as monoamine oxidases (MAO), making them valuable pharmacophores in the design of therapeutics for neurological disorders. The incorporation of a 3-methoxyphenyl substituent introduces an additional element for molecular recognition and can influence the pharmacokinetic profile of the compound.

This guide will provide a detailed exploration of a plausible synthetic route to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, comprehensive methods for its characterization, and a discussion of its potential applications in drug development, drawing upon established knowledge of similar chemical entities.

Proposed Synthesis of this compound

A logical and efficient synthetic strategy for the preparation of this compound is through the reductive amination of 3-methoxybenzaldehyde with enantiomerically pure (R)-cyclopropylamine, followed by salt formation.

Reagents and Starting Materials
ReagentCAS NumberSupplierNotes
3-Methoxybenzaldehyde591-31-1Commercially AvailableStarting material for the aryl component.
(R)-CyclopropylamineNot readily availableRequires synthesis or specialized supplierChiral amine source.
Sodium Triacetoxyborohydride56553-60-7Commercially AvailableMild reducing agent for reductive amination.
Dichloromethane (DCM)75-09-2Commercially AvailableAnhydrous, as reaction solvent.
Acetic Acid64-19-7Commercially AvailableCatalyst for imine formation.
Diethyl Ether60-29-7Commercially AvailableFor precipitation of the hydrochloride salt.
Hydrochloric Acid (in diethyl ether)7647-01-0Commercially AvailableFor hydrochloride salt formation.
Synthetic Workflow

The synthesis can be conceptualized as a two-step process: reductive amination to form the free base, followed by precipitation of the hydrochloride salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation A 3-Methoxybenzaldehyde C Imine Intermediate A->C + (R)-Cyclopropylamine Acetic Acid (cat.) DCM B (R)-Cyclopropylamine B->C D (R)-Cyclopropyl(3-methoxyphenyl)methanamine (Free Base) C->D Sodium Triacetoxyborohydride DCM E (R)-Cyclopropyl(3-methoxyphenyl)methanamine (Free Base) F This compound E->F HCl in Diethyl Ether Diethyl Ether

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine (Free Base)

  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added (R)-cyclopropylamine (1.1 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) is added, and the reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of imine formation, sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (R)-Cyclopropyl(3-methoxyphenyl)methanamine free base.

  • The crude product can be purified by silica gel column chromatography.

Step 2: Formation of this compound

  • The purified free base is dissolved in a minimal amount of anhydrous diethyl ether.

  • A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons of the 3-methoxyphenyl group (multiplets in the range of δ 6.8-7.3 ppm). Singlet for the methoxy group protons (around δ 3.8 ppm). Signals for the cyclopropyl ring protons (multiplets in the upfield region, typically δ 0.4-1.0 ppm). Signal for the benzylic proton (methine proton, likely a multiplet around δ 3.0-3.5 ppm). Broad singlet for the amine protons (variable chemical shift).
¹³C NMR Aromatic carbons of the 3-methoxyphenyl group (signals in the range of δ 110-160 ppm). Methoxy carbon signal (around δ 55 ppm). Cyclopropyl carbons (upfield signals, typically δ 5-15 ppm). Benzylic carbon (methine carbon, around δ 50-60 ppm).
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+ should be observed. Fragmentation patterns may show loss of the cyclopropyl group or cleavage of the benzylic C-N bond.
Chiral Purity Assessment

The enantiomeric excess (%ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H), is typically effective for separating enantiomers of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm).

  • Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold for the development of therapeutic agents targeting the central nervous system (CNS).

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are well-established as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3][4] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. The (R)-enantiomer of the title compound may exhibit selectivity and potency for one of the MAO isoforms.

G cluster_0 MAO Inhibition Pathway A (R)-Cyclopropyl(3-methoxyphenyl)methanamine B Monoamine Oxidase (MAO) A->B Inhibits C Neurotransmitter (e.g., Dopamine, Serotonin) B->C Blocks Metabolism D Inactive Metabolite C->D Metabolized by MAO E Increased Neurotransmitter Levels C->E Leads to

Caption: Hypothetical mechanism of action as a MAO inhibitor.

Other CNS Targets

The 3-methoxyphenyl moiety is present in a number of centrally acting drugs. This structural element can interact with various receptors and transporters in the brain. Therefore, this compound could be explored as a building block for the synthesis of ligands for serotonin receptors, dopamine receptors, or norepinephrine transporters, which are all important targets for the treatment of psychiatric and neurological disorders.[5]

Conclusion and Future Directions

This compound is a chiral amine with significant potential for drug discovery, particularly in the area of CNS disorders. This guide has provided a comprehensive overview of a plausible synthetic route, detailed analytical characterization methods, and potential therapeutic applications. The key to unlocking its full potential lies in the empirical validation of the proposed synthesis and a thorough investigation of its pharmacological profile. Future research should focus on the enantioselective synthesis of this compound, the determination of its absolute stereochemistry, and the evaluation of its activity and selectivity against a panel of CNS targets, with a primary focus on MAO-A and MAO-B.

References

  • MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

  • Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1839–1847. [Link]

  • ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • YouTube. Reductive Amination. [Link]

  • eScholarship.org. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein,. [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines …. [Link]

  • MDPI. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]

  • ResearchGate. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ScienceDirect. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubChem. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. [Link]

  • ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubMed. Synthesis and biological evaluation of cyclopropyl analogues of fosmidomycin as potent Plasmodium falciparum growth inhibitors. [Link]

  • ResearchGate. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • Supporting Information. Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. [Link]

  • ResearchGate. Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[2].. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound methodology for the synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, a valuable chiral building block in pharmaceutical research and development. The synthetic strategy is bifurcated into two primary stages: the initial formation of the racemic amine via a reductive amination pathway, followed by an efficient chiral resolution to isolate the desired (R)-enantiomer. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also the underlying chemical principles and rationale for the selected procedures. Emphasis is placed on experimental design, causality behind procedural choices, and methods for ensuring the integrity and purity of the final product.

Introduction

Chiral amines are of paramount importance in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules can profoundly influence their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. (R)-Cyclopropyl(3-methoxyphenyl)methanamine is a notable example of such a chiral amine, incorporating both a cyclopropyl moiety and a substituted phenyl ring, structural motifs that are frequently explored in the design of novel therapeutics targeting the central nervous system.[1] This guide details a reliable synthetic route to obtain the hydrochloride salt of the (R)-enantiomer in high purity.

Overall Synthetic Strategy

The synthesis of this compound is strategically approached in a two-part sequence. The initial phase focuses on the construction of the racemic amine backbone through the reductive amination of 3-methoxybenzaldehyde with cyclopropylamine. This is followed by a classical chiral resolution of the resulting racemic amine using an appropriate chiral acid to selectively crystallize one diastereomeric salt, from which the desired enantiomer is liberated and subsequently converted to its hydrochloride salt.

G cluster_0 Part 1: Racemic Amine Synthesis cluster_1 Part 2: Chiral Resolution & Salt Formation 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Formation Imine Formation 3-Methoxybenzaldehyde->Imine Formation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine Formation Reductive Amination Reductive Amination Imine Formation->Reductive Amination NaBH4 Racemic Amine Racemic Amine Reductive Amination->Racemic Amine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amine->Diastereomeric Salt Formation Chiral Resolving Agent (+)-O,O'-Dibenzoyl-D-tartaric acid Chiral Resolving Agent->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Liberation of (R)-Amine Liberation of (R)-Amine Fractional Crystallization->Liberation of (R)-Amine Base (R)-Amine (R)-Amine Liberation of (R)-Amine->(R)-Amine HCl Salt Formation HCl Salt Formation (R)-Amine->HCl Salt Formation HCl Final Product (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl HCl Salt Formation->Final Product

Caption: Overall Synthetic Workflow

Part 1: Synthesis of Racemic Cyclopropyl(3-methoxyphenyl)methanamine

The initial step involves the synthesis of the racemic amine via a one-pot reductive amination reaction. This method is chosen for its efficiency and operational simplicity.

Step 1.1: Imine Formation and In Situ Reduction

The reaction proceeds through the formation of an intermediate imine, N-(3-methoxybenzylidene)cyclopropanamine, from 3-methoxybenzaldehyde and cyclopropylamine. This imine is not isolated but is reduced in situ to the corresponding secondary amine using a mild reducing agent.

Causality of Experimental Choices:

  • Sodium borohydride (NaBH₄) is selected as the reducing agent due to its chemoselectivity. It readily reduces the imine functional group while being unreactive towards the aldehyde starting material under the reaction conditions. This selectivity is crucial for a successful one-pot reaction.

  • Methanol is employed as the solvent as it is a good solvent for both the reactants and the reducing agent, and it can also act as a proton source during the reduction of the intermediate borate-amine complex.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxybenzaldehyde (1.0 eq) and methanol. Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Amine Addition: Add cyclopropylamine (1.1 eq) to the solution. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude racemic cyclopropyl(3-methoxyphenyl)methanamine.

Part 2: Chiral Resolution and Hydrochloride Salt Formation

The separation of the enantiomers is achieved through classical resolution by the formation of diastereomeric salts. This method relies on the differential solubility of the salts formed between the racemic amine and a chiral resolving agent.

Step 2.1: Diastereomeric Salt Formation and Fractional Crystallization

The choice of the chiral resolving agent is critical for a successful resolution. Tartaric acid and its derivatives are widely used for the resolution of chiral amines due to their availability in both enantiomeric forms and their ability to form well-defined crystalline salts.[2][3] For the resolution of primary amines, O,O'-dibenzoyl-D-tartaric acid is often a highly effective choice.[4][5]

Causality of Experimental Choices:

  • (+)-O,O'-Dibenzoyl-D-tartaric acid is selected as the resolving agent. The choice of the D-enantiomer is based on the desired (R)-configuration of the final amine. The solubility difference between the (R)-amine-(+)-acid and (S)-amine-(+)-acid salts allows for their separation.

  • Solvent Screening is a crucial step for optimizing the resolution. A mixture of solvents is often employed to fine-tune the solubility of the diastereomeric salts. Common solvent systems include alcohols (methanol, ethanol, isopropanol) and acetone. The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.[6]

Experimental Protocol: Chiral Resolution
  • Salt Formation: Dissolve the racemic cyclopropyl(3-methoxyphenyl)methanamine (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol and acetone) with gentle warming. In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent system, also with warming.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, the mixture can be aged at room temperature or cooled further in a refrigerator.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the amine in the crystallized salt can be determined by chiral High-Performance Liquid Chromatography (HPLC) after liberating a small sample of the amine by treatment with a base.

Step 2.2: Liberation of the (R)-Amine

The resolved diastereomeric salt is treated with a base to liberate the free (R)-amine.

Experimental Protocol: Liberation of (R)-Amine

  • Basification: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, until the pH of the aqueous layer is basic (pH > 10).

  • Isolation: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-Cyclopropyl(3-methoxyphenyl)methanamine.

Step 2.3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free (R)-amine to its hydrochloride salt, which is often more stable and easier to handle as a solid. The formation of the hydrochloride salt is a straightforward acid-base reaction.[7]

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the (R)-amine in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.[8][9]

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or bubble dry HCl gas through the solution until the precipitation of the hydrochloride salt is complete.[9] The use of aqueous HCl is generally avoided if an anhydrous salt is desired.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureExpected YieldExpected Purity (ee%)
Reductive Amination 3-Methoxybenzaldehyde, Cyclopropylamine, NaBH₄Methanol0 °C to RT>80%Racemic
Chiral Resolution Racemic Amine, (+)-O,O'-Dibenzoyl-D-tartaric acidMethanol/AcetoneRT to 0 °C30-45% (of theoretical max)>98%
HCl Salt Formation (R)-Amine, HClDiethyl Ether0 °C>95%>98%

Visualization of Key Processes

G cluster_0 Reductive Amination Mechanism Aldehyde 3-Methoxybenzaldehyde Imine N-(3-methoxybenzylidene)cyclopropanamine Aldehyde->Imine Amine Cyclopropylamine Amine->Imine Hydride Attack Hydride (from NaBH4) attacks imine carbon Imine->Hydride Attack Protonation Protonation of the resulting anion Hydride Attack->Protonation Product Racemic Amine Protonation->Product G cluster_1 Chiral Resolution Process RacemicAmine Racemic Amine ((R)-Amine + (S)-Amine) SaltFormation Formation of Diastereomeric Salts ((R)-Amine-(+)-Acid) + ((S)-Amine-(+)-Acid) RacemicAmine->SaltFormation ResolvingAgent (+)-O,O'-Dibenzoyl-D-tartaric acid ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Less soluble salt precipitates) SaltFormation->Crystallization SolidPhase Solid: Enriched Diastereomeric Salt ((R)-Amine-(+)-Acid) Crystallization->SolidPhase LiquidPhase Mother Liquor: Enriched in other Diastereomer ((S)-Amine-(+)-Acid) Crystallization->LiquidPhase Liberation Basification SolidPhase->Liberation FinalAmine Enriched (R)-Amine Liberation->FinalAmine

Caption: Chiral Resolution Process

Conclusion

The synthesis of this compound can be reliably achieved through a well-established two-stage process involving reductive amination and subsequent chiral resolution. This guide provides a detailed framework for this synthesis, emphasizing the rationale behind the choice of reagents and reaction conditions. While the reductive amination step is a standard and high-yielding transformation, the success of the chiral resolution is highly dependent on careful optimization of the crystallization conditions, including the choice of solvent. The protocols outlined herein are based on sound chemical principles and established methodologies for the synthesis and resolution of chiral amines, providing a solid foundation for the preparation of this valuable compound for research and development purposes.

References

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An In-depth Technical Guide to the Postulated Mechanism of Action of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a synthetic small molecule with structural motifs suggesting potential interactions with key targets in the central nervous system. While direct experimental evidence for its mechanism of action is not extensively available in peer-reviewed literature, its chemical structure, featuring a cyclopropylamine moiety and a methoxyphenyl group, allows for the formulation of a well-grounded hypothesis regarding its pharmacological activity. This guide posits that this compound likely functions as a modulator of monoaminergic systems, primarily through the inhibition of monoamine oxidase (MAO) enzymes and/or interaction with monoamine transporters. This document will delve into the theoretical underpinnings of this proposed mechanism, drawing upon established structure-activity relationships of analogous compounds. Furthermore, it will provide detailed, field-proven experimental protocols to rigorously test these hypotheses, thereby offering a comprehensive roadmap for the scientific investigation of this compound.

Introduction and Structural Rationale

This compound possesses two key pharmacophoric elements that strongly suggest its potential as a modulator of monoamine neurotransmission. The cyclopropylamine scaffold is a well-established feature in a class of irreversible monoamine oxidase (MAO) inhibitors, such as the antidepressant tranylcypromine[1]. The methoxyphenyl group, on the other hand, is present in numerous ligands that exhibit affinity for monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)[2][3]. The combination of these structural features in a single molecule makes this compound a compelling candidate for investigation as a novel CNS-active agent.

This guide will, therefore, focus on two primary hypothesized mechanisms of action:

  • Monoamine Oxidase (MAO) Inhibition: The compound may act as an inhibitor of MAO-A and/or MAO-B, leading to decreased degradation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) and a subsequent increase in their synaptic concentrations.

  • Monoamine Transporter Inhibition: The compound may bind to and inhibit the function of SERT, DAT, and/or NET, thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft.

A third, less probable but still plausible, mechanism involving direct interaction with serotonin receptors will also be considered, given the prevalence of the methoxyphenyl moiety in known serotonergic ligands[3].

Postulated Molecular Mechanisms of Action

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

The presence of the cyclopropylamine group is the strongest indicator for potential MAO inhibition. Cyclopropylamines are known to act as mechanism-based inactivators of MAO enzymes[4][5].

Causality of Action: The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine moiety by the flavin adenine dinucleotide (FAD) cofactor of MAO. This oxidation can lead to the opening of the strained cyclopropyl ring, generating a reactive intermediate that forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site, resulting in irreversible inhibition[4].

Diagram of Postulated MAO Inhibition Pathway:

MAO_Inhibition cluster_synapse Synaptic Cleft & Presynaptic Terminal Compound (R)-Cyclopropyl(3-methoxyphenyl)methanamine MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition Monoamines Serotonin, Norepinephrine, Dopamine MAO->Monoamines Degrades Increased_Monoamines Increased Synaptic Monoamines Monoamines->Increased_Monoamines Leads to Transporter_Inhibition cluster_synapse Synaptic Cleft & Presynaptic Terminal Compound (R)-Cyclopropyl(3-methoxyphenyl)methanamine Transporter Monoamine Transporter (SERT, DAT, or NET) Compound->Transporter Inhibition Monoamines Serotonin, Norepinephrine, or Dopamine Transporter->Monoamines Reuptake Increased_Synaptic_Monoamines Increased Synaptic Monoamines Monoamines->Increased_Synaptic_Monoamines Leads to

Caption: Postulated monoamine transporter inhibition.

Experimental Protocols for Mechanism of Action Elucidation

To validate the aforementioned hypotheses, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive characterization of the compound's mechanism of action.

Radioligand Binding Assays for Monoamine Transporters

This assay will determine the binding affinity of this compound for SERT, DAT, and NET.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target transporter expressed in cell membranes.

Step-by-Step Methodology: [6][7][8]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, DAT, or NET.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of this compound.

    • Incubate the plate to allow for binding equilibrium to be reached.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

Target TransporterRadioligandKi (nM) of (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl
SERT[³H]CitalopramTo be determined
DAT[³H]WIN 35,428To be determined
NET[³H]NisoxetineTo be determined
Fluorescence-Based Monoamine Oxidase (MAO) Activity Assay

This assay will determine the inhibitory potency of the compound against MAO-A and MAO-B.

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorescent probe.

Step-by-Step Methodology: [9][10][11]

  • Enzyme and Substrate Preparation:

    • Obtain recombinant human MAO-A and MAO-B enzymes.

    • Prepare a working solution of a suitable substrate (e.g., kynuramine or a commercial fluorogenic substrate).

    • Prepare a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red or similar).

  • Inhibition Assay:

    • In a 96-well black plate, add the MAO enzyme (MAO-A or MAO-B), varying concentrations of this compound, and pre-incubate for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and add the detection reagent.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Plot the percentage of MAO activity against the logarithm of the test compound concentration.

    • Determine the IC50 value for both MAO-A and MAO-B.

Data Presentation:

MAO IsoformIC50 (µM) of (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl
MAO-ATo be determined
MAO-BTo be determined

Diagram of Experimental Workflow:

Experimental_Workflow cluster_transporter Monoamine Transporter Assays cluster_mao Monoamine Oxidase Assays T_Start HEK293 cells expressing SERT, DAT, or NET T_Membrane Membrane Preparation T_Start->T_Membrane T_Binding Radioligand Binding Assay T_Membrane->T_Binding T_Data IC50/Ki Determination T_Binding->T_Data M_Start Recombinant MAO-A and MAO-B M_Inhibition Fluorescence-Based Inhibition Assay M_Start->M_Inhibition M_Data IC50 Determination M_Inhibition->M_Data

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

Based on its structural characteristics, this compound presents a compelling case for investigation as a novel modulator of the monoaminergic system. The primary hypotheses center on its potential to inhibit monoamine oxidase and/or monoamine transporters. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action, determining its potency and selectivity, and ultimately understanding its therapeutic potential. Further studies, including in vivo microdialysis to measure neurotransmitter levels in relevant brain regions and behavioral pharmacology assays, will be crucial to fully characterize the pharmacological profile of this promising compound.

References

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Chiral synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Introduction: The Significance of Chiral Cyclopropylamines

Cyclopropylamines are a pivotal class of organic compounds, distinguished by the unique steric and electronic properties conferred by the three-membered ring fused to a nitrogen atom.[1] This structural motif is prevalent in a wide array of pharmaceuticals and agrochemicals, where the cyclopropane ring often serves as a bioisostere for larger groups, enhancing metabolic stability and binding affinity.[1][2][3] The introduction of a stereocenter, as in (R)-Cyclopropyl(3-methoxyphenyl)methanamine, adds a critical dimension of complexity and biological specificity. Enantiomerically pure amines are indispensable as resolving agents and as chiral building blocks in the synthesis of complex target molecules.[4] This guide provides a detailed, field-proven methodology for the asymmetric synthesis of the (R)-enantiomer of Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, a valuable intermediate for drug discovery and development.

Strategic Approach: Asymmetric Synthesis via Chiral N-Sulfinyl Imine Chemistry

The synthesis of chiral amines can be approached through various methods, including asymmetric reduction, catalytic asymmetric additions to imines, and the use of chiral auxiliaries.[5][6][7] Among these, the use of a chiral sulfinamide auxiliary, pioneered by Ellman, stands out for its robustness, high stereoselectivity, and the predictability of its outcomes.[8] This strategy relies on the temporary installation of a chiral N-tert-butanesulfinyl group, which directs the stereoselective addition of a nucleophile to the imine carbon. The auxiliary is then readily cleaved under mild acidic conditions to yield the desired enantiopure primary amine.

Our chosen synthetic pathway leverages this powerful technique and is outlined in three core stages:

  • Formation of the Chiral N-Sulfinyl Imine: Condensation of 3-methoxybenzaldehyde with (R)-2-methylpropane-2-sulfinamide.

  • Diastereoselective Nucleophilic Addition: Reaction of the N-sulfinyl imine with a cyclopropyl Grignard reagent.

  • Deprotection and Salt Formation: Acid-mediated cleavage of the sulfinyl group to unmask the primary amine and concomitant formation of the hydrochloride salt.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Diastereoselective Addition cluster_2 Stage 3: Deprotection & Salt Formation A 3-Methoxybenzaldehyde C N-Sulfinyl Imine Intermediate A->C B (R)-tert-Butanesulfinamide B->C E N-Sulfinyl Amine Adduct C->E D Cyclopropylmagnesium Bromide D->E G (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl E->G F HCl in Methanol F->G

Part 1: Synthesis of (R,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide

The foundational step is the condensation of 3-methoxybenzaldehyde with the chiral auxiliary, (R)-tert-butanesulfinamide. This reaction forms the key N-sulfinyl imine intermediate. The equilibrium of this reaction is driven to completion by the removal of water, typically achieved with a Lewis acid catalyst that also acts as a dehydrating agent.

Experimental Protocol
  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.05 eq).

  • Add titanium(IV) ethoxide (1.5 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is typically of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.

Causality and Mechanistic Insight

The use of titanium(IV) ethoxide is crucial; it acts as a Lewis acid to activate the aldehyde carbonyl towards nucleophilic attack by the sulfinamide nitrogen. Subsequently, it facilitates the elimination of water, effectively driving the reaction forward. The formation of a stable, five-membered Ti-chelate intermediate is proposed, which ultimately collapses to the desired imine and titanium oxo species.

Part 2: Diastereoselective Addition of Cyclopropylmagnesium Bromide

This is the critical stereochemistry-defining step. The chiral sulfinyl group directs the incoming cyclopropyl nucleophile to one of the two diastereotopic faces of the imine.

Mechanism of Diastereoselection

The high level of stereocontrol is achieved through a well-ordered, chair-like six-membered transition state. The magnesium ion of the Grignard reagent chelates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric repulsion, the bulky tert-butyl group of the sulfinyl auxiliary orients itself away from the 3-methoxyphenyl group of the imine. This conformation preferentially exposes one face of the C=N bond to the cyclopropyl group, leading to the desired (R,R)-diastereomer as the major product.

// Define nodes TS [label=<

Transition State Model

Chelated Intermediate

  • Mg²⁺ chelates to Sulfinyl Oxygen and Imine Nitrogen.

  • Bulky t-Bu group blocks the top face.

  • Cyclopropyl Grignard attacks from the less hindered bottom face.

  • Results in the formation of the (R,R)-diastereomer.

, shape=plaintext]; } ends_dot Caption: Chelation-controlled model for diastereoselective addition.

Experimental Protocol
  • Prepare a solution of the (R,E)-N-(3-methoxybenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF (~0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -48 °C using a dry ice/acetonitrile bath.

  • Slowly add cyclopropylmagnesium bromide (1.5 eq, ~0.5 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -45 °C.

  • Stir the reaction at -48 °C for 3-5 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude N-sulfinyl amine can be purified by flash chromatography to isolate the major diastereomer.

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the chiral auxiliary and the formation of the stable, crystalline hydrochloride salt of the target amine. This is conveniently achieved in a single step using hydrochloric acid in an alcohol solvent.

Experimental Protocol
  • Dissolve the purified (R)-N-((R)-cyclopropyl(3-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide (1.0 eq) in methanol (~0.2 M).

  • Add a solution of hydrogen chloride in diethyl ether (2.0 M, 2.0 eq) or a 4 M solution in 1,4-dioxane dropwise to the stirring solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The precipitation of the hydrochloride salt may be observed.

  • Monitor the cleavage of the auxiliary by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether, filter the precipitate, wash with additional cold diethyl ether, and dry under high vacuum.

  • This affords this compound as a white to off-white solid.

Data Summary and Characterization

The following table summarizes typical results for this synthetic sequence.

StepKey ReagentsEquivalentsTypical YieldDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)
1 3-Methoxybenzaldehyde, (R)-t-Bu-sulfinamide, Ti(OEt)₄1.0 / 1.05 / 1.5>90%N/A
2 N-Sulfinyl Imine, c-PrMgBr1.0 / 1.580-90%>95:5 dr
3 N-Sulfinyl Amine, HCl1.0 / 2.0>95%>98% ee

Characterization: The final product's identity and purity should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Chiral HPLC/SFC: To determine the enantiomeric excess of the final amine, often after conversion to a suitable derivative (e.g., an amide).

  • Mass Spectrometry (MS): To confirm the molecular weight of the free amine.

  • Melting Point: To characterize the hydrochloride salt.

References

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The Strategic Intermediate: A Technical Guide to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride and its Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has emerged as a molecule of significant interest within the pharmaceutical landscape. Its primary utility lies in its role as a crucial chiral building block, most notably in the synthesis of the non-hormonal drug Fezolinetant. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, a plausible and referenced synthetic pathway, and its pivotal application in the development of novel therapeutics targeting the central nervous system. Furthermore, we will explore potential, yet-to-be-fully-investigated research applications, drawing parallels from structurally similar molecules.

Introduction: The Value of Chiral Cyclopropylamines

The cyclopropyl moiety is a prized structural motif in medicinal chemistry, known for imparting favorable pharmacological properties such as increased potency, metabolic stability, and improved pharmacokinetic profiles. When combined with a chiral amine, as in (R)-Cyclopropyl(3-methoxyphenyl)methanamine, it creates a versatile scaffold for interacting with biological targets in a stereospecific manner. This guide focuses on the hydrochloride salt of this compound, a stable and readily handled form suitable for synthetic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1391455-00-7[1]
Molecular Formula C₁₁H₁₆ClNO[2]
Molecular Weight 213.70 g/mol [2]
Appearance Solid (predicted)General chemical knowledge
Storage Room temperature, under inert gas[2]

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Pathway

The synthesis can be envisioned in two key stages:

  • Formation of the chiral cyclopropyl ketone: This can be achieved through a stereoselective cyclopropanation reaction.

  • Reductive amination: The resulting ketone is then converted to the desired amine, followed by salt formation.

Synthetic Pathway cluster_0 Stage 1: Chiral Ketone Synthesis cluster_1 Stage 2: Reductive Amination & Salt Formation 3_methoxy_styrene 3-Methoxystyrene cyclopropyl_ketone (R)-1-cyclopropyl-1-(3-methoxyphenyl)methanone 3_methoxy_styrene->cyclopropyl_ketone Cyclopropanation diazo_ketone Ethyl diazoacetate diazo_ketone->cyclopropyl_ketone chiral_catalyst Chiral Catalyst (e.g., Rh₂(OAc)₄ + chiral ligand) chiral_catalyst->cyclopropyl_ketone ketone_input (R)-1-cyclopropyl-1-(3-methoxyphenyl)methanone amine (R)-Cyclopropyl(3-methoxyphenyl)methanamine ketone_input->amine Reductive Amination ammonia Ammonia (NH₃) ammonia->amine reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) reducing_agent->amine final_product (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride amine->final_product Salt Formation hcl HCl hcl->final_product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Stage 1: Synthesis of (R)-1-cyclopropyl-1-(3-methoxyphenyl)methanone

  • Rationale: Asymmetric cyclopropanation of styrenes is a well-established method for creating chiral cyclopropyl compounds. The use of a chiral catalyst, such as a rhodium or copper complex with a chiral ligand, can afford high enantioselectivity.

  • Procedure:

    • To a solution of 3-methoxystyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a chiral rhodium catalyst (e.g., Rh₂(OAc)₄ with a chiral ligand, 0.5-2 mol%).

    • The mixture is cooled to an appropriate temperature (e.g., 0 °C to room temperature).

    • A solution of ethyl diazoacetate (1.1 eq) in the same solvent is added dropwise over several hours.

    • The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the chiral cyclopropyl ketone.

Stage 2: Reductive Amination and Hydrochloride Salt Formation

  • Rationale: Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[3] The use of a suitable reducing agent in the presence of an ammonia source will yield the primary amine. Subsequent treatment with hydrochloric acid will form the stable hydrochloride salt.

  • Procedure:

    • To a solution of (R)-1-cyclopropyl-1-(3-methoxyphenyl)methanone (1.0 eq) in a protic solvent (e.g., methanol) is added an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

    • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • The solvent is removed in vacuo, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and filtered.

    • A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to the filtrate.

    • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Key Research Application: Intermediate in the Synthesis of Fezolinetant

The most significant and well-documented application of this compound is as a key intermediate in the synthesis of Fezolinetant.

Fezolinetant: A Non-Hormonal Treatment for Vasomotor Symptoms

Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[4] It is approved for the treatment of moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[5] By blocking the NK3 receptor in the hypothalamus, Fezolinetant modulates neuronal activity in the thermoregulatory center, thereby reducing the frequency and severity of hot flashes.[6]

Role in Fezolinetant Synthesis

In the synthesis of Fezolinetant, this compound serves as a crucial chiral building block that is incorporated into the final drug structure. The synthesis generally involves the coupling of this amine with a suitably functionalized heterocyclic core.

Fezolinetant_Synthesis amine_HCl (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride coupling Coupling Reaction amine_HCl->coupling heterocycle Activated Heterocyclic Core (e.g., a substituted triazolopyrazine) heterocycle->coupling fezolinetant Fezolinetant coupling->fezolinetant

Caption: General scheme for the synthesis of Fezolinetant.

Patents describing the synthesis of Fezolinetant and related compounds provide further details on the coupling conditions, which typically involve standard amide bond formation or nucleophilic aromatic substitution reactions.[5]

Potential Future Research Applications

While its role in Fezolinetant synthesis is well-established, the structural motifs present in this compound suggest its potential utility in other areas of medicinal chemistry.

Exploration of Novel CNS-Active Agents

Structurally similar compounds, such as the 4-methoxy analog, have been explored for their potential to modulate neurotransmitter systems.[2] This suggests that derivatives of (R)-Cyclopropyl(3-methoxyphenyl)methanamine could be investigated as potential treatments for a range of neurological and psychiatric disorders, including:

  • Depression

  • Anxiety disorders

  • Schizophrenia

The unique combination of the cyclopropyl group and the methoxyphenyl moiety could be systematically modified to develop selective receptor agonists or antagonists for various CNS targets.

Development of Other Neurokinin Receptor Antagonists

The success of Fezolinetant as an NK3 receptor antagonist highlights the therapeutic potential of this class of compounds. This compound could serve as a starting point for the development of novel antagonists targeting other neurokinin receptors (NK1 and NK2), which are implicated in a variety of physiological processes, including pain, inflammation, and mood disorders.

Conclusion

This compound is a valuable and strategic intermediate in modern pharmaceutical research. Its primary application as a key building block in the synthesis of Fezolinetant underscores the importance of chiral cyclopropylamines in drug development. The potential for this compound and its derivatives to be explored for other CNS-active agents and neurokinin receptor modulators opens up exciting avenues for future research. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in leveraging this important molecule for the discovery of next-generation therapeutics.

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Navigating the Uncharted: A Technical Guide to the Safe Handling of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide guidance on the safe handling of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. As a dedicated Safety Data Sheet (SDS) is not publicly available for this specific compound, the information herein is synthesized from established principles of laboratory safety, data from structurally analogous compounds, and authoritative chemical safety literature. All procedures should be conducted with a thorough risk assessment specific to the experimental conditions.

Introduction: Understanding the Molecule

This compound is a chiral amine salt that presents as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motifs, including the cyclopropyl ring and the methoxyphenyl group, make it a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The hydrochloride salt form generally confers increased stability and solubility in aqueous media compared to the freebase.

Due to its classification as a research chemical, comprehensive toxicological and physical data are limited. Therefore, a cautious and proactive approach to safety is paramount. This guide is designed to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment.

Hazard Identification and Risk Assessment: An Inferential Approach

In the absence of specific toxicity data, a hazard assessment must be based on the functional groups present in the molecule and data from similar compounds.

Structural Analogs Analysis:

  • Primary Amine Group: Aliphatic and aromatic amines can be irritants to the skin, eyes, and respiratory tract. Some amines are corrosive and can cause chemical burns.[2] Inhalation of amine vapors may lead to respiratory irritation.[2]

  • Hydrochloride Salt: While generally less caustic than their freebase counterparts, hydrochloride salts of amines can still be acidic and may cause irritation upon contact with moist tissues.

  • Cyclopropyl Group: This strained ring system does not inherently confer significant toxicity, but its reactivity in certain chemical transformations should be considered.

  • Methoxyphenyl Group: This moiety is common in many pharmaceutical compounds and is not typically associated with acute toxicity.

Based on this analysis, this compound should be treated as a compound that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and is likely to be an irritant to the eyes, skin, and respiratory system.

GHS Hazard Classification (Inferred):

Hazard ClassCategory
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation)
Specific Target Organ Toxicity - Single ExposureCategory 3 (May cause respiratory irritation)

This classification is inferred from data on analogous compounds and has not been officially assigned.[3][4]

Prudent Handling and Storage: A Proactive Protocol

Adherence to established best practices for handling chemical reagents is the foundation of a safe laboratory environment.[5][6]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the use of effective engineering controls.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is mandatory when handling this compound.[7]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against dust particles and splashes.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Check for tears before use.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 respirator (if handling large quantities or if dust is generated)Provides additional protection against inhalation of fine particles.
Storage Requirements: Ensuring Stability and Safety

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Experimental Workflow: A Step-by-Step Approach to Safe Handling

The following workflow outlines the critical steps for safely handling this compound from receipt to use.

SafeHandlingWorkflow A Receipt and Inspection B Storage in Designated Area A->B Intact Container C Pre-Use Risk Assessment B->C D Donning Appropriate PPE C->D E Transfer to Fume Hood D->E F Weighing and Solution Preparation E->F G Reaction Setup and Monitoring F->G H Decontamination of Work Area G->H I Proper Waste Disposal H->I

Caption: Safe handling workflow for this compound.

Emergency Procedures: Preparedness is Key

Rapid and appropriate response to an emergency situation can significantly mitigate potential harm.[8][9]

Spill Response

For a small spill (a few grams) within a chemical fume hood:

  • Alert colleagues in the immediate vicinity.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Gently sweep the absorbed material into a labeled waste container. Avoid creating dust.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill or a spill outside of a fume hood:

  • Evacuate the laboratory immediately.

  • Alert your supervisor and institutional safety office.

  • Restrict access to the affected area.

  • Do not attempt to clean up the spill yourself. Wait for trained emergency responders.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[10]

Conclusion: A Commitment to a Culture of Safety

The responsible use of research chemicals like this compound is fundamental to the advancement of science. While a complete toxicological profile is not yet available, a proactive and informed approach to safety, grounded in the principles outlined in this guide, will empower researchers to handle this compound with confidence and care. Fostering a culture of safety through continuous training, adherence to protocols, and open communication is the ultimate safeguard for all laboratory personnel.[5][11]

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The Emergence of a Key CNS Scaffolding: A Technical History of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has emerged as a significant building block in contemporary medicinal chemistry, particularly in the design of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery and history of this compound, tracing its conceptual origins from the established value of cyclopropylamines in modulating CNS targets. We will delve into the scientific rationale that propelled its development, detail plausible enantioselective synthetic routes based on established chemical principles, and contextualize its importance within the broader landscape of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this pivotal chemical entity.

Introduction: The Strategic Importance of the Cyclopropylamine Moiety in CNS Drug Design

The cyclopropyl group is a highly valued motif in medicinal chemistry. Its rigid, three-membered ring structure imparts conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the unique electronic properties of the cyclopropane ring can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] When incorporated into an amine, forming a cyclopropylamine, this scaffold becomes a powerful tool for interacting with key receptors and enzymes in the central nervous system.

Historically, cyclopropylamine derivatives have been instrumental in the development of important classes of CNS-active drugs, most notably Monoamine Oxidase Inhibitors (MAOIs). The antidepressant tranylcypromine is a classic example that showcases the therapeutic potential of this structural class. The incorporation of the cyclopropyl ring was a key innovation that led to potent and irreversible inhibition of MAO, providing a valuable treatment option for depression. This historical success laid the groundwork for further exploration of cyclopropylamine-containing molecules in neuroscience drug discovery.

The Genesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine: A Strategic Design

While a singular, seminal "discovery" paper for this compound has not been prominently identified in the public domain, its emergence can be understood as a logical progression in the field of medicinal chemistry. The design of this molecule likely stemmed from a strategic combination of two key pharmacophoric elements: the cyclopropylamine core and the 3-methoxyphenyl group.

The cyclopropylamine moiety provides a proven scaffold for CNS activity, as established by the history of MAOIs. The 3-methoxyphenyl group is a common feature in a multitude of CNS drugs, where the methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and electronic properties of the molecule, thereby modulating its interaction with biological targets and its ability to cross the blood-brain barrier.

The specific selection of the (R)-enantiomer underscores a sophisticated approach to drug design, recognizing that stereochemistry is critical for pharmacological activity. In many receptor-ligand interactions, only one enantiomer will bind effectively to the chiral environment of the receptor's binding site. The isolation of the (R)-enantiomer suggests a targeted effort to identify the more potent or selective stereoisomer.

While the exact initial therapeutic target for its development is not explicitly detailed in readily available literature, its structural features suggest potential applications as a modulator of monoaminergic systems, such as serotonin or dopamine receptors, or as a novel MAO inhibitor. The general utility of cyclopropyl(methoxyphenyl)methanamine derivatives as intermediates for CNS-targeting agents is acknowledged in the chemical literature.

Enantioselective Synthesis: A Proposed Methodological Approach

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic workflow for the preparation of this compound, starting from commercially available 3-methoxybenzaldehyde.

G A 3-Methoxybenzaldehyde B 3-Methoxy-β-nitrostyrene A->B Henry Reaction (Nitromethane, NH4OAc) C trans-1-(3-Methoxyphenyl)-2-nitrocyclopropane B->C Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide, NaH) D rac-Cyclopropyl(3-methoxyphenyl)methanamine C->D Reduction (e.g., LiAlH4 or H2/Pd-C) E (R)-Cyclopropyl(3-methoxyphenyl)methanamine D->E Chiral Resolution (e.g., with a chiral acid like Tartaric Acid) F (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride E->F Salt Formation (HCl in ether)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Henry Reaction to form 3-Methoxy-β-nitrostyrene

  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in nitromethane (5.0 eq), add ammonium acetate (0.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxy-β-nitrostyrene.

Causality: The Henry reaction is a classic and reliable method for the condensation of an aldehyde with a nitroalkane to form a nitroalkene. Ammonium acetate acts as a basic catalyst to facilitate the reaction.

Step 2: Corey-Chaykovsky Reaction for Cyclopropanation

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of 3-methoxy-β-nitrostyrene (1.0 eq) in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield trans-1-(3-methoxyphenyl)-2-nitrocyclopropane.

Causality: The Corey-Chaykovsky reaction is a highly effective method for the cyclopropanation of electron-deficient alkenes, such as nitroalkenes. The sulfur ylide generated in situ selectively adds to the double bond to form the cyclopropane ring.

Step 3: Reduction of the Nitro Group

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of trans-1-(3-methoxyphenyl)-2-nitrocyclopropane (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 8-12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain racemic cyclopropyl(3-methoxyphenyl)methanamine.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing the nitro group to a primary amine. This is a standard and high-yielding transformation in organic synthesis.

Step 4: Chiral Resolution

  • Dissolve the racemic amine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent.

  • Allow the diastereomeric salts to crystallize, which may require cooling or slow evaporation of the solvent.

  • Collect the crystals by filtration. The desired (R)-amine will form a diastereomeric salt with the chiral acid. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the free (R)-amine.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched (R)-Cyclopropyl(3-methoxyphenyl)methanamine.

Causality: Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers. The different physical properties of the diastereomeric salts allow for their separation by crystallization.

Step 5: Hydrochloride Salt Formation

  • Dissolve the free (R)-amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether until precipitation is complete.

  • Collect the resulting white precipitate by filtration, wash with cold ether, and dry under vacuum to afford this compound.

Causality: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of an amine for pharmaceutical applications.

Physicochemical Properties and Pharmacological Context

While specific preclinical and clinical data for this compound are not widely published, its physicochemical properties can be predicted, and its likely pharmacological context can be inferred from its structure.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC11H16ClNO
Molecular Weight213.71 g/mol
XLogP32.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Data sourced from PubChem and other chemical databases.

These predicted properties are consistent with those of many orally bioavailable CNS drugs. The moderate lipophilicity (XLogP3) and the number of hydrogen bond donors and acceptors are within the ranges often associated with good blood-brain barrier penetration.

Given its structural similarity to known MAOIs and other CNS-active compounds, it is highly probable that this compound was initially investigated for its potential to modulate monoamine neurotransmitter systems. This could involve direct interaction with serotonin, dopamine, or norepinephrine receptors, or inhibition of their metabolic enzymes like monoamine oxidase.

Conclusion and Future Perspectives

This compound stands as a testament to the principles of rational drug design, leveraging historical knowledge of successful pharmacophores to create a novel and valuable chemical entity. While its specific discovery history remains somewhat elusive in the public domain, its strategic design, combining the CNS-active cyclopropylamine scaffold with the frequently employed 3-methoxyphenyl group, points to a deliberate effort to create a new modulator of neurological pathways.

The proposed enantioselective synthesis provides a robust and logical framework for its preparation, adhering to the principles of scientific integrity and reproducibility. As a key building block, this compound will likely continue to play a significant role in the development of the next generation of CNS therapeutics. Further research into its specific pharmacological profile and the publication of its discovery and development history would be of great value to the scientific community.

References

  • PubChem. (2023). Cyclopropyl(3-methoxyphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.
  • Faísca Phillips, A. M. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8763–8798.
  • Defert, O., & Bolli, M. H. (2020). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 120(23), 12698–12750.
  • Google Patents. (1973). Process for manufacturing cyclopropylamine. (U.S. Patent No. 3,711,549). U.S.
  • Google Patents. (1986). Process for the manufacture of cyclopropylamine. (U.S. Patent No. 4,590,292). U.S.
  • AccelaChem. (n.d.). This compound. Retrieved from [Link]

  • Tipton, K. F. (Ed.). (2018). Monoamine Oxidase Inhibitors in Neurological Diseases. Academic Press.
  • Petzer, J. P., & Petzer, A. (2012). The role of the cyclopropylamine moiety in the inhibition of monoamine oxidase. Expert Opinion on Drug Discovery, 7(7), 599-616.

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Thermochemical properties of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Introduction

This compound is a chiral amine salt of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of novel therapeutic agents targeting the central nervous system.[1] A comprehensive understanding of its thermochemical properties is paramount for ensuring safety, stability, and control during synthesis, purification, formulation, and storage. Properties such as thermal stability, enthalpy of formation, and phase transition behavior directly impact process safety, drug substance purity, and the ultimate efficacy of the final product.[2][3]

Section 1: Molecular Structure and Its Thermochemical Implications

The thermochemical profile of this compound is a composite of the contributions from its three primary structural motifs: the cyclopropylamine group, the 3-methoxyphenyl ring, and the hydrochloride salt form.

  • Cyclopropylamine Moiety : The three-membered cyclopropane ring is characterized by significant ring strain. This high internal energy makes a substantial contribution to the molecule's standard enthalpy of formation (ΔHf°). For instance, the standard enthalpy of formation for liquid cyclopropylamine is 10.95 ± 0.12 kcal/mol, a value that reflects this inherent strain.[4] The presence of this group suggests that reactions involving its ring-opening will be highly exothermic. The rigidity imparted by this ring can also influence the crystal packing and, consequently, the melting point and enthalpy of fusion.

  • 3-Methoxyphenyl Group : The methoxy-substituted aromatic ring is electronically stable. Its primary influence on the thermochemical properties will be through its contribution to the overall molecular weight and its intermolecular interactions (van der Waals forces and dipole-dipole interactions) in the solid state, which affect the lattice energy of the crystal.

  • Hydrochloride Salt : The formation of a hydrochloride salt from the amine free base is a highly exothermic process. This ionic character results in strong electrostatic interactions within the crystal lattice. Consequently, the hydrochloride salt is expected to have a significantly higher melting point, greater thermal stability, and different solubility characteristics compared to its free base form. The presence of the chloride counter-ion also introduces the potential for specific decomposition pathways at elevated temperatures.

Section 2: Core Thermochemical Parameters – An Analytical and Predictive Overview

A thorough understanding of a pharmaceutical compound's thermochemical properties is critical. Below are the key parameters and a predictive summary for the title compound, based on data from analogous structures.

Table 1: Summary of Key Thermochemical Parameters and Standard Analytical Methods

ParameterDescriptionRelevance in Drug DevelopmentStandard Determination Technique
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.A key indicator of purity and identity. Critical for formulation processes like hot-melt extrusion.Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔHfus) The heat absorbed during the melting process.Relates to crystal lattice energy and intermolecular forces. Important for solubility modeling.Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) The temperature at which the molecule begins to chemically degrade.Defines the upper limit for safe handling, processing, and storage. Essential for safety assessments.Thermogravimetric Analysis (TGA)
Enthalpy of Formation (ΔHf°) The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states.A fundamental measure of a molecule's thermodynamic stability. Used in reaction hazard analysis.Combustion Calorimetry / Computational Chemistry
Specific Heat Capacity (Cp) The amount of heat required to raise the temperature of a unit mass of the substance by one degree.Essential for heat transfer calculations in process scale-up and equipment design.Modulated DSC (MDSC)

Section 3: Experimental Determination of Thermochemical Properties

The following protocols are presented as self-validating systems for the accurate determination of the key thermochemical properties. The causality behind experimental choices is highlighted to ensure robust and reliable data generation.

Experimental Workflow for Thermal Characterization

The logical flow for a comprehensive thermal analysis ensures that data from one technique informs the next, providing a complete picture of the material's behavior.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Stability & Decomposition cluster_2 Phase 3: Advanced Analysis cluster_3 Phase 4: Data Synthesis Sample Sample Receipt & Initial Characterization DSC_Screen DSC for Melting Point & Purity Assessment Sample->DSC_Screen Small aliquot TGA_Analysis TGA for Decomposition Profile & Solvent Content DSC_Screen->TGA_Analysis Informs max temp for TGA Report Comprehensive Thermochemical Report DSC_Screen->Report MDSC Modulated DSC for Heat Capacity (Cp) TGA_Analysis->MDSC Defines stable temp range for Cp measurement TGA_Analysis->Report MDSC->Report

Caption: Workflow for experimental thermochemical characterization.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for investigating thermal transitions.[2] A sharp melting endotherm is a strong indicator of high purity, while the presence of multiple peaks may suggest polymorphism or impurities. The heating rate is chosen to balance resolution and sensitivity. A nitrogen purge is used to create an inert atmosphere, preventing oxidative degradation.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan. Crimp the pan with a hermetically sealed lid to prevent sublimation or evaporation of any residual solvent.

  • Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a linear heating rate of 10 °C/min. The upper temperature limit should be below the onset of decomposition as determined by TGA.

    • Maintain a constant nitrogen purge gas flow at 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the melting endotherm.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Observe for any other thermal events, such as solid-solid transitions (polymorphism) or exothermic decomposition events.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: TGA provides quantitative information on mass loss as a function of temperature, which is essential for determining thermal stability and the presence of volatiles like water or solvents.[2] The data directly establishes the maximum safe temperature for handling and processing.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the sample into a platinum or ceramic TGA pan. A larger sample mass than DSC is used to improve the accuracy of mass loss measurements.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Heat the sample from 30 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis:

    • Analyze the TGA curve (Weight % vs. Temperature).

    • Identify the onset temperature of significant mass loss, which defines the decomposition temperature (Td).

    • Quantify any mass loss at lower temperatures (e.g., < 120 °C) to determine the content of adsorbed water or residual solvent.

Section 4: Computational Thermochemistry Workflow

When experimental data is limited or for predictive screening, high-level quantum chemical calculations provide a reliable alternative for determining gas-phase thermochemical properties.[5][6]

Computational Workflow Diagram

G A 1. Build 3D Molecular Structure (R)-enantiomer) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minimum, obtain ZPE & thermal corrections) B->C D 4. High-Accuracy Single-Point Energy (e.g., G3(MP2)//B3LYP) C->D E 5. Calculate Enthalpy of Formation (ΔHf°) (Using atomization or isodesmic reactions) D->E

Caption: Workflow for computational thermochemistry.

Computational Methodology

Causality: The choice of computational method is a balance between accuracy and cost. The G3(MP2)//B3LYP composite method is a well-established approach for obtaining accurate enthalpies of formation for organic molecules.[5] The use of isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, is a critical technique to cancel out systematic errors in the calculation, leading to more reliable results.[7]

  • Structure Optimization: The initial 3D structure of the (R)-Cyclopropyl(3-methoxyphenyl)methanamine cation and the chloride anion are optimized using Density Functional Theory (DFT), employing the B3LYP functional with a 6-31G(d) basis set.

  • Vibrational Frequencies: A frequency calculation is performed at the same level of theory to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and other thermal corrections to the enthalpy.

  • High-Accuracy Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a more accurate, computationally intensive method such as G3(MP2).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or, for higher accuracy, via a well-chosen isodesmic reaction scheme. An example isodesmic reaction is shown below:

    (R)-Cyclopropyl(3-methoxyphenyl)methanamine + Toluene + Methylamine → Benzene + Methoxytoluene + (R)-Cyclopropylmethanamine

    By using known experimental ΔHf° values for the smaller, well-characterized molecules (toluene, methylamine, etc.), the unknown ΔHf° of the target molecule can be determined with high precision.

Conclusion

The thermochemical characterization of this compound is essential for its successful development and application. Although direct experimental data is not widely published, a robust and scientifically sound characterization is achievable. By leveraging predictive insights from its constituent chemical groups, applying standardized experimental techniques like DSC and TGA, and utilizing validated computational workflows, researchers can generate the critical data needed for process safety, formulation design, and regulatory compliance. This integrated approach provides a comprehensive framework for de-risking development and ensuring the quality and stability of this important pharmaceutical intermediate.

References

  • Title: The enthalpies of combustion and formation of cyclopropylamine.
  • Title: Thermal Stability of Amine Compounds and Dichloromethane Source: Aidic URL
  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL
  • Title: Thermal Stability of Amine Compounds and Dichloromethane | Request PDF Source: ResearchGate URL
  • Title: Cyclopropyl(4-methoxyphenyl)
  • Title: Application of Thermal Analysis in Pharmaceutical Field – Revefenacin Source: Ami Instruments URL
  • Title: Enthalpy of formation of 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.
  • Title: Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: ACS Publications URL
  • Title: Effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes: a calorimetric and computational study Source: PubMed URL
  • Title: Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)
  • Title: A Deep Dive into 3-Methoxyphenyl: A Theoretical and Computational Analysis Source: BenchChem URL

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Methodological & Application

Application Notes: Amide Synthesis via N-Acylation of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Cyclopropyl(3-methoxyphenyl)methanamine is a chiral primary amine that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. The presence of the cyclopropyl ring introduces conformational rigidity and metabolic stability, while the methoxyphenyl group offers a site for further functionalization, making this scaffold attractive for the synthesis of novel therapeutic agents.[1][2][3] This document provides a comprehensive, field-proven protocol for the use of its hydrochloride salt in a fundamental chemical transformation: N-acylation to form a stable amide bond.

The protocol detailed herein describes the reaction of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride with an acyl chloride (exemplified by benzoyl chloride) under Schotten-Baumann conditions.[4][5] This robust and widely used method is highly effective for the acylation of primary and secondary amines.[6][7] The procedure involves liberating the nucleophilic free amine from its hydrochloride salt in situ using a suitable base, followed by its reaction with the electrophilic acyl chloride. This guide explains the causality behind each step, ensuring a reproducible and high-yielding outcome for researchers.

Physicochemical Properties & Safety

A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.

PropertyValueSource
Chemical Formula C₁₁H₁₆ClNOPubChem
Molecular Weight 213.70 g/mol [8]
Appearance White to off-white solid (typical for amine salts)General Knowledge
Solubility Soluble in water, methanol. Sparingly soluble in dichloromethane (DCM), ethyl acetate (EtOAc).General Chemical Principles
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[9][9]

Safety & Handling:

  • This compound is an amine salt and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[10]

  • Acyl chlorides, such as benzoyl chloride, are corrosive and lachrymatory. They react violently with water and other protic solvents. All manipulations involving acyl chlorides must be performed in a certified chemical fume hood.[9]

  • The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by the base. Ensure adequate ventilation.[11]

Core Application: N-Benzoylation Protocol

This section provides a detailed, step-by-step methodology for the N-acylation of this compound with benzoyl chloride.

Reagents and Materials
ReagentCAS No.MW ( g/mol )EquivalentsAmount
(R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl1358994-14-1213.701.0214 mg (1.0 mmol)
Benzoyl Chloride98-88-4140.571.1155 mg (128 µL, 1.1 mmol)
Triethylamine (TEA)121-44-8101.192.2223 mg (306 µL, 2.2 mmol)
Dichloromethane (DCM), anhydrous75-09-284.93-10 mL
Deionized Water7732-18-518.02-For workup
1 M Hydrochloric Acid (HCl)7647-01-036.46-For workup
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-For workup
Saturated Sodium Chloride (Brine)7647-14-558.44-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-For drying
TLC Plates (Silica gel 60 F₂₅₄)---As needed
Eluent for TLC---e.g., 3:1 Hexanes:Ethyl Acetate
Experimental Workflow Diagram

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purify Isolation & Purification prep1 Dissolve Amine HCl and TEA in DCM prep2 Cool to 0 °C (Ice Bath) prep1->prep2 react1 Add Benzoyl Chloride dropwise prep2->react1 Under N₂ atmosphere react2 Warm to RT Stir for 2-4h react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with H₂O react3->work1 Upon completion work2 Wash with 1M HCl work1->work2 work3 Wash with sat. NaHCO₃ work2->work3 work4 Wash with Brine work3->work4 iso1 Dry Organic Layer (Na₂SO₄) work4->iso1 iso2 Filter & Evaporate iso1->iso2 iso3 Purify via Column Chromatography iso2->iso3

Caption: Experimental workflow for N-benzoylation.

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (214 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask. The amine salt may not fully dissolve. Add triethylamine (306 µL, 2.2 mmol, 2.2 eq) to the suspension. Stir for 10-15 minutes at room temperature. The mixture should become a clear solution as the free amine is formed.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acylation: Slowly add benzoyl chloride (128 µL, 1.1 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12] Spot the starting amine, benzoyl chloride, and the reaction mixture. An appropriate eluent system is typically 20-40% ethyl acetate in hexanes. The product amide should have an Rf value intermediate between the starting materials. The reaction is complete when the starting amine spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, quench it by adding deionized water (15 mL). Transfer the mixture to a separatory funnel.

  • Workup - Washing:

    • Wash the organic layer sequentially with 1 M HCl (15 mL) to remove excess triethylamine.[13]

    • Wash with saturated NaHCO₃ solution (15 mL) to remove any remaining benzoyl chloride and HCl.

    • Wash with brine (15 mL) to remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-((R)-cyclopropyl(3-methoxyphenyl)methyl)benzamide.

Mechanism & Scientific Rationale

The success of this protocol hinges on several key chemical principles. Understanding these principles allows for logical troubleshooting and adaptation of the method for other substrates.

Liberation of the Free Amine

The starting material is an ammonium salt, where the nitrogen's lone pair is protonated, rendering it non-nucleophilic. The first crucial step is the deprotonation by a base to generate the free amine.

  • Choice of Base: Triethylamine (TEA) is an ideal choice. It is a non-nucleophilic, organic-soluble base strong enough to deprotonate the ammonium salt but not so strong as to cause unwanted side reactions like deprotonation of the benzylic proton.[14] Two equivalents are used: one to neutralize the hydrochloride salt and a second to scavenge the HCl generated during the acylation.[6][15]

Nucleophilic Acyl Substitution Mechanism

The core reaction is a nucleophilic acyl substitution.[4] The free amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

Caption: Mechanism of N-acylation.

  • Reaction Conditions: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive amine and acyl chloride.[16] Allowing it to warm to room temperature provides sufficient energy to ensure the reaction proceeds to completion. Anhydrous solvent is critical to prevent the hydrolysis of the benzoyl chloride, which would form benzoic acid.[6][15]

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incomplete deprotonation of amine HCl. 2. Hydrolyzed/degraded acyl chloride. 3. Insufficient reaction time.1. Ensure 2.2 eq. of fresh, dry TEA are used. Stir for at least 15 min before adding acyl chloride. 2. Use freshly opened or distilled acyl chloride. 3. Extend reaction time and monitor by TLC. Gentle heating (e.g., 40 °C) may be necessary for less reactive substrates.
Multiple Spots on TLC 1. Unreacted starting materials. 2. Hydrolysis of acyl chloride to carboxylic acid.1. Ensure 1.1 eq. of acyl chloride is used. 2. Ensure all glassware is oven-dried and anhydrous solvent is used. The acid byproduct can be removed during the NaHCO₃ wash.
Difficult Purification Product and starting material have similar Rf values.Adjust the polarity of the TLC eluent to achieve better separation (ΔRf > 0.2). A different solvent system (e.g., DCM/Methanol) may be required.[17]

References

  • Chemistry LibreTexts. (2021). Synthesis of Amides. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PubChem. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Reddit. TLC seperation of carboxylix acid, amine, and the amide product. [Link]

  • Chemguide. The preparation of amides. [Link]

  • PMC. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. [Link]

  • University of South Carolina.Amide Workup - Biofilm Inhibitor Synthesis.
  • PubChem. (2-(3-Methoxyphenyl)cyclopropyl)methanamine. [Link]

  • ChemRxiv. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

  • Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • Deepak Nitrite. SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]

  • Univar Solutions. 3-Methoxypropylamine. [Link]

  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters. [Link]

  • Royal Society of Chemistry. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). [Link]

  • ResearchGate. Removing intermediates from amide coupling?. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Reddit. TLC for amide synthesis. [Link]

  • YouTube. Schotten Baumann reaction-mechanism-application. [Link]

  • Semantic Scholar. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application. [Link]

  • MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

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Application Note: Asymmetric Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final drug substance often resides in a single enantiomer. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of this compound, leveraging a chiral auxiliary-based strategy to ensure high enantiomeric purity. The chosen methodology, centered around the use of a chiral sulfinamide, is a robust and well-documented approach for the asymmetric synthesis of amines[1][2].

Strategic Approach: The Power of Chiral N-Sulfinyl Imines

The core of this synthetic protocol lies in the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine[3][4][5]. This method is widely employed due to its reliability and the high degree of stereocontrol exerted by the chiral sulfinyl group. The tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine, thereby establishing the desired stereocenter. The auxiliary can be subsequently removed under mild acidic conditions to yield the target chiral amine.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with the formation of a chiral N-sulfinyl imine from 3-methoxybenzaldehyde and (R)-tert-butanesulfinamide. This is followed by the diastereoselective addition of cyclopropylmagnesium bromide. The final steps involve the removal of the chiral auxiliary and the formation of the hydrochloride salt.

Synthetic Workflow A 3-Methoxybenzaldehyde C N-tert-Butanesulfinyl Imine (Intermediate 1) A->C B (R)-tert-Butanesulfinamide B->C E Sulfinamide Adduct (Intermediate 2) C->E D Cyclopropylmagnesium Bromide D->E F (R)-Cyclopropyl(3-methoxyphenyl)methanamine E->F G (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl (Final Product) F->G HCl

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of (R,E)-N-(3-methoxybenzylidene)-2-methylpropane-2-sulfinamide (Intermediate 1)

This step involves the condensation of 3-methoxybenzaldehyde with (R)-tert-butanesulfinamide to form the corresponding chiral N-sulfinyl imine.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles
3-Methoxybenzaldehyde136.1510.0 g73.4 mmol
(R)-tert-Butanesulfinamide121.218.9 g73.4 mmol
Titanium (IV) ethoxide228.1133.5 g146.8 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methoxybenzaldehyde and (R)-tert-butanesulfinamide.

  • Add anhydrous THF (200 mL) to the flask and stir the mixture until all solids are dissolved.

  • Add titanium (IV) ethoxide to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, and wash the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-sulfinyl imine as a solid.

Part 2: Diastereoselective Addition of Cyclopropylmagnesium Bromide (Intermediate 2)

This is the key stereochemistry-defining step where the cyclopropyl group is introduced.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles
(R,E)-N-(3-methoxybenzylidene)-2-methylpropane-2-sulfinamide239.3410.0 g41.8 mmol
Cyclopropylmagnesium bromide (0.5 M in THF)-100 mL50.1 mmol
Tetrahydrofuran (THF), anhydrous-150 mL-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add the N-sulfinyl imine from Part 1 and dissolve it in anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the cyclopropylmagnesium bromide solution to the cooled imine solution via a syringe or an addition funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the major diastereomer.

Part 3: Deprotection and Hydrochloride Salt Formation (Final Product)

The final steps involve the removal of the sulfinamide auxiliary and the formation of the desired hydrochloride salt.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles
Sulfinamide Adduct (Intermediate 2)281.4210.0 g35.5 mmol
Hydrochloric acid (4 M in 1,4-dioxane)-26.6 mL106.5 mmol
Methanol-100 mL-
Diethyl ether-As needed-

Procedure:

  • Dissolve the purified sulfinamide adduct from Part 2 in methanol (100 mL).

  • Add the 4 M HCl solution in 1,4-dioxane to the methanolic solution at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • To the resulting residue, add diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Characterization Data

CompoundFormM.W. ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Intermediate 1 Solid239.348.35 (s, 1H), 7.40-7.30 (m, 2H), 7.10-7.00 (m, 2H), 3.85 (s, 3H), 1.25 (s, 9H)162.8, 159.9, 137.5, 129.8, 121.5, 118.9, 112.0, 56.5, 55.4, 22.5
Final Product (HCl salt) Solid213.719.5 (br s, 3H), 7.30 (t, 1H), 6.90-6.80 (m, 3H), 3.80 (s, 3H), 2.70 (d, 1H), 1.20-1.00 (m, 1H), 0.80-0.40 (m, 4H)160.1, 138.0, 130.3, 119.5, 114.0, 113.5, 61.2, 55.3, 10.5, 4.2, 3.5

Mechanistic Insight: The Role of the Chiral Auxiliary

The high diastereoselectivity of the Grignard addition is attributed to the formation of a rigid six-membered chair-like transition state. The magnesium atom coordinates to both the nitrogen and oxygen atoms of the N-sulfinyl imine. Steric hindrance from the bulky tert-butyl group on the sulfinamide directs the incoming cyclopropyl nucleophile to attack the less hindered face of the imine.

Caption: Proposed chair-like transition state for the diastereoselective Grignard addition.

Conclusion

This application note details a reliable and highly stereoselective protocol for the synthesis of this compound. The use of a chiral N-sulfinyl imine as a key intermediate ensures excellent control over the stereochemical outcome, making this method suitable for the production of this important pharmaceutical building block. The protocol is scalable and utilizes commercially available starting materials.

References

  • Morton, D., & Pearson, D. (2005). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. The Journal of Organic Chemistry, 70(23), 9533–9536.
  • Krasnova, L. B., & Sharpless, K. B. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7045.
  • Wang, J., & Fokin, V. V. (2013). Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles.
  • Google Patents. (2010). Preparation of 3-methoxy propanamine. CN101328129A.
  • Kline, T., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 15(3), 727-730.
  • Google Patents. (2009). Process for synthesizing chiral methoxybenzylamine. CN101462970B.
  • Eureka | Patsnap. (2015). Synthesis method for 3-methoxypropiophenone.
  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines.
  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines.
  • MDPI. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Alcaide, B., Almendros, P., & Luna, A. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. The Journal of Organic Chemistry, 86(10), 7015–7024.
  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE.
  • Google Patents. (2000). Process for the production of cyclopropylmethyl halides. US6118032A.
  • YouTube. (2020, October 22).
  • Wu, J., et al. (2015). Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis. Scientific Reports, 5, 15245.
  • PubChem. (n.d.). Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine.
  • PubChem. (n.d.). (2-(3-Methoxyphenyl)cyclopropyl)methanamine.
  • ResearchGate. (n.d.).
  • BLD Pharm. (n.d.). Cyclopropyl(3-methoxy-2-methylphenyl)methanamine.
  • BLD Pharm. (n.d.). [1-(3-Methoxyphenyl)cyclopropyl]methylamine.
  • PubChemLite. (n.d.). 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride.

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The Strategic Incorporation of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride in the Design of Advanced Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value Proposition of the Cyclopropylamine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, conformational rigidity, and potent biological activity is relentless. The cyclopropylamine moiety has emerged as a privileged structural motif, increasingly incorporated into clinical and preclinical drug candidates to address multifaceted challenges in drug design. The inherent strain of the three-membered ring imparts unique electronic properties and a defined spatial orientation, which can enhance binding affinity to target proteins and provide a significant entropic advantage. Furthermore, the C-H bonds of the cyclopropyl group are stronger than those in aliphatic systems, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes, a critical factor in improving a drug's pharmacokinetic profile.

This guide provides a detailed exploration of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride , a chiral building block of significant interest for the synthesis of next-generation therapeutic agents. We will delve into its application in the construction of potent inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. The protocols and insights provided herein are curated for researchers, medicinal chemists, and drug development professionals to facilitate the rational design and synthesis of novel drug candidates.

Case Study: Targeting Lysine-Specific Demethylase 1 (LSD1) with Arylcyclopropylamine Scaffolds

The Therapeutic Target: LSD1

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine residues on histone tails, primarily H3K4 and H3K9. By modulating chromatin structure, LSD1 influences cellular processes such as differentiation, proliferation, and stem cell biology. Its overexpression has been linked to the progression of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-priority target for therapeutic intervention.

Mechanism of Inhibition by Cyclopropylamines

Arylcyclopropylamines represent a prominent class of mechanism-based irreversible inhibitors of LSD1. These compounds, exemplified by the clinical candidate GSK2879552, act as suicide substrates. The amine moiety of the cyclopropylamine binds to the active site of LSD1, where the FAD cofactor oxidizes it to a reactive cyclopropyliminium species. This intermediate then undergoes a ring-opening reaction to form a stable covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme. The (R)-configuration of the cyclopropylamine is often crucial for optimal orientation within the enzyme's active site to facilitate this inactivation process.

Application Note: Synthesis of a Novel LSD1 Inhibitor (LSDi-M3C) using this compound

This section outlines a representative synthetic route to a hypothetical, yet highly plausible, potent LSD1 inhibitor, which we will refer to as LSDi-M3C . This synthesis demonstrates the utility of this compound as a key chiral building block. The overall strategy involves a nucleophilic aromatic substitution reaction to couple the primary amine with a functionalized pyrimidine core.

Workflow for the Synthesis of LSDi-M3C

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Coupling Reaction A 4,6-dichloropyrimidine C 1-(6-chloropyrimidin-4-yl)piperazine A->C Nucleophilic Aromatic Substitution B Piperazine B->C E LSDi-M3C (Final Product) C->E Buchwald-Hartwig Amination D (R)-Cyclopropyl(3-methoxyphenyl) methanamine hydrochloride D->E

Caption: Synthetic workflow for the novel LSD1 inhibitor LSDi-M3C.

Part 1: Synthesis of the Heterocyclic Core: 1-(6-chloropyrimidin-4-yl)piperazine

The rationale behind selecting a pyrimidine-piperazine core is its prevalence in kinase and other enzyme inhibitors, often serving as a versatile scaffold to which different binding fragments can be attached. The piperazine moiety also frequently enhances the aqueous solubility and overall physicochemical properties of the final compound.

Experimental Protocol:

  • Reactant Preparation: To a solution of 4,6-dichloropyrimidine (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add piperazine (2.5 eq., the excess is to favor monosubstitution and act as a base).

  • Reaction Conditions: Stir the mixture at ambient temperature. The reaction is typically complete within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is diluted with water, leading to the precipitation of the product. The solid is collected by filtration, washed with water to remove excess piperazine and its hydrochloride salt, and then dried under vacuum to yield 1-(6-chloropyrimidin-4-yl)piperazine as a white solid.

ParameterValue
Starting Material 4,6-dichloropyrimidine
Reagent Piperazine
Solvent Isopropanol
Typical Yield 85-95%
Purity (by HPLC) >98%
Part 2: Coupling to Form the Final Product (LSDi-M3C)

This crucial step involves the coupling of the chiral amine building block with the synthesized heterocyclic core. A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a robust and widely used method for forming C-N bonds between aryl halides and primary amines. The choice of ligand for the palladium catalyst is critical and depends on the electronic properties of the coupling partners.

Experimental Protocol:

  • Reactant Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-(6-chloropyrimidin-4-yl)piperazine (1.0 eq.), this compound (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

  • Solvent and Base: Add anhydrous toluene or dioxane as the solvent, followed by a strong non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.5 eq.). The hydrochloride salt of the amine will be neutralized in situ by the excess base.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, LSDi-M3C .

ParameterValue
Catalyst System Pd₂(dba)₃ / Xantphos
Base Sodium tert-butoxide
Solvent Toluene
Typical Yield 60-75%
Enantiomeric Excess >99% (chiral HPLC)

Self-Validation and Quality Control:

The structural integrity and purity of the final compound, LSDi-M3C, must be rigorously confirmed. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemical integrity of the (R)-center has been maintained throughout the synthesis.

  • Purity Analysis by HPLC: To determine the purity of the final compound, which should typically be >98% for use in biological assays.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex and stereochemically defined molecules in medicinal chemistry. Its successful incorporation into arylcyclopropylamine-based LSD1 inhibitors, as demonstrated by the synthesis of the model compound LSDi-M3C, highlights its potential in the development of novel epigenetic therapies. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this and related chiral building blocks, paving the way for the discovery of new and effective treatments for cancer and other diseases.

References

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (URL not available)
  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry.[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Asymmetric Synthesis of Cyclopropylamine Derivatives.HETEROCYCLES. (URL not available, general review on synthesis methods)
  • Manufacturing route to GSK2879552. ResearchGate.[Link]

  • Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia. National Institutes of Health.[Link]

  • Metabolism of cyclopropyl groups.Hypha Discovery Blogs. (URL not available)
  • Putative mechanism of action of LSD1 inhibitors. ResearchGate.[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Crystal structure of human histone lysine-specific demethylase 1 (LSD1). PNAS.[Link]

  • Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters.[Link]

  • GSK2879552 Clinical Trial Information. Victorian Cancer Trials Link.[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors (PubMed). PubMed.[Link]

  • Advances in the Synthesis of Cyclopropylamines. PubMed.[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules (Request PDF). ResearchGate.[Link]

  • Lysine-specific histone demethylase. Proteopedia.[Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC - PubMed Central.[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules (PubMed). PubMed.[Link]

  • Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI.[Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. MDPI.[Link]

  • LSD1 inactivation enhances differentiation and promotes cytotoxic response in AML. National Institutes of Health.[Link]

Application Notes & Protocols: (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Chemical Motif

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride represents such a scaffold. Its structure combines three critical features that make it a highly valuable starting material for the synthesis of novel therapeutic agents:

  • The Chiral Cyclopropylamine Moiety: This strained, three-membered ring system, coupled with a primary amine, is a well-established pharmacophore. It is particularly recognized as a potent mechanism-based inactivator of flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1).[1][2] The defined (R)-stereochemistry is often crucial for achieving specific and high-affinity interactions with the chiral environment of a target's active site.

  • The 3-Methoxyphenyl Group: The meta-substituted methoxybenzene ring provides a versatile platform for synthetic elaboration. The methoxy group is a hydrogen bond acceptor and can influence the molecule's electronic properties and metabolic stability. Its position allows for further functionalization of the aromatic ring to modulate pharmacokinetics and explore structure-activity relationships (SAR).

  • Amenable Primary Amine: The primary amine serves as a robust chemical handle, enabling straightforward and predictable derivatization through common synthetic transformations such as amide bond formation, reductive amination, and sulfonamide synthesis.

This guide provides an in-depth exploration of the application of this compound in the synthesis of novel compounds, with a primary focus on the development of covalent LSD1 inhibitors and its broader utility in creating CNS-active agents.

Core Application: Synthesis of Covalent LSD1 Inhibitors

The overexpression of Lysine-Specific Demethylase 1 (LSD1/KDM1A) is strongly implicated in the progression of various cancers, particularly acute myeloid leukemia (AML).[1] This has made LSD1 a high-priority target for therapeutic intervention. Arylcyclopropylamines are a premier class of LSD1 inhibitors that act by forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[2][3]

Causality of Inhibition: The Mechanism of Action

The inhibitory power of the cyclopropylamine scaffold stems from a single-electron transfer (SET) mechanism within the LSD1 active site. The process unfolds as follows:

  • Non-Covalent Binding: The inhibitor first docks into the active site, positioning the cyclopropylamine nitrogen in close proximity to the isoalloxazine ring of the FAD cofactor.

  • Single-Electron Transfer (SET): The amine donates a single electron to the oxidized FAD, generating a nitrogen-centered radical cation and a flavin semiquinone radical.

  • Cyclopropane Ring Opening: The high strain energy of the cyclopropane ring facilitates rapid homolytic cleavage of the distal C-C bond, producing a stabilized carbon-centered radical.

  • Covalent Adduct Formation: This newly formed radical attacks the C4a position of the flavin semiquinone, forming a stable, irreversible covalent bond and thus permanently inactivating the enzyme.

LSD1_Inhibition_Mechanism cluster_0 LSD1 Active Site cluster_1 Mechanism Steps FAD FAD (Oxidized) SET Single-Electron Transfer (SET) FAD->SET 2. Electron Acceptor Inhibitor (R)-Cyclopropylamine Derivative Inhibitor->FAD 1. Non-covalent binding Inhibitor->SET 2. Electron Donor RingOpening Radical Cation Forms & Cyclopropane Ring Opens SET->RingOpening 3. Generates Radical Intermediate Adduct Covalent Adduct (Enzyme Inactivated) RingOpening->Adduct 4. Irreversible Bond Formation

Mechanism of LSD1 covalent inactivation.
General Synthetic Workflow: Amide Bond Formation

The most common strategy for elaborating this compound into potent LSD1 inhibitors involves its coupling with a carefully designed carboxylic acid. This "right-hand fragment" is typically a heterocyclic system engineered to occupy a substrate-binding pocket, thereby enhancing potency and selectivity.

Synthetic_Workflow cluster_materials Starting Materials cluster_process Process Amine (R)-Cyclopropyl (3-methoxyphenyl) methanamine HCl Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling Acid Heterocyclic Carboxylic Acid (R-COOH) Acid->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction Monitoring (TLC/LCMS) Purification Chromatography (Silica Gel) Workup->Purification Product Final Product (LSD1 Inhibitor) Purification->Product

General workflow for amide coupling.
Protocol 1: Synthesis of a Model LSD1 Inhibitor via HATU-Mediated Amide Coupling

This protocol describes a representative synthesis using 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as the coupling partner.

Materials:

  • This compound

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amine Free-Basing: To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir at room temperature for 15 minutes. Expert Insight: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. Using a slight excess of a non-nucleophilic base like DIPEA is crucial.

  • Acid Activation: In a separate flask, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir at room temperature for 10 minutes. You may observe a slight color change as the active ester forms.

  • Coupling Reaction: Add the activated acid solution dropwise to the free amine solution from Step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting amine is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

Parameter Typical Value Notes
Stoichiometry (Amine:Acid:HATU:DIPEA) 1.0 : 1.1 : 1.2 : 2.5Slight excess of acid and coupling reagent ensures full conversion of the valuable amine.
Solvent Anhydrous DMFA polar, aprotic solvent that solubilizes all reactants. Must be anhydrous.
Temperature Room Temperature (20-25 °C)Generally sufficient; gentle heating (40 °C) can be applied for sluggish reactions.
Typical Yield 75-90%Yields are highly dependent on the purity of starting materials and purification efficiency.
Purification Eluent 20-50% EtOAc in HexanesVaries based on the polarity of the specific R-group on the carboxylic acid.

Expanded Applications: Scaffolding for CNS-Active Agents

The structural motifs of (R)-Cyclopropyl(3-methoxyphenyl)methanamine are also prevalent in compounds designed to target the central nervous system (CNS), including ligands for dopamine and opioid receptors.[4][5][6] In these applications, the primary amine is often functionalized via reductive amination to introduce different linker and pharmacophore groups.

Protocol 2: Synthesis via Reductive Amination

This protocol details the reaction of the title amine with a model heterocyclic aldehyde, quinoline-4-carbaldehyde, to form a secondary amine linkage.

Materials:

  • This compound

  • Quinoline-4-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Solubilization: To a round-bottom flask, add this compound (1.0 eq), quinoline-4-carbaldehyde (1.05 eq), and anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and facilitate imine formation. Stir the mixture at room temperature for 1 hour. Expert Insight: The formation of the intermediate imine is the rate-limiting step. Allowing it to pre-form before adding the reducing agent often improves yields.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, as it will not readily reduce the starting aldehyde but will efficiently reduce the protonated imine intermediate.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials and the imine intermediate.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

  • Difficult Amide Couplings: For sterically hindered or electron-deficient carboxylic acids, standard coupling conditions may fail.[7] In such cases, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be an effective, albeit more aggressive, alternative.[7]

  • Purification Challenges: The basic nitrogen of the cyclopropylamine can cause the final product to streak on silica gel. To mitigate this, the column eluent can be doped with a small amount (0.1-1%) of triethylamine or ammonium hydroxide.

  • Enantiomeric Purity: It is critical to ensure the enantiomeric purity of the starting material. All subsequent reactions should be designed to avoid racemization of the chiral center.

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its pre-installed chiral center and unique electronic properties make it an ideal starting point for synthesizing potent, covalent LSD1 inhibitors. Furthermore, the reactivity of its primary amine allows for diverse functionalization, enabling its use as a core scaffold for a wide range of other pharmaceutically relevant compounds, particularly those targeting the CNS. The protocols and insights provided herein serve as a robust starting point for researchers looking to leverage this privileged scaffold in their synthetic campaigns.

References

  • Mokrov, G. V., et al. (2019). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Pharmaceutical Chemistry Journal, 53, 598–602.
  • MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.
  • PubChem. (2-(3-Methoxyphenyl)cyclopropyl)methanamine. PubChem Compound Summary for CID 53275656. Available at: [Link]

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2005). Novel processes for the synthesis of cyclopropyl compounds. WO2005051904A2.
  • Google Patents. (2014). Cyclopropyl amide derivatives. WO2014074715A1.
  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]

  • Kumar, V., et al. (2019). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). European Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • Itami, K., et al. (2016). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University Thesis.
  • Goudreau, N., et al. (2018). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. Available at: [Link]

  • Request PDF. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Available at: [Link]

  • ACS Figshare. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Available at: [Link]

  • Fu, W., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry. Available at: [Link]

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HPLC method for the analysis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Abstract

This application note presents a detailed, robust, and validated isocratic RP-HPLC method for the quantitative analysis (assay) and purity determination of this compound, a key intermediate in pharmaceutical research and development.[1] The method is developed to be stability-indicating, demonstrating specificity in the presence of degradation products generated under forced degradation conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The protocol herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring its suitability for quality control and regulatory submission purposes.[2][3]

Introduction and Scientific Rationale

This compound is a chiral molecule whose purity and stability are critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the quality of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

The primary objective of this method is to provide a reliable tool for two critical quality attributes:

  • Assay: To accurately determine the content of the (R)-enantiomer in the bulk drug substance.

  • Impurity Profiling: To detect and quantify any process-related impurities and degradation products.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The analyte possesses both hydrophobic (methoxyphenyl, cyclopropyl) and polar/ionizable (amine) moieties. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup allows for excellent retention and separation based on hydrophobicity.[2][6]

  • Isocratic Elution: For routine quality control, an isocratic method (constant mobile phase composition) is preferred over a gradient method due to its simplicity, robustness, and faster re-equilibration times, leading to higher sample throughput.

  • Buffered Mobile Phase: The primary amine group on the analyte has a pKa that necessitates pH control of the mobile phase. A buffer is incorporated to suppress the ionization of residual silanols on the stationary phase and to ensure a consistent ionization state of the analyte. This minimizes peak tailing and provides reproducible retention times.

  • UV Detection: The methoxyphenyl group contains a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

  • Stability-Indicating Method: Pharmaceutical analysis requires methods that can resolve the active ingredient from any potential degradation products.[7] Forced degradation studies are intentionally performed to generate these degradants and prove the method's specificity, a core principle mandated by ICH guidelines.[5][8][9][10]

Analytical Method Workflow

The following diagram illustrates the comprehensive workflow from sample handling to final data analysis, ensuring a systematic and validatable process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep_Standard 1. Prepare Standard Solution System_Equilibration 4. System Equilibration Prep_Standard->System_Equilibration Prep_Sample 2. Prepare Sample Solution Prep_Sample->System_Equilibration Prep_Mobile_Phase 3. Prepare Mobile Phase Prep_Mobile_Phase->System_Equilibration SST 5. Perform System Suitability Test (SST) System_Equilibration->SST Sequence_Run 6. Run Analytical Sequence SST->Sequence_Run If SST Passes Integration 7. Chromatogram Integration Sequence_Run->Integration Calculation 8. Calculate Assay & Impurities Integration->Calculation Validation 9. Method Validation (as per ICH Q2) Calculation->Validation

Caption: High-level workflow for the HPLC analysis of the analyte.

Materials, Instrumentation, and Chromatographic Conditions

Reagents and Materials
  • This compound Reference Standard (CRS)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Ortho-phosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (30%)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Degasser

    • Autosampler

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) software

  • Analytical Balance

  • pH Meter

Chromatographic Conditions

The following table summarizes the optimized and validated chromatographic conditions.

ParameterConditionRationale
Stationary Phase ACE C18, 150 mm x 4.6 mm, 5 µm (or equivalent)A robust, general-purpose C18 column provides excellent retention and resolution for the analyte.
Mobile Phase 20mM KH₂PO₄ Buffer (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (60:40 v/v)The buffer at pH 3.0 ensures the amine is fully protonated, leading to a sharp, symmetrical peak. Acetonitrile provides good elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection UV at 225 nmThe analyte exhibits strong absorbance at this wavelength, providing high sensitivity for both the main component and impurities.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Detailed Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the solution for 10 minutes before use.

  • Diluent: Use the mobile phase as the diluent for all sample and standard preparations to ensure compatibility and good peak shape.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST) Protocol

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a core requirement for a self-validating system.[2][6][3]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • Calculate the parameters listed in the table below. The system is deemed suitable for use only if all acceptance criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0% (for n=5 injections)Confirms the stability and precision of the pump and flow rate.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guidelines Q2(R1) and the recently updated Q2(R2).[11][12][13][14][15]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Linearity Accuracy Precision LOD/LOQ Robustness Specificity Specificity Forced Degradation Acid Base Oxidative Thermal Photolytic Validation:f1->Specificity Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day/Analyst) Validation:f4->Precision

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] A forced degradation study is the most effective way to demonstrate this.[8][9][10]

  • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 1N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Store 10 mg of the sample in 10 mL of 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

  • Procedure: After degradation, neutralize the samples (for acid/base), dilute to the target concentration (0.5 mg/mL), and analyze using the HPLC method with a PDA detector.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis (using PDA data) should confirm the spectral homogeneity of the analyte peak.

Linearity

Prepare a series of solutions from a stock solution ranging from 50% to 150% of the target analytical concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Procedure: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy is assessed by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Procedure: Prepare each concentration level in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Precision
  • Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The % RSD for the assay results should be ≤ 2.0% for both repeatability and intermediate precision.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters.

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not be significantly affected by these minor changes.

Summary of Validation Data (Typical Results)

The following table summarizes the expected results from a successful method validation study.

Validation ParameterResultAcceptance Criteria
Specificity No interference; Resolution > 2.0 for all degradant peaks.Peak purity must pass.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)0.45%≤ 2.0%
Intermediate (n=6)0.68%≤ 2.0%
Robustness System suitability passes under all varied conditions.No significant impact on results.

Conclusion

The described isocratic RP-HPLC method is demonstrated to be simple, precise, accurate, specific, and robust for the quantitative determination of this compound. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. The comprehensive validation approach ensures the trustworthiness and reliability of the analytical results generated using this protocol.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Review on Analytical Method Validation for Trithioparamethoxy Phenylpropene & Chlorpheniramine Maleate in Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutics. [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • Rasayan Journal of Chemistry. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Scribd. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • PubChem. (n.d.). (2-(3-Methoxyphenyl)cyclopropyl)methanamine. PubChem. [Link]

  • Pharmaceutical Technology. (n.d.). Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. [Link]

  • MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. MySkinRecipes. [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. [Link]

Sources

Application Note: A Scalable, Validated Protocol for the Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Cyclopropyl(3-methoxyphenyl)methanamine is a valuable chiral building block in the pharmaceutical industry, often utilized in the synthesis of novel therapeutic agents targeting the central nervous system.[1] The production of this intermediate in its enantiomerically pure form is critical for ensuring the selectivity and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed, field-tested guide for the large-scale synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. We move beyond a simple recitation of steps to explain the strategic decisions and chemical principles underpinning the chosen route. The core of this protocol is a robust, classical approach involving the synthesis of a racemic mixture followed by an efficient diastereomeric salt resolution, a method prized in industrial settings for its scalability and reliability.[2] This guide includes comprehensive, step-by-step protocols, in-process controls, analytical methods for validation, and critical safety considerations tailored for researchers and process chemists in drug development.

Strategic Overview: Pathways to Enantiopure Amines

The synthesis of chiral amines on an industrial scale requires a strategy that is not only high-yielding and stereoselective but also economically viable and reproducible.[3] Three primary strategies are typically considered for a target like (R)-Cyclopropyl(3-methoxyphenyl)methanamine.

  • Asymmetric Synthesis: This "chiral-from-the-start" approach involves the direct formation of the desired enantiomer using a chiral catalyst or auxiliary. Methods like asymmetric reductive amination of a corresponding ketone are powerful but can require expensive, specialized catalysts and rigorous optimization to achieve high enantiomeric excess (e.e.) on a large scale.[4]

  • Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative.[5][6] These enzymes can convert a prochiral ketone directly into the desired (R)-amine with exceptional e.e. under mild aqueous conditions.[7] However, enzyme stability, substrate scope, and the cost of co-factors can be limiting factors for industrial adoption.[6]

  • Chiral Resolution of a Racemate: This classical method involves synthesizing the amine as a racemic mixture and then separating the two enantiomers.[8] The most common technique is diastereomeric salt resolution , where the racemic amine is reacted with an enantiopure chiral acid.[9] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[8] This method is often preferred for its robustness, lower cost of raw materials, and straightforward scalability.[2][10]

For this guide, we will focus on the Diastereomeric Salt Resolution strategy due to its proven industrial applicability and reliability.

cluster_0 Overall Synthesis Strategy A Part A: Synthesis of Racemic Amine Base B Part B: Chiral Resolution via Diastereomeric Salt Formation A->B C Part C: Liberation of (R)-Amine Free Base B->C D Part D: Formation of (R)-Amine Hydrochloride Salt C->D

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is divided into four main parts: synthesis of the racemic amine, diastereomeric resolution, liberation of the enantiopure free base, and final salt formation.

Part A: Synthesis of Racemic Cyclopropyl(3-methoxyphenyl)methanamine

The synthesis of the racemic precursor is achieved via a Grignard reaction between 3-methoxybenzonitrile and cyclopropylmagnesium bromide, followed by the reduction of the resulting imine.

Reaction Scheme: 3-Methoxybenzonitrile + Cyclopropylmagnesium Bromide → Imine intermediate Imine intermediate + Sodium Borohydride → Racemic Cyclopropyl(3-methoxyphenyl)methanamine

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methoxybenzonitrile133.15100 g0.751Starting Material
Magnesium Turnings24.3120.0 g0.823Activated
Cyclopropyl Bromide120.98100 g (76.3 mL)0.827Reagent
Anhydrous THF-800 mL-Solvent, dried over Na
Sodium Borohydride (NaBH₄)37.8334.1 g0.901Reducing Agent
Methanol32.04400 mL-Solvent
Diethyl Ether-500 mL-Extraction Solvent
2M Hydrochloric Acid-As needed-Workup
Saturated NaHCO₃-As needed-Workup
Anhydrous Na₂SO₄-As needed-Drying Agent

Step-by-Step Protocol:

  • Grignard Reagent Preparation:

    • Setup: Assemble a 2L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be rigorously oven-dried.[11]

    • Initiation: Charge the flask with magnesium turnings (20.0 g) and 100 mL of anhydrous THF. Add a small crystal of iodine to initiate the reaction.

    • Addition: Add a solution of cyclopropyl bromide (100 g) in 300 mL of anhydrous THF dropwise via the dropping funnel, maintaining a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.

    • Completion: After the addition is complete, stir the mixture at reflux for an additional 1 hour to ensure complete formation of the Grignard reagent. Cool the greyish solution to room temperature.

  • Imine Formation and Reduction:

    • Addition of Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-methoxybenzonitrile (100 g) in 400 mL of anhydrous THF dropwise over 1 hour.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by TLC.

    • Reduction: Cool the reaction mixture back to 0 °C. Cautiously add methanol (400 mL) dropwise to quench any unreacted Grignard reagent. Then, add sodium borohydride (34.1 g) portion-wise over 30 minutes.

    • Completion: Remove the ice bath and stir the mixture overnight at room temperature.

  • Workup and Isolation:

    • Quenching: Cool the mixture to 0 °C and slowly add 200 mL of water, followed by 200 mL of 2M HCl to dissolve the magnesium salts.

    • Basification: Make the aqueous layer basic (pH > 10) by the slow addition of 6M NaOH solution.

    • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 250 mL).

    • Washing & Drying: Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[12]

    • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic amine as a yellow oil. The product is typically used in the next step without further purification.

    • Expected Yield: ~115-125 g (87-94%).

Part B: Chiral Resolution and Isolation of (R)-Amine

This step leverages the differential solubility of diastereomeric salts to isolate the desired (R)-enantiomer. We will use L-(-)-Tartaric acid as the chiral resolving agent.

cluster_salts racemate (R)-Amine + (S)-Amine Racemic Mixture separation Fractional Crystallization racemate->separation resolver (+)-Tartaric Acid Chiral Resolving Agent resolver->separation salts (R)-Amine-(+)-Tartrate Diastereomer 1 (Less Soluble) (S)-Amine-(+)-Tartrate Diastereomer 2 (More Soluble) isolated_salt Solid Crystal: (R)-Amine-(+)-Tartrate separation->isolated_salt Isolate Precipitate filtrate Mother Liquor: Enriched in (S)-Amine-(+)-Tartrate separation->filtrate Collect Filtrate

Sources

Application Notes & Protocols: Electrophilic Reactions of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions of (R)-cyclopropyl(3-methoxyphenyl)methanamine hydrochloride with common electrophiles. As a valuable chiral building block in medicinal chemistry, understanding its reactivity is crucial for the synthesis of complex molecular entities. These application notes detail the prerequisite conversion of the hydrochloride salt to its free base form and provide field-tested protocols for subsequent N-acylation and reductive amination reactions. The causality behind experimental choices, key reaction parameters, and troubleshooting advice is discussed to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

(R)-Cyclopropyl(3-methoxyphenyl)methanamine is a primary amine featuring a chiral center benzylic to both a cyclopropyl group and a 3-methoxyphenyl moiety. The unique combination of the strained cyclopropane ring and the electron-donating methoxy group on the aromatic ring makes it a desirable synthon in the development of novel therapeutics.[1] It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

Before this amine can be utilized as a nucleophile in reactions with electrophiles, it must be converted from its protonated salt form into the corresponding neutral "free base," which possesses a lone pair of electrons on the nitrogen atom. This guide provides detailed protocols for this essential prerequisite step and subsequent key transformations.

General Reactivity and Prerequisite: Free Base Generation

The nitrogen atom of (R)-cyclopropyl(3-methoxyphenyl)methanamine is a potent nucleophile, readily reacting with a wide range of electrophiles. However, in its hydrochloride salt form, the nitrogen's lone pair is sequestered by a proton, rendering it unreactive. Therefore, the first step in any reaction sequence is the neutralization of the salt with a suitable base.

Causality of Experimental Choice: The selection of the base and solvent system is critical. An aqueous inorganic base (e.g., NaHCO₃, K₂CO₃, NaOH) is typically used in a biphasic system with an organic solvent (e.g., dichloromethane, ethyl acetate). This allows for the neutralization to occur in the aqueous phase, with the resulting water-insoluble free base amine being extracted into the organic layer. This method is efficient and simplifies purification, as the inorganic salts are easily removed with the aqueous phase. For reactions sensitive to water, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used in an anhydrous organic solvent.

Protocol 2.1: Generation of the Free Base Amine

This protocol describes a standard aqueous workup procedure to generate the free base from the hydrochloride salt.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • In a separatory funnel, dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).

  • Slowly add saturated aqueous NaHCO₃ solution. Continue addition until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc, 3 x 15 mL per gram of salt).

  • Combine the organic extracts in a clean flask.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base amine as an oil. The product is typically used immediately in the next step without further purification.

N-Acylation Reactions

N-acylation is a fundamental transformation for forming robust amide bonds. The free base of (R)-cyclopropyl(3-methoxyphenyl)methanamine reacts readily with acylating agents like acid chlorides and anhydrides.

Mechanism Overview: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, eliminating the chloride ion to form the stable amide product. An equivalent of hydrochloric acid is generated as a byproduct, which must be scavenged by a base to prevent protonation of the starting amine.[2]

Diagram 3.1: N-Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification AmineHCl (R)-Amine·HCl FreeBase Free Base Amine in Organic Solvent AmineHCl->FreeBase Free-Basing (Protocol 2.1) Base Aqueous Base (e.g., NaHCO3) Base->FreeBase Solvent_org Organic Solvent (e.g., DCM) Solvent_org->FreeBase ReactionMix Reaction Mixture (Stir at 0 °C to RT) FreeBase->ReactionMix AcylChloride Acyl Chloride (R-COCl) + Organic Base (e.g., TEA) AcylChloride->ReactionMix Quench Aqueous Quench (e.g., Water) ReactionMix->Quench 1. Extract Extraction & Wash Quench->Extract 2. Dry Dry & Concentrate Extract->Dry 3. Purify Purification (Chromatography/Recrystallization) Dry->Purify 4. FinalProduct Final Amide Product Purify->FinalProduct

Caption: General workflow for the N-acylation of the amine hydrochloride.

Protocol 3.1: N-Acetylation with Acetyl Chloride

Materials:

  • (R)-Cyclopropyl(3-methoxyphenyl)methanamine (free base from Protocol 2.1)

  • Acetyl chloride (CH₃COCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 N Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the free base amine (1.0 eq) in anhydrous DCM (10 mL per mmol of amine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Table 3.1: Representative N-Acylation Conditions
ElectrophileBase (eq)SolventTemp (°C)Time (h)Typical Yield
Acetyl ChlorideTEA (1.2)DCM0 to RT1 - 3>90%
Benzoyl ChlorideTEA (1.2)DCM0 to RT2 - 4>85%
4-Bromobutyryl ChlorideDIPEA (1.2)DCM0 to RT2 - 480-90%[4]
Acetic AnhydridePyridine (2.0)PyridineRT4 - 8>90%

Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds, effectively alkylating the amine. The reaction involves the formation of an imine or enamine intermediate with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.

Mechanism & Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[5][6] It is a mild and selective hydride donor, capable of reducing the protonated iminium ion intermediate much faster than the starting carbonyl compound. This selectivity prevents side reactions, such as the reduction of the aldehyde or ketone starting material. The reaction is often performed in solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5]

Diagram 4.1: Reductive Amination Mechanism

Caption: Simplified mechanism of one-pot reductive amination.

Protocol 4.1: Reaction with Acetone to form N-isopropyl derivative

Materials:

  • (R)-Cyclopropyl(3-methoxyphenyl)methanamine (free base from Protocol 2.1)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalyst for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of the free base amine (1.0 eq) in DCE (15 mL per mmol of amine), add acetone (1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. A mild exotherm may be observed.[6]

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 4.1: Representative Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Typical Yield
AcetoneNaBH(OAc)₃DCERT12 - 2485-95%[6]
CyclohexanoneNaBH(OAc)₃DCERT12 - 2480-90%[5]
BenzaldehydeNaBH(OAc)₃DCMRT4 - 12>90%[5]
Formaldehyde (as Paraformaldehyde)NaBH(OAc)₃DCMRT6 - 18>90%

Troubleshooting and Safety

  • Incomplete Free-Basing: If the subsequent reaction is sluggish, ensure the hydrochloride salt was fully neutralized. Check the pH of the aqueous layer after extraction; it should remain basic.

  • Low Yield in Acylation: Ensure anhydrous conditions. Moisture can hydrolyze the acyl chloride. Use of a slight excess (1.1-1.2 eq) of the acylating agent can drive the reaction to completion.

  • Di-alkylation in Reductive Amination: While NaBH(OAc)₃ minimizes this, reacting aldehydes with primary amines can sometimes lead to the tertiary amine byproduct.[5] If this is problematic, a two-step procedure (pre-formation of the imine, followed by reduction with NaBH₄) can be employed.[5]

  • Safety: Always handle reagents in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory. Sodium triacetoxyborohydride reacts with water to release hydrogen gas; quench reactions carefully. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Free base. [Link]

  • Journal of Chemical Education. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Chemistry LibreTexts. (2023). The reaction between ethanoyl chloride and ethylamine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862. [Link]

Sources

Application Notes & Protocols: Derivatization of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of the novel primary amine-containing compound, (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. The protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to create functionalized molecular probes for a variety of biological assays. We present two robust derivatization strategies: fluorescent labeling with fluorescein isothiocyanate (FITC) for cellular uptake and imaging studies, and biotinylation for affinity-based target identification and pull-down assays. Each protocol is supported by scientific rationale, step-by-step instructions, and guidelines for the characterization and application of the resulting derivatives. Furthermore, a foundational cytotoxicity assessment protocol is included to ensure the intrinsic activity of the parent compound is well-understood.

Introduction: The Rationale for Derivatization

This compound is a small molecule of interest in early-stage drug discovery. Its primary amine functional group serves as an ideal handle for chemical modification. In its nascent form, the compound lacks properties that would allow for easy tracking and identification of its biological interactions. Chemical derivatization is a powerful strategy to alter the physicochemical properties of a drug, enabling the study of its mechanism of action, cellular distribution, and potential protein targets.[1]

This process involves covalently attaching a tag or label to the parent molecule. This guide focuses on two of the most common and versatile tags:

  • Fluorescent Labels (FITC): Attaching a fluorophore like FITC allows for the direct visualization and quantification of the compound in various applications, including cellular uptake studies via fluorescence microscopy and flow cytometry.[2][3]

  • Affinity Tags (Biotin): Biotin's extraordinarily high affinity for avidin and streptavidin makes it the gold standard for affinity-based purification.[4] A biotinylated version of the compound can be used to "fish" for its binding partners in a complex biological sample, a critical step in target identification.[5][6]

The overarching goal is to create tool compounds that facilitate a deeper understanding of the parent molecule's biological activity without significantly altering its intrinsic pharmacological properties.

G cluster_0 PART A: Derivatization & QC cluster_1 PART B: Biological Application Start Parent Compound (R)-Cyclopropyl(3-methoxyphenyl) methanamine HCl Deriv Chemical Derivatization Start->Deriv Toxicity Assay 3: Cytotoxicity (MTT) (Parent Compound) Start->Toxicity FITC FITC-Labeled Derivative Deriv->FITC Strategy 1 Biotin Biotinylated Derivative Deriv->Biotin Strategy 2 QC Purification & QC (HPLC, MS) FITC->QC Biotin->QC QC_out Verified Derivatives QC->QC_out Uptake Assay 1: Cellular Uptake (Fluorescence) QC_out->Uptake TargetID Assay 2: Target ID Pull-Down (Affinity) QC_out->TargetID Data Data Analysis & Interpretation Uptake->Data TargetID->Data Toxicity->Data

Caption: Overall Experimental Workflow.

Part A: Derivatization and Quality Control

Protocol 1: Fluorescent Labeling with FITC

Principle: Fluorescein isothiocyanate (FITC) reacts with the primary amine of the target compound under basic conditions to form a stable thiourea bond.[7] The resulting conjugate is highly fluorescent, enabling detection with standard fluorescence instrumentation.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC, Isomer I)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 9.0)

  • Triethylamine (TEA)

  • Reversed-Phase HPLC system for purification

  • Mass Spectrometer (MS) for verification

Procedure:

  • Compound Preparation: Dissolve 10 mg of this compound in 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0). Add triethylamine dropwise until the solution is clear and the free base is formed.

    • Scientist's Note: The hydrochloride salt must be neutralized to the free amine for the reaction to proceed. A basic pH (8.5-9.5) is optimal for the nucleophilic attack of the amine on the isothiocyanate group.[3]

  • FITC Solution: Immediately before use, dissolve 1.5 molar equivalents of FITC in 200 µL of anhydrous DMF or DMSO.[7]

    • Scientist's Note: FITC is moisture-sensitive and should be dissolved in an anhydrous solvent immediately prior to use to prevent hydrolysis. Using a slight molar excess of FITC drives the reaction to completion.

  • Reaction: Add the FITC solution dropwise to the stirred compound solution. Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Incubation: Allow the reaction to proceed for 4-8 hours at room temperature with gentle stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Purification: Purify the crude product using reversed-phase HPLC to separate the FITC-labeled compound from unreacted FITC and other impurities.

  • Verification: Confirm the identity and purity of the collected fractions using LC-MS. The expected mass will be the mass of the parent compound plus the mass of FITC (389.38 g/mol ).[8]

  • Storage: Lyophilize the pure fractions and store the resulting powder at -20°C, protected from light.

G cluster_reaction FITC Labeling Reaction cluster_conditions Reaction Conditions Compound R-NH₂ (Free Amine) Product R-NH-C(=S)-NH-Fluorescein (Thiourea Linkage) Compound->Product + p1 FITC S=C=N-Fluorescein (FITC) FITC->Product p2 pH pH 9.0 Temp Room Temp Time 4-8 hours Solvent DMF / H₂O

Caption: FITC conjugation with a primary amine.

Protocol 2: Biotinylation for Affinity-Based Assays

Principle: N-Hydroxysuccinimide (NHS) esters of biotin are highly reactive towards primary amines, forming stable amide bonds.[9] This protocol uses a biotin-NHS ester with a spacer arm to minimize potential steric hindrance between the biotin tag and the compound's binding site on its target protein.

Materials:

  • This compound

  • NHS-PEG4-Biotin (or similar long-chain biotin-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reversed-Phase HPLC system

  • Mass Spectrometer (MS)

Procedure:

  • Compound Preparation: Dissolve 10 mg of the compound in 1 mL of anhydrous DMF. Add 2.5 molar equivalents of TEA or DIPEA to act as a base.

  • Biotin Reagent: Dissolve 1.2 molar equivalents of NHS-PEG4-Biotin in 200 µL of anhydrous DMF.

  • Reaction: Add the biotin solution to the compound solution. Stir at room temperature.

  • Incubation: Let the reaction proceed for 2-4 hours.

    • Scientist's Note: NHS-ester reactions are generally faster than isothiocyanate reactions. The reaction should be performed in an anhydrous environment as the NHS ester is susceptible to hydrolysis.

  • Monitoring & Purification: Monitor and purify the reaction as described in Protocol 1 (steps 5 & 6).

  • Verification & Storage: Confirm the product identity by LC-MS and store the lyophilized powder at -20°C.[10][11]

Part B: Application in Biological Assays

Assay 1: Cellular Uptake via Fluorescence Microscopy

Principle: This assay visualizes the accumulation of the FITC-labeled compound inside cultured cells over time, providing qualitative and semi-quantitative data on cell permeability.[12]

Materials:

  • FITC-labeled (R)-Cyclopropyl(3-methoxyphenyl)methanamine

  • Relevant cell line (e.g., HeLa, SH-SY5Y) cultured on glass coverslips in a 24-well plate

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI nuclear stain (e.g., Hoechst 33342)

  • Fluorescence microscope with appropriate filter sets (FITC/DAPI)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 µM working solution of the FITC-labeled compound in complete culture medium. Remove the old medium from the cells and add 500 µL of the compound-containing medium.

    • Control: Include wells treated with vehicle (DMSO/PBS) only.

  • Incubation: Incubate the cells for a defined time course (e.g., 30 min, 2 hours, 6 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Fixation: Fix the cells by adding 500 µL of 4% PFA and incubating for 15 minutes at room temperature.

  • Staining: Wash twice with PBS. Add a DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes to stain the cell nuclei.

  • Mounting & Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope. The green channel will show the compound, and the blue channel will show the nuclei.

ParameterSettingRationale
Cell Line SH-SY5Y (human neuroblastoma)Relevant for compounds potentially targeting the CNS.
Compound Conc. 1-10 µMA typical starting range for in vitro cell-based assays.
Time Points 0.5, 2, 6 hoursTo observe both initial uptake and potential long-term accumulation.
Controls Vehicle (DMSO), Unlabeled parent compoundTo account for solvent effects and autofluorescence.
Assay 2: Target Identification via Affinity Pull-Down

Principle: The biotinylated compound is used as "bait" to capture its interacting proteins ("prey") from a cell lysate.[5] The bait-prey complex is then isolated using streptavidin-coated magnetic beads. The captured proteins are subsequently identified by mass spectrometry.[13]

Materials:

  • Biotinylated (R)-Cyclopropyl(3-methoxyphenyl)methanamine

  • Streptavidin-coated magnetic beads

  • Cell lysate from a relevant cell line or tissue

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Unlabeled parent compound for competition

Procedure:

  • Lysate Preparation: Prepare a total protein lysate from the chosen cells or tissue. Determine the protein concentration using a BCA or Bradford assay.

  • Bead Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated compound (10 µM final concentration) for 2-4 hours at 4°C with gentle rotation.

    • Competition Control: In a separate tube, pre-incubate the lysate with a 100-fold molar excess of the unlabeled parent compound for 1 hour before adding the biotinylated bait. This is a critical step to identify specific binders.

  • Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1 hour at 4°C.

  • Washing: Use a magnetic rack to capture the beads. Discard the supernatant. Wash the beads extensively (5-6 times) with ice-cold Wash Buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The entire lane can then be excised and submitted for proteomic analysis by LC-MS/MS to identify the captured proteins. Proteins that are present in the bait sample but absent or significantly reduced in the competition control are considered specific binding partners.

G cluster_0 Pull-Down Workflow Lysate Cell Lysate (Protein Mixture) Incubate Incubate & Bind Lysate->Incubate Bait Biotinylated Compound (Bait) Bait->Incubate Beads Streptavidin Beads Wash Magnetic Wash (Remove Non-specific) Beads->Wash Incubate->Beads Elute Elute Proteins Wash->Elute MS Analyze by LC-MS/MS Elute->MS

Caption: Affinity pull-down assay workflow.

Assay 3: Foundational Cytotoxicity Assessment (MTT Assay)

Principle: Before interpreting data from derivatized compounds, it is essential to understand the baseline cytotoxicity of the parent compound. The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, which can be solubilized and quantified.[14]

Materials:

  • This compound (unlabeled)

  • Cells seeded in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare a serial dilution of the parent compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include vehicle-only and no-treatment controls.

  • Incubation: Incubate for 24-72 hours at 37°C.[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Measurement: Agitate the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

References

  • Vertex AI Search. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Slawson, M. H., & Franklin, M. R. (1991). The application of chemical derivatization to clinical drug analysis. PubMed. [Link]

  • Youdobio. FITC Amine Labeling Protocol.
  • Rideau, E., et al. (2016). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. National Institutes of Health. [Link]

  • Lantz, C. A., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. [Link]

  • ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. [Link]

  • ACS Publications. (2010). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. [Link]

  • ACS Publications. (2010). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. [Link]

  • Sharma, P., et al. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. National Institutes of Health. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Taylor & Francis. (n.d.). Derivatization – Knowledge and References. [Link]

  • LigandTracer. (2021). Protocol - Protein labeling with FITC.
  • LigandTracer. (2021). Protocol - Protein labeling with FITC.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MDPI. (2022). Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method. [Link]

  • MDPI. (2022). Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method. [Link]

  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. [Link]

  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. [Link]

  • ResearchGate. (n.d.). Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • JoVE. (n.d.). Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs.
  • ResearchGate. (n.d.). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy.
  • ResearchGate. (n.d.). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy.
  • ResearchGate. (n.d.).
  • Books. (2019).
  • nanomicronspheres. (n.d.). Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. [Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

  • PubMed. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • National Institutes of Health. (2019). Small molecule target identification using photo-affinity chromatography. PubMed Central. [Link]

  • Wikipedia. (n.d.). Hi-C (genomic analysis technique). [Link]

  • Benchchem. (n.d.).
  • JoVE. (2021). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. [Link]

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Application Note: A Protocol for the Chromatographic Purification of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical identity of a pharmaceutical compound is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This application note provides a comprehensive, in-depth protocol for the purification of the (R)-enantiomer of Cyclopropyl(3-methoxyphenyl)methanamine from a racemic mixture, followed by its conversion to the stable hydrochloride salt. The methodology leverages High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, detailing the logical progression from analytical method development to preparative-scale purification and final salt formation. This guide is intended for researchers, chemists, and drug development professionals requiring enantiomerically pure chiral amines for their work.

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical sciences, more than 50% of drugs in use are chiral compounds.[1] The spatial arrangement of atoms in enantiomers, while seemingly minor, can lead to profoundly different interactions with chiral biological systems like enzymes and receptors. Consequently, regulatory bodies and drug developers place a high priority on producing single-enantiomer drugs to maximize therapeutic efficacy and minimize potential adverse effects.[2][3]

The target molecule, (R)-Cyclopropyl(3-methoxyphenyl)methanamine, is a chiral primary amine, a common structural motif in active pharmaceutical ingredients (APIs). The purification challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible by standard chromatographic techniques.[4] Therefore, resolution requires the use of a chiral environment, most effectively provided by a Chiral Stationary Phase (CSP) in HPLC.[1][5][6] This protocol outlines a systematic approach to achieve high enantiomeric purity (>99% ee) for the target (R)-enantiomer.

The Principle of Chiral Recognition via Chromatography

The separation of enantiomers on a CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[4] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

The key to a successful separation is the selection of an appropriate CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are exceptionally versatile and have demonstrated broad applicability for resolving a wide range of chiral molecules, including amines.[1][7] The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Strategic Workflow for Purification

The purification process is a multi-stage workflow designed to ensure both high purity and efficiency. The process begins with the development of a robust analytical method, which is then scaled up for preparative purification. The isolated free amine is subsequently converted to its hydrochloride salt for improved stability and handling.

Caption: Workflow from racemic mixture to purified hydrochloride salt.

Part I: Analytical Method Development Protocol

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase that provides baseline resolution (Rs > 1.5) for the enantiomers of Cyclopropyl(3-methoxyphenyl)methanamine.

Materials & Reagents
ItemSpecification
Analyte Racemic Cyclopropyl(3-methoxyphenyl)methanamine
Solvents HPLC Grade Hexane, 2-Propanol (IPA), Ethanol (EtOH)
Additives Trifluoroacetic Acid (TFA), Triethylamine (TEA)
Sample Diluent Mobile Phase or Hexane/IPA (90:10)
Suggested CSPs Amylose or Cellulose-based columns (e.g., CHIRALPAK® series)
Rationale for Method Choices
  • CSP Selection: The choice of polysaccharide-based columns is based on their proven success in separating a wide variety of chiral amines.[1][7] It is often an empirical process, and screening several columns is the most effective strategy.[6]

  • Mobile Phase: A normal-phase system (alkane/alcohol) is selected. This mode often provides superior selectivity for chiral separations on polysaccharide CSPs.[8]

  • Additives: Primary amines can exhibit poor peak shape due to interactions with residual silanols on the silica support. Adding a basic modifier like Triethylamine (TEA) suppresses these interactions. An acidic modifier like Trifluoroacetic Acid (TFA) protonates the amine, which can enhance the specific interactions required for chiral recognition.[7][8] A combination of both often yields the best results.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic amine in the sample diluent.

  • Initial Screening Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Columns: Screen at least two different polysaccharide-based CSPs (e.g., one cellulose-based, one amylose-based).

    • Mobile Phase: 80:20 (v/v) Hexane:IPA with 0.1% TEA and 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Optimization:

    • If separation is observed but resolution is poor (<1.5), systematically adjust the mobile phase composition.

    • Increase Selectivity (α): Decrease the percentage of the alcohol modifier (e.g., move from 20% IPA to 15% or 10%). This typically increases retention and improves the separation between the peaks.

    • Improve Peak Shape: Adjust the ratio of TFA/TEA. Sometimes a different acid or base may be beneficial.[8]

    • Change Alcohol Modifier: If IPA does not yield baseline separation, switch the alcohol modifier to Ethanol (EtOH), as this can significantly alter selectivity.[3]

  • Confirmation: Once baseline separation is achieved, confirm the elution order by injecting a standard of one of the pure enantiomers, if available. The goal is to identify the conditions under which the desired (R)-enantiomer is well-resolved from the (S)-enantiomer.

Part II: Preparative Scale-Up and Purification Protocol

Objective: To purify a larger quantity of the racemic mixture using the optimized analytical method to isolate the (R)-enantiomer.

Scale-Up Calculations & Loading Study

Scaling up from an analytical to a preparative column requires adjusting the flow rate and sample load to maintain the separation quality. A simple geometric scale-up calculation for the flow rate is:

Flow Rate (Prep) = Flow Rate (Analytical) × [Radius (Prep)² / Radius (Analytical)²]

A loading study should be performed by making several injections of increasing concentration on the preparative column to determine the maximum sample load that can be applied without compromising resolution.

Step-by-Step Protocol
  • System Preparation: Equilibrate the preparative HPLC system and column with the optimized mobile phase from Part I.

  • Sample Preparation: Dissolve the racemic amine in the mobile phase at the highest possible concentration that maintains solubility (e.g., 20-50 mg/mL). Filter the solution through a 0.45 µm filter.

  • Purification Run: Inject the prepared sample onto the preparative column. The injection volume will be determined by the column dimensions and the loading study. For continuous purification, stacked injections can be employed.[9]

  • Fraction Collection: Collect the eluent in fractions. The fraction collector should be programmed to isolate the peak corresponding to the (R)-enantiomer based on its retention time.

  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method developed in Part I to assess both chemical purity and enantiomeric excess (% ee).

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >99% purity and >99% ee).

Part III: Salt Formation and Final Isolation

Objective: To convert the purified (R)-amine free base into a stable, solid hydrochloride salt.

Rationale

Converting the amine to its hydrochloride salt is a common practice in pharmaceutical development.[10] The salt form generally offers superior crystallinity, stability, and handling properties compared to the free base, which is often an oil. The process involves the straightforward acid-base reaction between the amine and hydrogen chloride.[11][12]

Step-by-Step Protocol
  • Solvent Removal: Evaporate the solvent from the pooled, pure fractions under reduced pressure using a rotary evaporator. This will yield the purified (R)-amine as a free base, likely an oil.

  • Dissolution: Dissolve the resulting free base in a suitable anhydrous solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).

  • Acidification: While stirring the solution at 0-4 °C, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.[13]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the final product under vacuum to yield (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride as a solid.

Expected Results & Specifications

The following table summarizes the expected outcomes and quality control specifications for the final product.

ParameterAnalytical MethodSpecification
Chemical Purity Analytical Chiral HPLC≥ 99.0%
Enantiomeric Excess (% ee) Analytical Chiral HPLC≥ 99.0%
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Yield Gravimetric~40-45% (of theoretical max)
Appearance VisualWhite to off-white solid

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the analytical chromatogram using the formula: % ee = [|A₁ - A₂| / (A₁ + A₂)] × 100.[4][14]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By following a logical workflow of analytical method development, preparative scale-up, and final salt formation, researchers can reliably obtain high-purity material suitable for pharmaceutical research and development. The key to success lies in the empirical screening of chiral stationary phases and the careful optimization of the mobile phase to achieve baseline enantiomeric resolution.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (PMC). [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Chiral Separations Techniques. Regis Technologies. [Link]

  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Waters Corporation. [Link]

  • Method for salt preparation.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (PMC). [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chiral Drug Interactions. C&E News. (Referenced in search result[2], original link not directly provided but concept is foundational).

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Chiral Separations: Applications and Technology. American Chemical Society. (Referenced in search result[2], a foundational text on the topic).

  • Note for Guidance on Investigation of Chiral Active Substances. (Referenced in search result[2], indicating regulatory importance).

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Application Notes & Protocols: (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the rapid generation of diverse chemical libraries is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a cornerstone of this effort, enabling the systematic and efficient exploration of chemical space. The success of any parallel synthesis campaign, however, is fundamentally dependent on the quality and versatility of its constituent building blocks.

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral primary amine that has garnered significant attention as a high-value scaffold in drug discovery. Its structure is a deliberate convergence of three key pharmacophoric features: a primary amine for synthetic versatility, a conformationally rigid cyclopropyl group for metabolic stability and potency, and a 3-methoxyphenyl moiety for modulating target interactions, particularly within the central nervous system (CNS)[1].

This document serves as a comprehensive technical guide to the application of this building block in parallel synthesis workflows. It provides not only step-by-step protocols for key chemical transformations but also elucidates the underlying scientific rationale for its strategic deployment in drug design.

Compound Profile and Handling

A thorough understanding of the physicochemical properties and handling requirements of a building block is critical for its effective and safe use in the laboratory.

PropertyValueReference / Note
Chemical Name This compound
Molecular Formula C₁₁H₁₅NO · HClCalculated for the hydrochloride salt.
Molecular Weight 213.70 g/mol Calculated for the hydrochloride salt[1].
CAS Number Not explicitly assigned for HCl salt. Parent free base: 190490-67-2
Appearance Typically an off-white to white solid
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, acetonitrile.General solubility for amine hydrochlorides.
Storage Store at room temperature under an inert atmosphere. The compound is hygroscopic.Keep container tightly sealed in a dry, well-ventilated place.

Safety & Handling:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: As a hydrochloride salt, the free amine is masked, reducing its volatility and odor. However, it should still be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

The Scientific Rationale: Why Choose This Building Block?

The utility of this compound in library synthesis is not accidental; it is a product of rational design, leveraging the unique contributions of each of its structural components.

The Cyclopropyl Moiety: Engineering Stability and Potency

The cyclopropyl group is far more than a simple saturated linker. Its unique geometry and electronic properties confer several advantages in drug design[2][3]:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes.[2][4] This high C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[5] This can lead to an improved pharmacokinetic profile, such as a longer half-life.

  • Conformational Rigidity: The rigid, three-membered ring restricts the rotational freedom of the molecule. This pre-organization into a specific conformation can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2][4]

  • Vectorial Exploration of Chemical Space: The planar nature of the ring acts as a rigid scaffold, projecting the amine and phenyl groups in well-defined vectors, allowing for precise probing of receptor binding pockets.

The 3-Methoxyphenyl Group: A Key to Target Interaction

The methoxy group (-OCH₃) is one of the most common substituents found in approved drugs.[6] Its presence at the meta-position of the phenyl ring is particularly significant:

  • Physicochemical Properties: The methoxy group can improve key drug-like properties, including binding affinity and metabolic behavior.[6][7]

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a receptor's active site.

  • CNS Targeting: The overall lipophilicity and electronic profile of the 3-methoxyphenyl moiety are frequently found in molecules that target the central nervous system.[1]

The (R)-Enantiomer: Ensuring Stereochemical Purity

Biological systems are chiral. Using a single, pure enantiomer as a starting material is a crucial strategy in modern drug discovery. It eliminates the need for costly and often difficult chiral separations of the final products and ensures that biological data are unambiguous, reflecting the activity of a single stereoisomer.

G A A A1 A1 A->A1 B B B1 B1 B->B1 C C C1 C1 C->C1 D D D1 D1 D->D1

Protocols for Parallel Synthesis

The primary amine of the title compound is an excellent nucleophile, making it an ideal substrate for two of the most robust and widely used reactions in library synthesis: amide bond formation and reductive amination. The following protocols are designed for a 24-well plate format but can be scaled or adapted for other formats (e.g., 96-well plates).

G start Dispense Building Block (R)-Cyclopropyl(3-methoxyphenyl) methanamine hydrochloride step1 Parallel Reaction (e.g., Amidation or Reductive Amination) start->step1 reagents Dispense Reagent Libraries (e.g., Carboxylic Acids or Aldehydes) reagents->step1 step2 Parallel Work-up (e.g., SPE or LLE) step1->step2 step3 Analysis & Purification (LC-MS, Prep-HPLC) step2->step3 end Compound Library Plate step3->end

Protocol 1: Parallel Amide Bond Formation

This protocol describes the coupling of the title amine with a library of diverse carboxylic acids using HATU, a common and efficient peptide coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid Library (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 24-well reaction block with septa caps

Procedure:

  • Amine Preparation: Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • Carboxylic Acid Preparation: Prepare stock solutions of each carboxylic acid from your library in anhydrous DMF (e.g., 0.22 M) in separate vials.

  • Reagent Dispensing:

    • To each well of the 24-well block, add DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base required to neutralize the amine hydrochloride salt and the carboxylic acid, and to facilitate the coupling reaction.

    • Add the amine stock solution (1.0 eq, e.g., 250 µL of 0.2 M solution for a 0.05 mmol scale) to each well.

    • Add the respective carboxylic acid stock solution (1.1 eq, e.g., 250 µL of 0.22 M solution) to each corresponding well.

  • Initiation of Coupling:

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.24 M).

    • Add the HATU stock solution (1.2 eq, e.g., 250 µL of 0.24 M solution) to each well.

    • Seal the reaction block with septa caps.

  • Reaction: Place the reaction block on a shaker and agitate at room temperature for 12-16 hours.

  • In-Process Control (Self-Validation): After the reaction period, take a small aliquot (e.g., 5 µL) from 2-3 representative wells, dilute with acetonitrile, and analyze by LC-MS to confirm the consumption of starting materials and formation of the desired product.

  • Parallel Work-up:

    • Add ethyl acetate (2 mL) and water (2 mL) to each well.

    • Shake vigorously and then allow the layers to separate.

    • Remove the aqueous layer. Repeat the wash with 1M NaHCO₃ solution and then with brine.

    • Transfer the organic layers to a new plate and concentrate to dryness under vacuum.

  • Analysis: Re-dissolve the crude products in DMSO or an appropriate solvent for LC-MS analysis to determine purity and yield.

Protocol 2: Parallel Reductive Amination

This protocol details the formation of secondary amines by reacting the title compound with a library of aldehydes, followed by in-situ reduction of the resulting imine.[8][9]

Materials:

  • This compound (1.0 eq)

  • Aldehyde Library (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • DIPEA (1.2 eq)

  • Anhydrous DCE (1,2-Dichloroethane)

  • 24-well reaction block with septa caps

Procedure:

  • Reagent Dispensing:

    • To each well of the 24-well block, add the amine hydrochloride (1.0 eq, as a solid).

    • Add the respective aldehyde (1.1 eq, either as a solid or from a stock solution).

    • Add anhydrous DCE (e.g., 1 mL for a 0.05 mmol scale).

    • Add DIPEA (1.2 eq). Causality: Just enough base is added to free the amine from its HCl salt, allowing it to react with the aldehyde to form an iminium intermediate.

  • Imine Formation: Seal the block and shake at room temperature for 1-2 hours. This allows for the formation of the imine/iminium ion intermediate.

  • Reduction:

    • Carefully unseal the block in a fume hood.

    • Add Sodium Triacetoxyborohydride (1.5 eq, as a solid) to each well. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.[9]

    • Reseal the block.

  • Reaction: Shake the reaction block at room temperature for 12-16 hours.

  • In-Process Control (Self-Validation): As in Protocol 1, perform a small-scale LC-MS analysis on a few wells to check for reaction completion.

  • Parallel Work-up (Quench & Extract):

    • Carefully add saturated NaHCO₃ solution (2 mL) to each well to quench the reaction.

    • Add dichloromethane (DCM, 2 mL) to each well for extraction.

    • Shake, allow layers to separate, and transfer the organic (bottom) layer to a fresh plate.

    • Concentrate the plate to dryness under vacuum.

  • Analysis: Re-dissolve the crude products for LC-MS analysis to assess purity and yield.

Data Presentation: A Hypothetical Example

The output of a parallel synthesis experiment is best summarized in a table. Below is a hypothetical result from a 4-member amide coupling library.

WellCarboxylic Acid InputProduct Mass (Expected)Product Mass (Observed, LC-MS)Purity (%)
A1Acetic Acid219.29220.1 (M+H)⁺95
A2Benzoic Acid281.36282.1 (M+H)⁺92
A34-Fluorobenzoic Acid299.35300.1 (M+H)⁺96
A4Thiophene-2-carboxylic acid287.38288.1 (M+H)⁺91

Conclusion

This compound is a strategically designed building block that provides a robust entry point for the creation of diverse and medicinally relevant compound libraries. Its inherent structural features—a versatile primary amine, a metabolically robust cyclopropyl ring, and a CNS-privileged methoxyphenyl group—make it an exemplary tool for addressing common challenges in drug discovery, such as metabolic instability and the need for conformational constraint.[4][10] The protocols outlined herein provide a validated framework for its successful implementation in high-throughput parallel synthesis campaigns, accelerating the journey from hit identification to lead optimization.

References

  • Bostrom, J., Brown, D.G., Young, R.J. et al. The role of the methoxy group in approved drugs. Nat Rev Drug Discov. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Dunetz, J.R., Magano, J. and Weisenburger, G.A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org. Process Res. Dev. 2016, 20 (2), 140–177. Available at: [Link]

  • Talele, T.T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016, 59 (19), 8712–8756. Available at: [Link]

  • Barabe, F., et al. Automated and Parallel Amide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Boström, J., Brown, D.G., Young, R.J., et al. The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • PubChem. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Singh, S., et al. Synthesis of primary amines by one-pot reductive amination of aldehydes. Request PDF. Available at: [Link]

  • Fayed, B.E., et al. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Fancsal, A., et al. Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]

  • Senthamarai, T., et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Available at: [Link]

  • Organic Chemistry Data. Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • ACS Publications. Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Komath, S., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Bhattacharyya, S. A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry. 1998, 63 (18), 6492–6493. Available at: [Link]

  • PubChem. (2-(3-Methoxyphenyl)cyclopropyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. Available at: [Link]

  • MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Available at: [Link]

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Application Notes and Protocols for the Crystallization of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. The crystalline form of an API dictates its purity, stability, solubility, and bioavailability, all of which are critical factors influencing the safety and efficacy of the final drug product.[1] For chiral molecules such as (R)-Cyclopropyl(3-methoxyphenyl)methanamine, an important intermediate in the synthesis of various therapeutic agents, achieving a specific enantiomerically pure crystalline form is a significant challenge and a crucial step in ensuring the desired pharmacological activity.

This guide provides a detailed, step-by-step protocol for the crystallization of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. The methodologies outlined herein are designed to be a robust starting point for researchers and drug development professionals, offering insights into the critical parameters that govern the crystallization process. We will delve into the rationale behind solvent selection, temperature control, and handling techniques, grounded in the principles of physical chemistry and supported by established practices in pharmaceutical manufacturing.

Physicochemical Properties and Pre-crystallization Considerations

Before proceeding with the crystallization protocol, it is essential to understand the basic physicochemical properties of the target molecule. (R)-Cyclopropyl(3-methoxyphenyl)methanamine is a chiral primary amine. The hydrochloride salt is formed by reacting the free base with hydrochloric acid. This conversion to a salt form is a common strategy to improve the stability and aqueous solubility of amine-containing APIs.

Table 1: Physicochemical Properties of (2-(3-Methoxyphenyl)cyclopropyl)methanamine

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO[2]
Molecular Weight177.24 g/mol [2]
AppearanceExpected to be an oil or low-melting solid as the free baseGeneral chemical knowledge
pKa (of the conjugate acid)Estimated to be around 9-10General knowledge of primary amines

The hydrochloride salt is expected to be a crystalline solid with a higher melting point and greater polarity compared to the free base. The selection of an appropriate solvent system is the most critical factor for successful crystallization. An ideal solvent system will exhibit high solubility of the compound at elevated temperatures and low solubility at lower temperatures, thus maximizing the yield of pure crystals upon cooling.

Experimental Protocol: Crystallization of this compound

This protocol is divided into two main stages: the formation of the hydrochloride salt and its subsequent crystallization.

Part 1: Formation of the Hydrochloride Salt

Rationale: The initial step involves the conversion of the (R)-Cyclopropyl(3-methoxyphenyl)methanamine free base into its hydrochloride salt. This is an acid-base reaction where the lone pair of electrons on the amine nitrogen accepts a proton from hydrochloric acid. The use of anhydrous HCl in a suitable organic solvent is crucial to prevent the incorporation of water into the crystal lattice, which could lead to the formation of a hydrate or affect the crystal habit. Diethyl ether is a common solvent for this purpose due to its low boiling point and its ability to often precipitate the hydrochloride salt directly.

Materials:

  • (R)-Cyclopropyl(3-methoxyphenyl)methanamine (free base)

  • Anhydrous diethyl ether

  • Anhydrous HCl (as a solution in diethyl ether or as a gas)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve the (R)-Cyclopropyl(3-methoxyphenyl)methanamine free base in anhydrous diethyl ether. The concentration will depend on the scale of the reaction but a starting point of 0.1-0.5 M is recommended.

  • Acidification: While stirring the solution at room temperature, slowly add a solution of anhydrous HCl in diethyl ether dropwise. Alternatively, anhydrous HCl gas can be bubbled through the solution. The reaction is exothermic, so slow addition is important.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid upon addition of HCl. Continue the addition of HCl until no further precipitation is observed. A slight excess of HCl can be used to ensure complete conversion.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or other impurities.

  • Drying: Dry the crude hydrochloride salt under vacuum to remove residual solvent.

Part 2: Recrystallization of the Hydrochloride Salt

Rationale: Recrystallization is a purification technique used to remove impurities from a solid compound. The choice of solvent is critical and is often determined empirically. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For amine hydrochlorides, polar protic solvents like isopropanol and ethanol, or polar aprotic solvents like acetonitrile, are often good candidates. A patent for the related compound Tramadol hydrochloride suggests recrystallization from acetonitrile followed by isopropanol, indicating these solvents are suitable for similar structures.[3] The process involves dissolving the crude salt in a minimal amount of hot solvent and then allowing the solution to cool slowly, promoting the formation of well-ordered, pure crystals.

Materials:

  • Crude this compound

  • High-purity isopropanol (IPA) or acetonitrile

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of isopropanol (or acetonitrile) and begin heating the mixture with stirring on a hot plate.

    • Continue to add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional): If there are any insoluble impurities present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Disturbing the solution during this phase should be avoided.

    • Once the solution has reached room temperature, you may further increase the yield by placing the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 2: Recommended Crystallization Parameters

ParameterRecommended Range/ValueRationale
Recrystallization Solvent Isopropanol or AcetonitrileGood solubility at high temperature, poor solubility at low temperature for similar amine hydrochlorides.[3]
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, more pure crystals by allowing for selective incorporation into the crystal lattice.
Seeding Optional, with a small crystal of pure productCan be used to induce crystallization if it does not occur spontaneously and can help in obtaining a specific polymorphic form.

Visualization of the Crystallization Workflow

The following diagram illustrates the key steps in the crystallization process.

CrystallizationWorkflow cluster_SaltFormation Part 1: Salt Formation cluster_Recrystallization Part 2: Recrystallization FreeBase Free Base in Anhydrous Ether AddHCl Add Anhydrous HCl (in Ether or Gas) FreeBase->AddHCl Acidification CrudeSalt Crude Hydrochloride Salt (Precipitate) AddHCl->CrudeSalt Precipitation Dissolve Dissolve in Minimal Hot IPA/Acetonitrile CrudeSalt->Dissolve Purification Step Cool Slow Cooling & Ice Bath Dissolve->Cool Induce Supersaturation FilterDry Filter and Dry Crystals Cool->FilterDry Isolation PureCrystals Pure Crystalline Product FilterDry->PureCrystals

Caption: Workflow for the formation and crystallization of the hydrochloride salt.

Troubleshooting and Key Considerations

  • Oiling Out: If the compound separates as an oil instead of a solid during cooling, it may be due to the presence of impurities or cooling the solution too quickly. Try reheating the solution to dissolve the oil and then allowing it to cool even more slowly. Adding a seed crystal can also help.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to create nucleation sites.

  • Polymorphism: Be aware that crystalline materials can exist in different polymorphic forms, which have different physical properties.[1] The specific crystalline form obtained can be influenced by factors such as the solvent used, the cooling rate, and the presence of impurities. Characterization of the final product by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended to identify the polymorphic form.

Conclusion

The crystallization of this compound is a critical step in its purification and formulation. The protocol provided in this application note offers a comprehensive and scientifically grounded approach to achieving a high-purity crystalline product. By understanding the principles behind each step, researchers can adapt and optimize this protocol to suit their specific needs and scale. The successful implementation of a robust crystallization process is a significant milestone in the development of any new chemical entity.

References

  • U.S. Food and Drug Administration. (2018). Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry. [Link]

  • PubChem. (n.d.). (2-(3-Methoxyphenyl)cyclopropyl)methanamine. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

  • Justia Patents. (1999). Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride. [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. [Link]

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Application Notes: (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral primary amine that has garnered interest in medicinal chemistry as a key intermediate for the synthesis of complex molecular architectures, particularly those targeting the central nervous system.[1] Its unique structure, combining a stereodefined center, a reactive primary amine, a strained cyclopropyl ring, and a methoxy-substituted aromatic moiety, makes it a valuable synthon for introducing specific pharmacophoric elements.

While this compound is predominantly utilized as a structural component in drug discovery programs, its inherent reactivity lends itself to a variety of classic and modern named organic reactions.[1][2] This guide provides detailed application notes and protocols for the potential use of this compound as a substrate in several named reactions, offering researchers and drug development professionals a practical framework for its incorporation into synthetic routes. The protocols described herein are based on established methodologies for analogous chiral amines and are intended to serve as a robust starting point for reaction optimization.

Diastereoselective Pictet-Spengler Reaction for the Synthesis of Chiral Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydroisoquinolines and other related heterocyclic scaffolds.[3][4][5] The use of a chiral amine such as this compound allows for a diastereoselective cyclization, leading to the formation of a new stereocenter with a defined relationship to the existing one. The electron-rich nature of the 3-methoxyphenyl group facilitates the electrophilic aromatic substitution required for ring closure.

Scientific Rationale

The reaction proceeds through the initial formation of a Schiff base (iminium ion) between the primary amine and an aldehyde. The stereochemistry of the starting amine directs the facial selectivity of the subsequent intramolecular cyclization, where the electron-rich aromatic ring attacks the iminium ion. The methoxy group at the meta-position of the phenyl ring activates the ortho- and para-positions for this electrophilic attack. The cyclization is expected to proceed preferentially at the position para to the methoxy group due to steric and electronic factors, leading to a specific regioisomer of the tetrahydroisoquinoline product.

Workflow Diagram

pictet_spengler_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cyclization Cyclization cluster_workup Workup & Purification Amine_HCl (R)-Amine HCl Free_Base Free Base Amine Amine_HCl->Free_Base Base (e.g., NaHCO₃) Reaction_Vessel Reaction Mixture (DCM or Toluene) Free_Base->Reaction_Vessel Aldehyde Aldehyde (R'-CHO) Aldehyde->Reaction_Vessel Product Crude Product Reaction_Vessel->Product Stir at RT or Heat Acid Acid Catalyst (e.g., TFA) Acid->Reaction_Vessel Workup Aqueous Workup & Extraction Product->Workup Purified Tetrahydroisoquinoline Purification Column Chromatography Workup->Purification Purified Tetrahydroisoquinoline Final_Product Final_Product Purification->Final_Product Purified Tetrahydroisoquinoline

Caption: Workflow for the Pictet-Spengler reaction.

Detailed Protocol
  • Preparation of the Free Amine:

    • Dissolve this compound (1.0 eq) in a biphasic mixture of dichloromethane (DCM, 10 mL/mmol) and saturated aqueous sodium bicarbonate solution (10 mL/mmol).

    • Stir vigorously for 30 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine. Use immediately in the next step.

  • Reaction Setup:

    • Dissolve the free amine (1.0 eq) in dry DCM (15 mL/mmol) under an inert atmosphere (N₂ or Ar).

    • Add the desired aldehyde (e.g., acetaldehyde, 1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Cyclization:

    • Add trifluoroacetic acid (TFA, 1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 15 mL/mmol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Good solubility for reactants and intermediates; relatively inert.
Acid Catalyst Trifluoroacetic Acid (TFA)Strong acid to promote iminium ion formation and cyclization.
Temperature 0 °C to Room Temp.Initial cooling controls the rate of iminium formation; RT allows for cyclization.
Stoichiometry Aldehyde (1.1 eq), TFA (1.2 eq)A slight excess of the aldehyde and acid ensures complete conversion of the amine.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[6] This reaction is exceptionally useful for creating arylamines, which are prevalent in pharmaceuticals. This compound can serve as the amine coupling partner, allowing for the synthesis of chiral secondary arylamines.

Scientific Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine to the palladium center. A base then deprotonates the amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting both oxidative addition and reductive elimination.

Mechanism Diagram

buchner_hartwig_mechanism Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition Amine_coord [Ar-Pd(II)-NH₂R'(L₂)]⁺X⁻ Pd_complex->Amine_coord + R'NH₂ Amido_complex Ar-Pd(II)-NHR'(L₂) Amine_coord->Amido_complex - HX Amido_complex->Pd0 Product Ar-NHR' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L₂ ArX Ar-X Amine R'NH₂ Base Base BaseH [Base-H]⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol
  • Preparation of the Free Amine:

    • Prepare the free amine from the hydrochloride salt as described in the Pictet-Spengler protocol.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

    • Add dry toluene (10 mL/mmol of aryl halide).

    • Add the aryl halide (1.0 eq) and the free amine (1.2 eq).

  • Reaction:

    • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the N-aryl amine product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA common and effective catalyst system for C-N cross-coupling.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene or DioxaneHigh-boiling aprotic solvents suitable for the reaction temperature.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7][8][9] This method provides a highly efficient way to elaborate the structure of (R)-Cyclopropyl(3-methoxyphenyl)methanamine, creating more complex chiral amines.

Scientific Rationale

The reaction can be performed in one pot by mixing the amine, the carbonyl compound, and a selective reducing agent. The key to success is the choice of a reducing agent that reduces the iminium ion intermediate faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal reagent for this purpose due to its mildness and selectivity.[7] The reaction is typically carried out in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF). The stereocenter of the starting amine remains intact throughout the transformation.

Detailed Protocol
  • Preparation of the Free Amine:

    • Prepare the free amine from the hydrochloride salt as described in the Pictet-Spengler protocol.

  • Reaction Setup:

    • Dissolve the free amine (1.0 eq) and a ketone or aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol) at room temperature.

    • Stir the mixture for 20-30 minutes to allow for imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.

    • Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Stir for 1 hour, then separate the layers.

    • Extract the aqueous phase with DCM (3 x 15 mL/mmol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ions over carbonyls.[7]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that facilitates imine formation without reacting with the reducing agent.
Additives Acetic Acid (catalytic, optional)Can be used to catalyze imine formation, especially with less reactive ketones.
Temperature Room TemperatureGenerally sufficient for both imine formation and reduction.

Conclusion

This compound is a valuable chiral building block with significant potential beyond its role as a mere structural fragment. By leveraging its primary amine functionality, researchers can employ it as a versatile substrate in key named reactions such as the Pictet-Spengler reaction, Buchwald-Hartwig amination, and reductive amination. The protocols outlined in this guide provide a foundation for the synthesis of complex, high-value chiral molecules, enabling further exploration in drug discovery and development. Careful optimization of the provided conditions will be necessary to achieve the best results for specific substrates and desired products.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

  • HETEROCYCLES, Vol. 76, No. 1, 2008. SYNTHESIS OF CHIRAL TETRAHYDROISOQUINOLINE-DERIVED β-AMINO ALCOHOLS AND THEIR APPLICATION TO ASYMMETRIC REACTION. [Link]

  • Google Patents. CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
  • YouTube. Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst‪@NOBLECHEMISTRY‬. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • MDPI. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • Molecules. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • Molecules. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • ACS Publications. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. [Link]

  • University of Manchester. Novel Reductive Aminases for the Preparation of Chiral Amines. [Link]

  • Nature. Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]

  • ACS Publications. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]

  • Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • National Institutes of Health. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. [Link]

  • Univar Solutions. 3-Methoxypropylamine. [Link]

  • PubChem. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high enantiopurity. We will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of the Primary Synthetic Route

The most common and industrially relevant pathway to (R)-Cyclopropyl(3-methoxyphenyl)methanamine is through the asymmetric reductive amination of a suitable ketone precursor. This multi-step, one-pot process is efficient but requires careful control over reaction parameters to achieve high yield and stereoselectivity.

G cluster_main General Synthetic Workflow SM Starting Materials: 3-Methoxyacetophenone Cyclopropylamine Imine Imine Formation (Intermediate) SM->Imine Condensation (Dehydration) Reduction Asymmetric Reduction (Chiral Catalyst + H₂ or Transfer Reagent) Imine->Reduction Stereoselective Hydride Addition Freebase (R)-Cyclopropyl(3-methoxyphenyl)methanamine (Free Base) Reduction->Freebase Work-up Salt Salt Formation (HCl in Solvent) Freebase->Salt Protonation Product Final Product: (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl Salt->Product Isolation/ Crystallization

Caption: General workflow for the synthesis of the target hydrochloride salt.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Low Reaction Yield
Q1: My overall yield is consistently below 50%. Which stage of the reaction is the most likely culprit?

A: Low overall yield in a one-pot reductive amination typically points to one of two critical stages: inefficient imine formation or incomplete reduction.

  • Imine Formation: The initial condensation between the ketone (3-methoxyacetophenone) and cyclopropylamine to form the N-cyclopropyl-1-(3-methoxyphenyl)ethan-1-imine is a reversible equilibrium. Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.[1]

    • Expert Insight: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to sequester the water formed in situ. This drives the equilibrium towards the imine product, maximizing the substrate available for the subsequent reduction step.

  • Reduction Step: The reduction of the imine is the stereochemistry-determining step and is highly dependent on the catalyst and reducing agent.

    • Catalyst Activity: The chiral catalyst (often a transition metal complex like Ruthenium or Iridium) can be deactivated by impurities or by strong coordination with the amine product.[2][3] Ensure high-purity reagents and consider the catalyst loading. A slight increase in catalyst loading (e.g., from 0.5 mol% to 1 mol%) can sometimes overcome minor deactivation issues.

    • Hydrogen Source: If using transfer hydrogenation (e.g., with formic acid or isopropanol), the efficiency can be temperature-dependent.[4] For direct hydrogenation with H₂ gas, ensure adequate pressure and efficient stirring to overcome mass transfer limitations between the gas and liquid phases.

Q2: I suspect the imine intermediate is unstable. How can I confirm this and mitigate the issue?

A: Imine instability is a common problem, especially with less-substituted amines.[3] The imine can be susceptible to hydrolysis or side reactions.

  • Confirmation: You can monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) during the imine formation stage. Quench the aliquot and analyze by ¹H NMR or LC-MS to quantify the ratio of ketone to imine. A plateau at a low conversion rate suggests an unfavorable equilibrium or decomposition.

  • Mitigation Strategy: The principle of "in tandem" or one-pot reaction is designed to address this.[3] Instead of isolating the imine, it is formed and reduced in the same vessel. The key is to initiate the reduction as the imine is being formed. Add the chiral catalyst and hydrogen source at the beginning of the reaction, along with the ketone and amine. This ensures the imine is consumed as it's generated, preventing it from decomposing.

ParameterStandard ConditionOptimized Condition for Unstable ImineRationale
Reagent Addition Sequential (Ketone+Amine, then Catalyst+H₂)All-in-one (Ketone+Amine+Catalyst+H₂)Minimizes the lifetime of the free imine intermediate.
Dehydrating Agent OptionalRecommended (e.g., 4Å Molecular Sieves)Drives imine formation equilibrium forward.
Temperature 40-60 °C25-40 °C (initially)Lower temperature can improve imine stability.
Section 2: Poor Enantioselectivity
Q3: The enantiomeric excess (e.e.) of my (R)-amine product is consistently low (<90%). What are the critical factors affecting stereocontrol?

A: Achieving high enantioselectivity (>99% e.e.) is the primary challenge in this synthesis and is almost entirely governed by the asymmetric reduction step. Several factors are at play:

  • Catalyst and Ligand Choice: This is the most crucial factor. The chiral ligand complexed to the metal center (e.g., Ru, Ir) creates the chiral environment that directs the hydride addition to one face of the imine. Not all ligands are equally effective. For this class of substrates, ligands like (R,R)-TsDPEN paired with a Ru catalyst are often a good starting point.[5]

  • Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the desired enantiomer. The energy difference between the two diastereomeric transition states is often small, and higher temperatures can provide enough energy to overcome this barrier, leading to racemization.

  • Solvent Effects: The solvent can influence the catalyst's conformation and the solvation of the transition state.[3] A screen of different solvents (e.g., methanol, ethanol, dichloromethane, toluene) is often necessary during optimization. Protic solvents like methanol or ethanol can be particularly effective in transfer hydrogenation.

  • Pressure (for H₂ gas): Higher hydrogen pressure can sometimes decrease enantioselectivity by increasing the rate of the non-selective background reduction. An optimal pressure must be determined experimentally.

G cluster_troubleshooting Troubleshooting Low Enantiomeric Excess (e.e.) Start Low e.e. (<95%) Detected Check_Temp Is Reaction Temperature Optimized (e.g., < 30°C)? Start->Check_Temp Lower_Temp Action: Decrease Temperature to 15-25°C Check_Temp->Lower_Temp No Check_Ligand Is the Chiral Ligand Appropriate? Check_Temp->Check_Ligand Yes Lower_Temp->Check_Ligand Screen_Ligands Action: Screen Alternative Chiral Ligands (e.g., BINAP, TsDPEN variants) Check_Ligand->Screen_Ligands No Check_Solvent Is the Solvent Optimal? Check_Ligand->Check_Solvent Yes Screen_Ligands->Check_Solvent Screen_Solvents Action: Screen Solvents (e.g., MeOH, DCM, Toluene) Check_Solvent->Screen_Solvents No Success High e.e. Achieved Check_Solvent->Success Yes Screen_Solvents->Success

Caption: Decision tree for troubleshooting poor enantioselectivity.

Section 3: Impurities and Purification
Q4: I'm observing a significant side-product corresponding to the alcohol from ketone reduction. How can I suppress this?

A: The formation of 1-(3-methoxyphenyl)ethan-1-ol is a common side reaction where the starting ketone is reduced instead of the imine. This indicates that your catalytic system is active for ketone reduction, which competes with the desired reductive amination pathway.

  • Cause: This typically happens when the rate of ketone reduction is competitive with or faster than the rate of imine formation.

  • Solution: The goal is to favor imine formation.

    • Increase Amine Equivalents: Use a larger excess of cyclopropylamine (e.g., 2-3 equivalents) to push the equilibrium towards the imine.

    • Pre-formation of Imine: Allow the ketone and amine to stir at room temperature for 1-2 hours before introducing the catalyst and hydrogen source. This gives the imine a "head start."

    • Catalyst Choice: Some catalytic systems have a higher preference for imines over ketones. Biocatalytic methods using engineered amine dehydrogenases (AmDH) can offer exceptional chemoselectivity, virtually eliminating alcohol byproducts.[6][7]

Q5: The final hydrochloride salt is oily and difficult to crystallize. What techniques can improve its isolation and purity?

A: Obtaining a crystalline solid is crucial for purity and handling. An oily product suggests impurities are present that are inhibiting crystallization or that the wrong solvent system is being used.

  • Purification of the Free Base: Before salt formation, ensure the free base amine is pure. After the reaction work-up, the crude amine can be purified by column chromatography on silica gel. However, amines can streak on silica. A common trick is to pre-treat the silica with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) to neutralize acidic sites and ensure clean elution.

  • Solvent for Salt Formation: The choice of solvent for the HCl addition is critical. You need a solvent in which the hydrochloride salt is insoluble.

    • Recommended Procedure: Dissolve the purified free base in a non-polar solvent like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). Then, add a solution of HCl in a compatible solvent (e.g., HCl in Et₂O or HCl in 2-propanol) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a solid.[8][9]

    • Recrystallization: If the initial precipitate is still impure or oily, it can be recrystallized. Isopropanol (IPA) is often an excellent choice for recrystallizing amine hydrochloride salts.[10] Dissolve the crude salt in a minimal amount of hot IPA and allow it to cool slowly. If it remains soluble, adding a non-polar anti-solvent like Et₂O or heptane can induce crystallization.

Solvent SystemUse CaseRationale
HCl in Diethyl Ether Precipitation/IsolationSalt is typically highly insoluble, leading to high recovery.
Isopropanol (IPA) RecrystallizationGood balance of dissolving the salt when hot but not when cold.
Ethanol/Heptane RecrystallizationA polar/non-polar mixture for when a single solvent is not effective.
Acetone WashingCan be used to wash the filtered solid to remove non-polar impurities.[10]
Detailed Experimental Protocols
Protocol A: Optimized Asymmetric Reductive Amination
  • To a dried reaction vessel under an inert atmosphere (N₂ or Ar), add 3-methoxyacetophenone (1.0 eq), cyclopropylamine (1.5 eq), and anhydrous toluene (5 mL per mmol of ketone).

  • Add activated 4Å molecular sieves (approx. 100 mg per mmol of ketone).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate vial, prepare the catalyst by dissolving [RuCl₂(p-cymene)]₂ (0.0025 eq) and (R,R)-TsDPEN (0.005 eq) in anhydrous toluene.

  • Add the catalyst solution to the main reaction vessel.

  • Pressurize the vessel with H₂ gas (5-10 bar) and heat to 40 °C.

  • Maintain vigorous stirring and monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed (typically 12-24 hours).

  • Cool the reaction, vent the pressure, and filter off the molecular sieves.

  • Proceed with aqueous work-up and purification of the free base before salt formation.

Protocol B: Chiral HPLC Method for e.e. Determination
  • Column: Chiralcel OD-H or equivalent cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small sample of the purified free base amine in the mobile phase and inject. The two enantiomers should resolve into distinct peaks. Calculate the e.e. using the formula: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

References
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. [Link]

  • Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters - ACS Publications. [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

  • CN105330564A - Preparation method of methoxyamine hydrochloride.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Primary amines as heterogeneous catalysts in an enantioselective[11][12]-Wittig rearrangement reaction. PMC - NIH. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Preprints.org. [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. PubMed. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • The reaction scheme in the reductive amination of propiophenone with... ResearchGate. [Link]

  • Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science (RSC Publishing). [Link]

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]

  • Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination. PMC - NIH. [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

  • Analogues prepared from 1. 3a R = H; 3b R = Cl; 3c R = methoxy; 3d R = isopropyloxy. ResearchGate. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]

  • CN101328129A - Preparation of 3-methoxy propanamine.
  • Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters - ACS Publications. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. ResearchGate. [Link]

  • Most Read. Chemical Science Blog. [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this valuable chiral building block. The unique structural features of this compound—a chiral benzylic amine, a strained cyclopropyl ring, and a methoxy-substituted phenyl group—contribute to its utility in medicinal chemistry but also present specific experimental hurdles.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your reactions and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in amide coupling reactions with this amine are often due to its reduced nucleophilicity compared to simpler aliphatic amines. The electron-donating methoxy group on the phenyl ring can be offset by steric hindrance from the cyclopropyl group.[4][5][6][7]

Potential Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficient.

    • Solution: Employ more potent activating agents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is often effective for challenging couplings, including those with less nucleophilic amines.[6][8] Alternatively, converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride can increase reactivity.[8]

  • Suboptimal Reaction Conditions: Temperature and base selection are critical.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive the reaction to completion. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with your primary amine.

  • Steric Hindrance: The bulky nature of both coupling partners can impede the reaction.

    • Solution: If possible, consider a less sterically hindered carboxylic acid coupling partner. If this is not an option, extended reaction times and elevated temperatures may be necessary.

Troubleshooting Flowchart for Amide Coupling:

start Low Yield in Amide Coupling c1 Check Carboxylic Acid Activation start->c1 c2 Optimize Reaction Conditions start->c2 c3 Consider Steric Hindrance start->c3 s1a Use Stronger Coupling Reagent (e.g., HATU) c1->s1a s1b Convert Acid to Acid Chloride c1->s1b s2a Increase Reaction Temperature (40-50 °C) c2->s2a s2b Use a Non-Nucleophilic Base (e.g., DIPEA) c2->s2b s3 Prolong Reaction Time c3->s3

Caption: Decision tree for troubleshooting amide coupling reactions.

Q2: I am observing a loss of enantiomeric excess (ee) in my product. What could be causing the racemization of the chiral center?

A2: The benzylic position of the chiral center in this compound can be susceptible to racemization under certain conditions.

Potential Causes and Solutions:

  • Harsh Basic or Acidic Conditions: Prolonged exposure to strong bases or acids, especially at elevated temperatures, can lead to racemization.

    • Solution: Use milder bases and acids where possible. If strong conditions are necessary, minimize reaction time and temperature. For example, in a deprotection step, consider alternatives to strong acids if racemization is observed.

  • Formation of an Imine Intermediate: Racemization can occur through the formation of a transient, achiral imine intermediate, which can then be non-stereoselectively reduced or attacked.[9]

    • Solution: Avoid reaction conditions that favor imine formation, such as the presence of certain metal catalysts at high temperatures. If a reduction is part of the sequence, ensure the reducing agent is added promptly after the activation step.

Protocol for Assessing Racemization Risk:

  • Baseline ee Measurement: Determine the enantiomeric excess of your starting this compound using chiral HPLC.

  • Subject to Reaction Conditions: Expose the starting material to the planned reaction conditions (solvent, base/acid, temperature) for the intended reaction time, but without the other reactant.

  • Final ee Measurement: Re-analyze the enantiomeric excess of the recovered starting material. A significant decrease in ee indicates that the reaction conditions are promoting racemization.

Q3: My reaction is producing unexpected side products. I suspect the cyclopropyl ring or the methoxy group is reacting. How can I confirm this and prevent it?

A3: The strained cyclopropyl ring and the electron-rich methoxyphenyl group are potential sites for side reactions.[1][2][3]

Side Reaction at the Cyclopropyl Ring:

  • Ring-Opening: Under strongly acidic conditions or in the presence of certain electrophiles, the cyclopropane ring can undergo ring-opening.[10]

    • Troubleshooting:

      • Reaction Monitoring: Carefully monitor the reaction by LC-MS to look for products with a mass corresponding to the ring-opened species.

      • Condition Optimization: Avoid strong Lewis acids if possible. If a Lewis acid is required, use it at the lowest effective concentration and temperature.

Side Reaction at the Methoxy Group:

  • Demethylation: Strong acids, particularly at elevated temperatures, can cleave the methyl ether to form a phenol.[11][12] Reagents like BBr₃ are particularly effective at ether cleavage.

    • Troubleshooting:

      • NMR Analysis: Look for the appearance of a broad singlet in the ¹H NMR spectrum indicative of a phenolic -OH group, and the disappearance of the methoxy singlet.

      • Milder Reagents: If demethylation is an issue, explore alternative reagents that are less prone to ether cleavage. For example, if using a strong protic acid, consider switching to a milder one or running the reaction at a lower temperature.

Potential Side Reactions Diagram:

start (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl side_reaction1 Ring-Opening of Cyclopropane start->side_reaction1 Strong Acid/Electrophiles side_reaction2 Demethylation of Methoxy Group start->side_reaction2 Strong Acid/High Temperature

Caption: Potential side reactions of the target molecule.

Q4: I am having difficulty with the N-alkylation of this compound. The reaction is messy and gives multiple products. What's going on?

A4: N-alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[13][14][15][16] The product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.[13]

Troubleshooting N-Alkylation:

ProblemCauseSolution
Over-alkylation The secondary amine product is more nucleophilic than the primary amine starting material.Use a large excess of the primary amine relative to the alkyl halide. This is often not practical or cost-effective. A better alternative is to use reductive amination.
Low Reactivity The hydrochloride salt is not reactive.The free base of the amine must be used for N-alkylation. Neutralize the hydrochloride salt with a suitable base (e.g., NaHCO₃, Et₃N) and extract the free amine into an organic solvent before proceeding with the alkylation.

Recommended Alternative: Reductive Amination

A cleaner and more controlled method for N-alkylation is reductive amination.

General Protocol for Reductive Amination:

  • Combine the free base of (R)-Cyclopropyl(3-methoxyphenyl)methanamine with the desired aldehyde or ketone in a suitable solvent (e.g., dichloromethane, methanol).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), in portions.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work up the reaction by quenching with aqueous base and extracting the product.

Purification and Analysis FAQs

Q5: How can I effectively purify my product, which is a basic hydrochloride salt?

A5: The purification of basic hydrochloride salts can be challenging due to their high polarity and solubility in aqueous and some organic solvents.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying hydrochloride salts.

    • Solvent Selection: A common solvent system is a polar solvent in which the salt is soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol, isopropanol), with a less polar co-solvent to induce precipitation (e.g., diethyl ether, ethyl acetate).[17]

  • Column Chromatography:

    • Free Base Purification: It is often easier to purify the free base of the product on silica gel and then convert it back to the hydrochloride salt. To do this, neutralize the crude product with a base, extract the free amine, perform chromatography, and then treat the purified amine with HCl in a suitable solvent (e.g., ethereal HCl) to precipitate the salt.

    • Direct Salt Purification: If direct chromatography of the salt is necessary, consider using a more polar stationary phase like alumina or a modified silica gel. Adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can help to prevent streaking on silica gel.[18]

Q6: What is the best way to determine the enantiomeric excess (ee) of my product?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amines and their derivatives.[19][20]

Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives, are often a good starting point for the separation of enantiomers of compounds containing aromatic rings.[21]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.

    • Reversed Phase: If normal phase is unsuccessful, try a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate) or an acidic modifier (e.g., trifluoroacetic acid).

  • Optimization: Once a separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.

Generic Chiral HPLC Screening Conditions:

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)Polysaccharide-based CSP (e.g., Chiralpak AD-RH)
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% DEAAcetonitrile/Water (50:50) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)UV at a suitable wavelength (e.g., 254 nm)

References

  • Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available at: [Link]

  • Peterson, D. J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Wang, L., et al. (2021). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publications. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

  • Deshpande, R., et al. (2011). Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Method for demethylation or removing methoxy group of an aromatic compound having a...
  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Aursnes, M., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethyl alkyl amines.
  • Peterson, D. J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Mantlo, N. B., et al. (2002). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development. Available at: [Link]

  • Reddy, K. S., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]

  • Pharmacy 180. (n.d.). Formation of Diastereomers. Stereochemical and Conformational Isomerism | Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of amine stereoisomers.
  • Google Patents. (2021). RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1.
  • Hossain, M. A., et al. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PubMed Central. Available at: [Link]

  • Still, W. C., et al. (1978). Purification of Organic Compounds by Flash Column Chromatography. The Journal of Organic Chemistry. Available at: [Link]

  • Olsson, T., et al. (2008). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Organic Chemistry. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available at: [Link]

  • LCGCEurope.com. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • The Pharma Enthusiast. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]

  • Karmakar, A., et al. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Oxford Academic. (2007). reactivity of compounds having cyclopropane ring as the reactive site of drugs with DNA bases. Nucleic Acids Symposium Series. Available at: [Link]

  • Terrazas, P., et al. (2020). Analogues prepared from 1. 3a R = H; 3b R = Cl; 3c R = methoxy; 3d R = isopropyloxy. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available at: [Link]

  • Chen, Y.-C., et al. (2021). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI. Available at: [Link]

  • Nichols, D. E., et al. (1988). Isomeric cyclopropyl ring-methylated homologues of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, an hallucinogen analogue. PubMed. Available at: [Link]

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Technical Support Center: (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this chiral amine salt, offering troubleshooting guides and frequently asked questions to support your experimental success. Our approach is rooted in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a chiral amine salt, and like many such compounds, its purification presents a unique set of challenges. Achieving high chemical and enantiomeric purity is critical for its use in pharmaceutical applications. The primary difficulties often revolve around crystallization, enantiomeric excess enhancement, residual solvent removal, and controlling the solid-state properties (polymorphism) of the final product. This guide provides a structured approach to navigate these common hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Poor or No Crystallization of the Hydrochloride Salt

You've completed the synthesis and are attempting to isolate the hydrochloride salt by crystallization, but it either remains an oil or yields are very low.

Potential Causes:

  • Inappropriate Solvent System: The solubility of amine hydrochloride salts can be highly variable. Solvents that are too polar may keep the salt dissolved, while those that are too non-polar may cause it to "oil out" rather than crystallize.

  • Presence of Impurities: Residual starting materials, by-products, or excess reagents can inhibit crystal lattice formation.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can affect salt formation and subsequent crystallization.

  • Water Content: The presence of water can significantly increase the solubility of the hydrochloride salt in organic solvents, preventing precipitation.

Solutions Workflow:

Caption: Decision workflow for troubleshooting poor crystallization.

Step-by-Step Protocol for Solvent Screening:

  • Dissolve a small amount of the crude this compound oil or impure solid in a minimum amount of a suitable solvent in which it is soluble (e.g., isopropanol, ethanol).

  • In separate vials, add different anti-solvents dropwise to the solution until turbidity is observed. Common anti-solvents for amine hydrochlorides include diethyl ether, methyl tert-butyl ether (MTBE), and heptane.[1]

  • Allow the vials to stand at room temperature and then at a reduced temperature (e.g., 4°C) to induce crystallization.

  • Observe which solvent system yields a crystalline solid and scale up the process.

Expert Insight: Often, converting the crude product back to the free base amine allows for easier purification by standard methods like column chromatography.[2] After purification of the free base, the hydrochloride salt can be reformed in high purity by treating a solution of the amine in a suitable solvent (like diethyl ether or ethyl acetate) with anhydrous HCl (either as a gas or a solution in an organic solvent).

Problem 2: Low Enantiomeric Excess (e.e.) in the Final Product

Your analysis shows that the enantiomeric purity of your this compound is below the desired specification.

Potential Causes:

  • Incomplete Chiral Resolution: The initial chiral synthesis or resolution step may not have been fully effective.

  • Racemization: The chiral center may be susceptible to racemization under certain pH or temperature conditions during the work-up or purification.

  • Non-selective Crystallization: The crystallization process may not be selective for the desired enantiomer, leading to co-crystallization of both enantiomers.

Solutions:

  • Chiral HPLC Analysis: The first step is to have a reliable analytical method to determine the enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique for this purpose.[3][4][5]

  • Classical Resolution: If the e.e. is low, a classical resolution can be performed on the free base using a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for separation by fractional crystallization.

  • Preparative Chiral Chromatography: For high-value materials or when classical resolution is not effective, preparative chiral chromatography (either HPLC or Supercritical Fluid Chromatography - SFC) can be employed to separate the enantiomers of the free base.[6]

Data Presentation: Chiral HPLC Method Development Starting Points

Chiral Stationary Phase (CSP)Mobile PhaseDetection
Polysaccharide-based (e.g., Chiralpak series)Hexane/Isopropanol with a basic additive (e.g., diethylamine)UV (e.g., 254 nm)
Crown Ether-basedAcidified aqueous buffer with an organic modifierUV (e.g., 254 nm)

This table provides general starting points; method optimization is crucial.

Problem 3: Presence of Residual Solvents

The final product contains unacceptable levels of residual solvents from the purification process.

Potential Causes:

  • Inefficient Drying: Standard drying methods (e.g., oven drying under vacuum) may not be sufficient to remove all trapped solvent molecules, especially in a crystalline lattice.[7]

  • Formation of Solvates: The crystallized product may be a solvate, where solvent molecules are incorporated into the crystal structure.

Solutions:

  • Solvent Selection: During the final crystallization step, use a solvent with a low boiling point that is easily removed under vacuum.

  • Drying Conditions: Optimize drying time, temperature, and vacuum. Be cautious with temperature to avoid degradation or polymorphic changes.

  • Slurry Washing: Slurrying the crystalline product in a solvent in which it is poorly soluble (e.g., heptane or diethyl ether) can help displace more volatile, entrapped solvents.

  • Gas Chromatography (GC) Analysis: Use headspace GC to accurately quantify residual solvents and ensure they are within acceptable limits as per regulatory guidelines.

Problem 4: Polymorphism - Inconsistent Crystal Form

You observe batch-to-batch variability in the physical properties of the product (e.g., melting point, solubility, X-ray diffraction pattern), suggesting the presence of different polymorphs.

Potential Causes:

  • Crystallization Conditions: The choice of solvent, cooling rate, and agitation can all influence which polymorphic form crystallizes.[7]

  • Presence of Impurities: Certain impurities can act as templates for the nucleation of a specific polymorph.

  • Drying and Milling: Post-crystallization processing can induce polymorphic transformations.

Solutions:

  • Controlled Crystallization: Develop a robust and reproducible crystallization protocol. Key parameters to control include:

    • Solvent system

    • Concentration

    • Cooling profile

    • Agitation rate

    • Seeding with the desired polymorph

  • Polymorph Screening: Conduct a systematic polymorph screen using various solvents and crystallization conditions to identify all possible forms.

  • Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and identify the different polymorphic forms. The stability of each form under various conditions (temperature, humidity) should be assessed.[8]

Frequently Asked Questions (FAQs)

Q1: Is it better to purify the free amine or the hydrochloride salt directly?

A1: In many cases, it is more straightforward to purify the free amine first. The free base is typically more soluble in a wider range of organic solvents, making it amenable to standard purification techniques like column chromatography. Once the amine is pure, the hydrochloride salt can be formed in high purity by reacting it with a stoichiometric amount of HCl.[2] Direct crystallization of the hydrochloride salt can be an effective final purification step to remove certain impurities, but it is often challenging as a primary purification method for crude mixtures.

Q2: How do I choose the best solvent for forming the hydrochloride salt?

A2: The ideal solvent should readily dissolve the free amine but have low solubility for the resulting hydrochloride salt. This allows for the precipitation of the pure salt upon addition of HCl. Common choices include diethyl ether, ethyl acetate, and isopropanol.[1][9] A solution of anhydrous HCl in one of these solvents is often used to facilitate controlled salt formation and precipitation.

Q3: My hydrochloride salt is hygroscopic. How can I handle and store it?

A3: Hygroscopicity (the tendency to absorb moisture from the air) is a common issue with amine hydrochloride salts.[10] Handling should be done in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. For storage, use well-sealed containers with a desiccant. If the material has absorbed water, it may be possible to dry it under high vacuum, though this could potentially lead to polymorphic changes.

Q4: What analytical techniques are essential for quality control of the final product?

A4: A comprehensive quality control panel should include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • Chiral HPLC or SFC: To determine the enantiomeric excess.[3][4][5][6]

  • Elemental Analysis (CHN): To confirm the salt stoichiometry.

  • XRPD: To identify the polymorphic form.[8]

  • GC: To quantify residual solvents.

  • Karl Fischer Titration: To determine the water content.

Q5: Can I use aqueous HCl to form the salt?

A5: While aqueous HCl will form the salt, it introduces water into the system, which can make subsequent isolation by crystallization from organic solvents difficult due to the increased solubility of the salt.[2][9] For crystallization from organic solvents, it is highly recommended to use anhydrous HCl, either as a gas or as a solution in a suitable organic solvent (e.g., HCl in diethyl ether or isopropanol).

References

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • US Patent US4670232A. (1987). Recovery of amines from by-product chloride salts.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Li, Z., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (1997). Chiral Separation Principles. ResearchGate. [Link]

  • US Patent US3711549A. (1973). Process for manufacturing cyclopropylamine.
  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • University of Southampton. (2023). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. [Link]

  • Patsnap. (n.d.). Method for synthesizing tramadol hydrochloride. Eureka. [Link]

  • MDPI. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • National Institutes of Health. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. [Link]

  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. EPO. [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Taylor & Francis Online. [Link]

  • Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. Eureka. [Link]

  • Googleapis.com. (1995). Reissued Patent. Googleapis.com. [Link]

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Technical Support Center: Resolving Solubility Challenges with (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. As a hydrochloride salt of a primary amine, this compound's solubility is intrinsically linked to the pH of the solvent system. Understanding and manipulating these properties are key to successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Isn't it supposed to be water-soluble?

Yes, as a hydrochloride salt, this compound is designed to have improved aqueous solubility compared to its free base form. The protonated amine group can form favorable ionic interactions with water molecules.[1][2] However, several factors can still limit its dissolution.

  • pH of the Water: Deionized water can have a pH ranging from 5.5 to 7. If the pH is not sufficiently acidic, the equilibrium can shift towards the less soluble free base form, hindering dissolution.

  • Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.[3]

  • Purity of the Compound: Impurities from synthesis can sometimes affect solubility.

  • Physical Form: The crystalline structure and particle size of the solid can influence the rate of dissolution.

Q2: What is the expected solubility of this compound in common solvents?

Specific solubility data for this exact compound is not extensively published. However, based on its structure—a moderately lipophilic organic molecule converted to a hydrochloride salt—we can predict general solubility trends. A systematic approach to determining its solubility in your specific solvent systems is recommended.

Below is a table outlining the expected solubility profile and a protocol for you to determine the precise solubility in your laboratory.

Solvent ClassExpected SolubilityRationale
Aqueous Buffers (pH < 7) HighThe acidic pH maintains the compound in its protonated, ionic, and more soluble form.
Water (Deionized) Moderate to HighSolubility is dependent on the final pH of the solution after the compound is added.
Polar Protic Solvents (e.g., Ethanol, Methanol) HighThese solvents can solvate both the ionic hydrochloride and the organic portions of the molecule.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are effective at dissolving a wide range of organic molecules.
Nonpolar Organic Solvents (e.g., Hexane, Toluene) Low to InsolubleThe ionic nature of the hydrochloride salt is incompatible with nonpolar solvents.

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer during my experiment.

This is a common issue and is almost always related to a change in pH.

Causality: The amine hydrochloride is in equilibrium with its free base form. If the pH of the solution increases, the equilibrium will shift to the right, favoring the formation of the less soluble free base, which then precipitates out of solution.

R-NH3+ Cl- ⇌ R-NH2 + H+ + Cl- (Soluble Salt) ⇋ (Less Soluble Free Base)

Troubleshooting Workflow:

start Precipitate Observed check_ph Measure pH of the final solution start->check_ph ph_increased Has the pH increased significantly? check_ph->ph_increased investigate_source Investigate source of pH increase (e.g., addition of other reagents, degradation of components). ph_increased->investigate_source Yes result Precipitate should redissolve. ph_increased->result No, pH is stable adjust_ph Re-acidify the solution dropwise with dilute HCl to lower the pH. investigate_source->adjust_ph use_buffer Use a buffer with sufficient capacity in the acidic range (e.g., citrate, acetate). adjust_ph->use_buffer use_buffer->result

Caption: Workflow for troubleshooting precipitation.

Detailed Protocol: pH Adjustment

  • Monitor pH: Continuously monitor the pH of your solution using a calibrated pH meter.

  • Prepare Acidic Solution: Have a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) ready.

  • Titrate Slowly: While stirring your experimental solution, add the dilute HCl dropwise.

  • Observe: Continue adding acid until the precipitate redissolves.

  • Record Final pH: Note the pH at which the compound is fully soluble. This will inform the buffering requirements for future experiments.

Issue 2: I need to prepare a concentrated stock solution in an organic solvent for my in vitro assay, but I'm observing poor solubility.

While the hydrochloride salt form enhances aqueous solubility, it can sometimes decrease solubility in less polar organic solvents compared to the free base.

Causality: The high lattice energy of the salt crystal can be difficult to overcome by organic solvents that cannot effectively solvate both the protonated amine and the chloride ion.

Troubleshooting Strategies:

  • Co-solvent Systems: The use of a mixture of solvents can enhance solubility.[4][5] A common practice for preparing stock solutions for biological assays is to use DMSO. If solubility in pure DMSO is limited, adding a small percentage of an aqueous buffer can sometimes help.

  • Sonication and Gentle Heating:

    • Sonication: Placing the vial in an ultrasonic bath can help to break up solid aggregates and increase the rate of dissolution.

    • Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility. However, you must first confirm that the compound is stable at that temperature to avoid degradation.

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Start with a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile vial.

  • Add Solvent: Add a portion of the solvent to the vial.

  • Vortex: Vortex the vial vigorously for 1-2 minutes.

  • Assess Solubility: Visually inspect for any undissolved particles.

  • Apply Energy (If Needed): If not fully dissolved, place the vial in a sonicating water bath for 10-15 minutes. Gentle warming can also be applied.

  • Add Remaining Solvent: Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility for cell-based assays.

start Prepare Stock Solution weigh Weigh Compound start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex add_solvent->vortex dissolved Completely Dissolved? vortex->dissolved sonicate_heat Apply Sonication / Gentle Heat dissolved->sonicate_heat No filter Filter (0.22 µm) dissolved->filter Yes sonicate_heat->vortex end Stock Solution Ready filter->end

Caption: Protocol for preparing a stock solution.

Issue 3: I need to formulate the compound for an in vivo study, but the required concentration is higher than its aqueous solubility.

For preclinical in vivo studies, achieving the desired concentration in a biocompatible vehicle is crucial. If the aqueous solubility is insufficient, formulation strategies are necessary.

Causality: The intrinsic solubility of the compound, even as a salt, may be below the required concentration for the desired dosing volume.

Recommended Formulation Approaches:

Formulation StrategyDescriptionKey Components
pH Adjustment As previously discussed, maintaining an acidic pH is the primary strategy for aqueous formulations.Buffers such as citrate or acetate.
Co-solvents Using a mixture of water and a biocompatible organic solvent can significantly increase solubility.[4][5]Polyethylene glycol 300/400 (PEG 300/400), Propylene glycol (PG), Ethanol.
Surfactants Surfactants form micelles that can encapsulate the drug, increasing its apparent solubility in an aqueous vehicle.[6]Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.
Cyclodextrins These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior, which can encapsulate the drug molecule.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Protocol: Screening for a Suitable Formulation Vehicle

  • Define Target: Determine the required final concentration and administration route.

  • Prepare Vehicles: Prepare a range of potential formulation vehicles (e.g., 10% DMSO / 40% PEG 400 / 50% Saline).

  • Solubility Testing: Add an excess of the compound to a small volume of each vehicle.

  • Equilibrate: Agitate the samples (e.g., on a rotator) for 24-48 hours at a controlled temperature to reach equilibrium.

  • Separate Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Vehicle: Choose the vehicle that provides the desired concentration and is appropriate for the intended in vivo study.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • University of Alberta. Isolation (Recovery) of amines. Organic Web Chem. [Link]

  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 670–676. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]

  • Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). [Link]

  • Pharma Guideline. (2011). Determination of Solubility in Pharmaceuticals. Pharma Guideline. [Link]

  • LibreTexts. (2022). 3.3: Preparing Solutions. Chemistry LibreTexts. [Link]

  • SEN Pharma. (2024). Excipients for Enhancing Drug Solubility. SEN Pharma. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(5), 647–655. [Link]

  • PubChem. (2-(3-Methoxyphenyl)cyclopropyl)methanamine. National Center for Biotechnology Information. [Link]

Sources

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. Its purpose is to provide in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of this compound throughout your experiments. We will explore its potential degradation pathways and offer guidance on how to mitigate these issues and develop robust analytical methods.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: As a hydrochloride salt of a primary amine, the compound is generally more stable than its free base form. However, to ensure long-term stability, it should be stored in a cool, dry, and dark place. A controlled room temperature environment, away from direct sunlight and moisture, is recommended. For long-term storage, refrigeration (2-8 °C) in a well-sealed container with an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: I've noticed the color of my solid this compound has changed from white to a yellowish or brownish tint. Is it still usable?

A2: A change in color is often an indicator of degradation. This could be due to oxidation or photodegradation. While a slight color change might not significantly impact the purity for some applications, it is crucial to re-analyze the material to determine its purity before use, especially for sensitive experiments. We recommend using a stability-indicating analytical method, such as HPLC, to quantify the active ingredient and detect any degradation products.

Q3: My compound is not dissolving as expected in my chosen solvent. Could this be a stability issue?

A3: While solubility issues can arise from various factors, the formation of insoluble degradation products could be a contributing cause. Degradation, particularly through oxidative pathways, can lead to the formation of higher molecular weight impurities or polymeric materials with different solubility profiles. We recommend filtering the solution and analyzing both the soluble and any insoluble portions to investigate this further.

Q4: Can I prepare stock solutions of this compound in advance?

A4: While preparing stock solutions can improve workflow, the stability of the compound in solution is a critical consideration. The cyclopropyl amine moiety can be susceptible to hydrolysis, especially in neutral to high pH aqueous solutions.[1] If you need to prepare stock solutions, we recommend using an acidic buffer or a non-aqueous solvent. It is also best practice to prepare fresh solutions for each experiment or, at a minimum, to perform a stability study on your stock solution under its storage conditions to determine its viable shelf-life.

Section 2: Troubleshooting Guides

This section provides a more in-depth, problem-solving approach to common issues encountered during experimentation.

Issue 1: Appearance of a New Peak in HPLC Analysis of a Freshly Prepared Sample

Symptom: A new, unexpected peak is observed in the HPLC chromatogram of a recently prepared solution of this compound.

Possible Cause 1: Oxidative Degradation The benzylamine moiety is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of trace metal ions.[2][3][4] The primary amine can be oxidized to an imine, which may then undergo further reactions.

Recommended Action:

  • Solvent Degassing: Ensure your mobile phase and sample diluent are adequately degassed to remove dissolved oxygen.

  • Inert Atmosphere: Prepare your sample under an inert atmosphere (e.g., in a glove box or by purging with nitrogen or argon).

  • Use of Antioxidants: For bulk material or long-term solution storage, consider the addition of a small amount of an antioxidant, but be sure to verify its compatibility with your downstream applications.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA to your buffer could be beneficial.

Possible Cause 2: pH-Dependent Degradation The cyclopropyl amine group's stability is pH-sensitive. In solutions with a higher pH, hydrolytic degradation of the cyclopropylamine moiety can occur.[1]

Recommended Action:

  • Control pH: Ensure your sample diluent and mobile phase are buffered to an acidic pH (e.g., pH 3-5). The hydrochloride salt form helps to maintain an acidic environment.

  • Avoid Basic Conditions: Do not expose the compound to basic conditions, even for short periods, unless it is a required step in a reaction. If you do, work quickly and at low temperatures.

Issue 2: Loss of Purity Over Time in a Stored Solid Sample

Symptom: A previously high-purity batch of this compound shows a decrease in the main peak area and the appearance of multiple new peaks in the HPLC analysis after a period of storage.

Possible Cause 1: Photodegradation The methoxyphenyl group can absorb UV light, potentially leading to photodegradation.[5][6][7] Exposure to light, especially UV light, can initiate photo-oxidative processes.

Recommended Action:

  • Light Protection: Always store the solid compound in an amber vial or a container that is protected from light.

  • Work Area: Minimize exposure to direct laboratory light during weighing and sample preparation.

Possible Cause 2: Thermal Degradation Although amine hydrochlorides are generally more thermally stable than their free bases, prolonged exposure to elevated temperatures can cause degradation.[8][9][10]

Recommended Action:

  • Controlled Temperature: Store the compound at the recommended temperature and avoid exposure to high-temperature environments like ovens or sunny windowsills.

  • Shipping and Handling: Ensure that the compound is shipped and handled under controlled temperature conditions.

Section 3: In-Depth Technical Information: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and accurate analytical methods. The following pathways are proposed based on the chemical structure of the molecule and known degradation mechanisms of similar compounds.

Hydrolysis of the Cyclopropylamine Moiety

The cyclopropyl ring is a strained ring system, and the amine group can be susceptible to hydrolytic cleavage, particularly under basic conditions.[1] This pathway is a significant concern for aqueous formulations.

  • Proposed Mechanism: Under basic conditions, the amine is deprotonated, and the cyclopropyl ring can undergo nucleophilic attack by hydroxide ions, leading to ring-opening products.

Oxidation of the Benzylamine Moiety

The benzylic carbon-nitrogen bond is a site for oxidative degradation. This can be initiated by atmospheric oxygen, light, or trace metals.[2][3][4]

  • Proposed Products:

    • Imine Formation: The primary amine can be oxidized to the corresponding imine.

    • Further Oxidation: The imine could potentially be further oxidized or hydrolyzed to form a benzaldehyde derivative.

Photodegradation of the Methoxyphenyl Moiety

The methoxy group on the phenyl ring can influence the molecule's susceptibility to light.[5][6][7] Photodegradation can lead to a variety of products, including phenolic compounds resulting from the cleavage of the methyl ether.

  • Proposed Mechanism: Absorption of UV light can lead to the formation of reactive intermediates, which can then undergo further reactions, including oxidation.

Visualizing the Potential Degradation Pathways

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (High pH) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product OH- Imine Imine Intermediate Parent->Imine [O] Phenol Phenolic Degradant (demethylation) Parent->Phenol hv Benzaldehyde 3-Methoxybenzaldehyde derivative Imine->Benzaldehyde H2O G Start Start: Method Development Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (pH, Organic Modifier) Column_Selection->Mobile_Phase_Screening Forced_Degradation_Samples Inject Forced Degradation Samples Mobile_Phase_Screening->Forced_Degradation_Samples Resolution_Check Check Resolution Between Parent and Degradants Forced_Degradation_Samples->Resolution_Check Optimization Optimize Gradient, Flow Rate, Temperature Resolution_Check->Optimization Resolution < 1.5 Validation Validate Method (ICH Q2(R1)) Resolution_Check->Validation Resolution > 1.5 Optimization->Forced_Degradation_Samples End End: Stability-Indicating Method Validation->End

Sources

Technical Support Center: Chiral Purity Enhancement of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral purity enhancement of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the diastereomeric salt resolution of this compound. Our focus is on providing practical, field-proven insights to help you achieve high enantiomeric purity in your experiments.

Introduction to Chiral Purity Enhancement

(R)-Cyclopropyl(3-methoxyphenyl)methanamine is a chiral amine, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. For many pharmaceutical applications, only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, obtaining the desired enantiomer with high chiral purity is a critical step in drug development.

The most common and scalable method for separating enantiomers of chiral amines is through diastereomeric salt crystallization . This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.[1]

This guide will walk you through the process of enhancing the chiral purity of this compound using this method, from selecting the right resolving agent to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind enhancing the chiral purity of this compound?

The primary method is diastereomeric salt resolution. This involves reacting the racemic free base, Cyclopropyl(3-methoxyphenyl)methanamine, with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent system. By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts will preferentially crystallize, leaving the other in the solution. The crystallized salt can then be isolated, and the desired (R)-amine can be liberated by treatment with a base.

Q2: Which chiral resolving agents are recommended for this amine?

For primary amines like Cyclopropyl(3-methoxyphenyl)methanamine, derivatives of tartaric acid are an excellent starting point due to their availability, cost-effectiveness, and proven success in resolving similar amines.[2][3] We recommend screening the following:

  • L-(+)-Tartaric acid: A natural and commonly used resolving agent.

  • D-(−)-Tartaric acid: The enantiomer of L-tartaric acid.

  • Dibenzoyl-L-tartaric acid: Offers different steric and electronic properties that can influence salt formation and solubility.

  • Di-p-toluoyl-L-tartaric acid: Another derivative with altered properties that may improve resolution.

Q3: How do I determine the enantiomeric excess (e.e.) of my sample?

Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess of your resolved amine.[4] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas in the chromatogram allows for the precise calculation of the e.e. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for chiral separations of primary amines.

Q4: Can I recrystallize the final hydrochloride salt to improve its chiral purity?

Recrystallization of the final hydrochloride salt is generally not an effective method for enhancing chiral purity. Enantiomers have identical physical properties, including solubility, and will co-crystallize. Chiral purity enhancement must be done at the diastereomeric salt stage.

Troubleshooting Guide

This section addresses common issues encountered during the diastereomeric salt resolution of (R)-Cyclopropyl(3-methoxyphenyl)methanamine.

IssuePossible Cause(s)Troubleshooting Steps
No precipitation of the diastereomeric salt. 1. Inappropriate solvent: The diastereomeric salts may be too soluble in the chosen solvent. 2. Low concentration: The concentration of the amine and resolving agent may be below the saturation point. 3. Unsuitable resolving agent: The chosen chiral acid may not form a salt that readily crystallizes.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and mixtures with water). 2. Increase Concentration: Carefully increase the concentration of the reactants. 3. Seed Crystals: If a small amount of the desired diastereomeric salt is available, add a seed crystal to induce crystallization. 4. Change Resolving Agent: Screen other chiral acids from the recommended list.
The precipitate is an oil or gum, not a crystalline solid. 1. Solvent system is not optimal for crystallization. 2. Impurities are present in the starting material. 3. Cooling rate is too fast. 1. Use a solvent/anti-solvent system: Dissolve the components in a good solvent and slowly add an anti-solvent to induce crystallization. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator. Avoid rapid cooling in an ice bath. 3. Purify Starting Material: Ensure the initial racemic amine is of high purity.
Low enantiomeric excess (e.e.) of the desired (R)-enantiomer. 1. Poor diastereomeric salt selectivity: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-crystallization of both diastereomers. 3. Incorrect stoichiometry of the resolving agent. 1. Optimize Solvent System: Re-screen solvents to find one that maximizes the solubility difference between the diastereomeric salts. 2. Recrystallize the Diastereomeric Salt: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity before liberating the free amine. 3. Adjust Stoichiometry: Vary the equivalents of the resolving agent. Often, using 0.5 to 1.0 equivalents of the chiral acid relative to the racemic amine is a good starting point.[5]
Low yield of the resolved product. 1. High solubility of the desired diastereomeric salt. 2. Material loss during workup and transfers. 3. Incomplete precipitation. 1. Optimize Crystallization Conditions: Lower the crystallization temperature and increase the crystallization time. 2. Minimize Solvent Usage: Use the minimum amount of solvent necessary for dissolving the components at an elevated temperature. Use a minimal amount of cold solvent for washing the crystals. 3. Check Mother Liquor: Analyze the mother liquor by chiral HPLC to determine the concentration of the desired enantiomer. If it is high, consider a second crop of crystals or a different solvent system.

Experimental Protocols

Protocol 1: Screening for an Effective Chiral Resolving Agent and Solvent System

Objective: To identify a suitable chiral acid and solvent that provides good diastereomeric salt crystallinity and selectivity.

Materials:

  • Racemic Cyclopropyl(3-methoxyphenyl)methanamine (free base)

  • Chiral resolving agents (e.g., L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid)

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile)

  • Small-scale vials or test tubes

  • Stirring plate and stir bars

Procedure:

  • Preparation of the Amine Solution: Prepare a stock solution of the racemic amine in a suitable solvent (e.g., ethanol).

  • Preparation of Resolving Agent Solutions: Prepare stock solutions of each chiral resolving agent in the same solvent.

  • Screening:

    • In a series of vials, add a fixed amount of the amine stock solution.

    • To each vial, add a stoichiometric equivalent (e.g., 0.5 eq) of one of the resolving agent solutions.

    • Allow the solutions to stir at room temperature for a set period (e.g., 2-4 hours) and then let them stand.

    • Observe for the formation of a crystalline precipitate.

  • Evaluation:

    • Isolate any crystalline material by filtration.

    • Liberate the free amine from the salt by dissolving it in a minimal amount of water, adding a base (e.g., 1M NaOH) until the pH is >10, and extracting the amine with a suitable organic solvent (e.g., dichloromethane).

    • Analyze the enantiomeric excess of the recovered amine using a validated chiral HPLC method.

Protocol 2: Preparative Scale Diastereomeric Salt Resolution

Objective: To resolve a larger quantity of racemic Cyclopropyl(3-methoxyphenyl)methanamine using the optimized conditions from Protocol 1.

Procedure:

  • Salt Formation:

    • Dissolve the racemic Cyclopropyl(3-methoxyphenyl)methanamine in the chosen solvent (e.g., ethanol) and heat to a gentle reflux.

    • In a separate flask, dissolve 0.5-1.0 equivalents of the selected chiral resolving agent (e.g., L-(+)-Tartaric acid) in the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The desired diastereomeric salt should begin to crystallize.

    • For maximum yield, the flask can be placed in a refrigerator (4°C) for several hours or overnight.

  • Isolation and Purification:

    • Collect the crystalline diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Optional: Recrystallize the diastereomeric salt from the same or a different solvent system to further enhance diastereomeric purity.

  • Liberation of the Free (R)-Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) dropwise with stirring until the salt is fully dissolved and the pH is basic (pH > 10).

    • Extract the liberated (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free (R)-amine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified (R)-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) until precipitation is complete.

    • Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Chiral HPLC Method Development for Enantiomeric Excess (e.e.) Determination

Objective: To establish a reliable HPLC method to quantify the enantiomeric purity of Cyclopropyl(3-methoxyphenyl)methanamine.

Recommended Starting Conditions:

  • Column: A polysaccharide-based chiral stationary phase is often effective for primary amines. Consider columns like Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A normal phase eluent system is typically a good starting point.

    • Initial Screening Eluent: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The diethylamine is a basic modifier that helps to improve peak shape for amines.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has good absorbance (e.g., 254 nm or 280 nm).

  • Column Temperature: Ambient.

Optimization Strategy:

  • Solvent Ratio: Adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease the retention time.

  • Alcohol Modifier: Try other alcohol modifiers such as ethanol in place of isopropanol.

  • Basic Additive: Optimize the concentration of the diethylamine or try other basic additives.

  • Temperature: Varying the column temperature can sometimes improve resolution.

Visualizing the Workflow

Diastereomeric Salt Resolution Workflow

G racemic_amine Racemic (R/S)-Amine salt_formation Salt Formation in Solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation diastereomeric_mixture Diastereomeric Salt Mixture ((R)-Amine·(L)-Acid) + ((S)-Amine·(L)-Acid) salt_formation->diastereomeric_mixture crystallization Crystallization diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration solid_salt Solid Diastereomeric Salt (Less Soluble) liberation Liberation with Base (NaOH) solid_salt->liberation mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->solid_salt Solid filtration->mother_liquor Liquid pure_amine Pure (R)-Amine liberation->pure_amine hcl_formation HCl Salt Formation pure_amine->hcl_formation final_product (R)-Amine·HCl hcl_formation->final_product

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting Logic Diagram

G start Low e.e. Result check_purity Is Diastereomeric Salt Purity High? start->check_purity recrystallize Recrystallize Diastereomeric Salt check_purity->recrystallize No check_conditions Are Resolution Conditions Optimal? check_purity->check_conditions Yes recrystallize->check_purity rescreen Re-screen Solvents and Resolving Agents check_conditions->rescreen No liberation_issue Check Liberation and Workup for Racemization check_conditions->liberation_issue Yes rescreen->start success High e.e. Achieved liberation_issue->success

Caption: Troubleshooting logic for low enantiomeric excess.

References

  • Aggarwal, V. K., et al. (2002). A new and efficient organocatalytic method for the asymmetric synthesis of prostaglandins. Angewandte Chemie International Edition, 41(9), 1620-1623. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Bolchi, C., et al. (2013). Resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and determination of the absolute configuration of its enantiomers. Tetrahedron: Asymmetry, 24(15-16), 956-960.
  • Corey, E. J., et al. (1969). A new total synthesis of prostaglandins of the E1 and F1 series. Journal of the American Chemical Society, 91(20), 5675-5677. Available at: [Link]

  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1846-1855. Available at: [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kozma, D. (Ed.). (2001).
  • Pasteur, L. (1853). Mémoire sur la découverte de la propriété de se dédoubler en deux corps de propriétés contraires, que possèdent certaines substances, dites racémiques. Comptes Rendus de l'Académie des Sciences, 37, 162-166.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

  • PubChem. (n.d.). (2-(3-Methoxyphenyl)cyclopropyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • U.S. Patent No. 10,407,381. (2019). Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.
  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

Sources

Scaling up (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride synthesis without compromising purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful and scalable synthesis of this chiral amine with high purity.

I. Introduction to the Synthesis and its Challenges

This compound is a valuable chiral building block in medicinal chemistry. Its synthesis on a larger scale presents several challenges, primarily centered around achieving high enantiomeric purity and ensuring the crystalline hydrochloride salt is free of impurities. This guide will walk you through a robust synthetic approach, highlighting critical control points and providing solutions to common issues that may arise during your experiments.

The most common and industrially scalable method for preparing chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.[1] This involves reacting the racemic amine with a single enantiomer of a chiral acid, followed by fractional crystallization to separate the resulting diastereomeric salts, which now have different physical properties.[2]

II. Recommended Synthetic and Purification Workflow

A common and scalable approach to synthesize the target molecule is through a two-step process:

  • Reductive Amination: Synthesis of the racemic cyclopropyl(3-methoxyphenyl)methanamine.

  • Chiral Resolution: Separation of the desired (R)-enantiomer using a chiral resolving agent, followed by liberation of the free amine and formation of the hydrochloride salt.

Synthesis_Workflow A Step 1: Reductive Amination (Racemic Amine Synthesis) B Step 2: Chiral Resolution (Diastereomeric Salt Formation) A->B Racemic Amine C Step 3: Salt Liberation & HCl Salt Formation B->C Diastereomeric Salt D Final Product: (R)-Cyclopropyl(3-methoxyphenyl) methanamine hydrochloride C->D Pure (R)-Amine HCl

Caption: Overall synthetic workflow.

III. Troubleshooting Guide: From Synthesis to Final Product

This section is designed in a question-and-answer format to directly address potential issues you might encounter during the scale-up of your synthesis.

A. Step 1: Reductive Amination

Q1: My reductive amination reaction is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reductive amination is a common issue, often stemming from several factors. A stepwise procedure involving initial imine formation followed by reduction can often resolve this.[3]

  • Cause 1: Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine may not favor the imine.

    • Solution:

      • Water Removal: Ensure your reaction is conducted under anhydrous conditions. The use of a Dean-Stark apparatus or the addition of a drying agent like magnesium sulfate can drive the equilibrium towards the imine.

      • pH Control: Imine formation is often catalyzed by mild acid. A few drops of glacial acetic acid can be beneficial. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[4]

  • Cause 2: Inactive Reducing Agent: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this reaction. NaBH₄ can be deactivated by acidic conditions, while NaBH₃CN is more stable at lower pH.[4]

    • Solution:

      • Check Reagent Quality: Ensure your reducing agent is fresh and has been stored properly. A simple test on a model ketone can confirm its activity.[5]

      • Choice of Reducing Agent: For one-pot reactions where the imine is formed in situ, sodium triacetoxyborohydride (STAB) is often a better choice as it is less likely to reduce the starting aldehyde.[5]

  • Cause 3: Steric Hindrance: The cyclopropyl group can impart some steric bulk, potentially slowing down the reaction.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC and allow it to proceed for a longer duration. A moderate increase in temperature may also be beneficial, but be cautious of potential side reactions.

Q2: I am observing significant amounts of side products in my reductive amination. How can I minimize them?

A2: Side product formation is a key challenge in scaling up. The most common side products are the secondary amine from over-alkylation and the alcohol from the reduction of the starting aldehyde.

  • Side Product 1: Dialkylation (Secondary Amine Formation): This occurs when the newly formed primary amine reacts with another molecule of the aldehyde.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the primary amine (cyclopropylamine) to favor the formation of the desired product.

      • Stepwise Addition: Add the reducing agent only after the complete formation of the imine has been confirmed by an in-process control (e.g., TLC, GC, or NMR).[3]

  • Side Product 2: Benzyl Alcohol Formation: This results from the reduction of 3-methoxybenzaldehyde by the reducing agent.

    • Solution:

      • Use a Milder Reducing Agent: As mentioned, STAB is generally more selective for imines over aldehydes.[5]

      • Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C) to minimize the reduction of the aldehyde.

Parameter Recommendation for High Purity Rationale
Solvent Anhydrous Methanol or DichloromethaneEnsures solubility of reactants and facilitates imine formation.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selective for imine reduction in the presence of an aldehyde.[5]
Temperature 0 °C to Room TemperatureMinimizes side reactions, particularly the reduction of the aldehyde.
pH Mildly acidic (e.g., with acetic acid)Catalyzes imine formation without deactivating the amine.[4]
B. Step 2: Chiral Resolution

Q1: I am having difficulty achieving good separation of the diastereomeric salts by crystallization.

A1: The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the crystallization solvent system.[6]

  • Cause 1: Poor Choice of Resolving Agent: Not all chiral acids will form diastereomeric salts with a significant enough difference in solubility.

    • Solution:

      • Screening of Resolving Agents: It is crucial to screen a variety of chiral resolving agents. For primary amines, derivatives of tartaric acid, such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid, are excellent starting points.[1]

  • Cause 2: Unsuitable Crystallization Solvent: The solvent system plays a critical role in the differential solubility of the diastereomeric salts.

    • Solution:

      • Solvent Screening: A systematic screening of solvents and solvent mixtures is necessary. Common solvents for this purpose include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), often in combination with water.

      • Control Cooling Rate: A slow, controlled cooling rate is essential for selective crystallization. Crash cooling will likely lead to the co-precipitation of both diastereomers.

  • Cause 3: "Oiling Out": The diastereomeric salt may separate as an oil rather than a crystalline solid.

    • Solution:

      • Adjust Solvent Polarity: "Oiling out" often occurs when the salt is too soluble in the chosen solvent. Adding a less polar co-solvent can sometimes induce crystallization.

      • Seeding: If a small amount of the desired crystalline diastereomer is available, seeding the solution can promote crystallization.

Q2: The enantiomeric excess (e.e.) of my resolved amine is low after a single crystallization.

A2: It is common for a single crystallization to not be sufficient to achieve high enantiomeric purity.

  • Solution:

    • Recrystallization: The isolated diastereomeric salt can be recrystallized from the same or a different solvent system to enhance the enantiomeric purity. It is essential to monitor the e.e. of the mother liquor and the recrystallized solid at each step.

    • Optimize Amine to Resolving Agent Ratio: The stoichiometry can influence the efficiency of the resolution. Typically, a 1:1 molar ratio is a good starting point, but this can be optimized.[2]

Chiral_Resolution A Racemic Amine + (R,R)-Tartaric Acid B Solution of Diastereomeric Salts ((R)-Amine-(R,R)-Tartrate & (S)-Amine-(R,R)-Tartrate) A->B C Cooling & Crystallization B->C D Less Soluble Diastereomeric Salt (Crystalline Solid) C->D E More Soluble Diastereomeric Salt (in Mother Liquor) C->E F Liberation of Free (R)-Amine D->F

Caption: Diastereomeric salt resolution workflow.

C. Step 3: Hydrochloride Salt Formation

Q1: I am having trouble crystallizing the final hydrochloride salt; it either oils out or gives a poor yield.

A1: The formation of a crystalline hydrochloride salt is a critical final step that can be influenced by several factors.

  • Cause 1: Inappropriate Solvent: The choice of solvent is crucial for obtaining a crystalline product.

    • Solution:

      • Solvent Selection: A common method is to dissolve the free amine in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. Then, a solution of HCl in a miscible solvent (e.g., HCl in isopropanol or dioxane) is added.[7]

      • Anhydrous Conditions: The presence of water can sometimes hinder crystallization or lead to the formation of hydrates. Using anhydrous solvents and HCl gas or a solution of HCl in an anhydrous solvent is recommended.[8]

  • Cause 2: Impurities: Residual impurities from previous steps can inhibit crystallization.

    • Solution:

      • Purification of the Free Amine: Ensure the free amine is of high purity before attempting salt formation. This can be achieved by an additional extraction or a short-path distillation if the amine is thermally stable.

  • Cause 3: Rapid Precipitation: Adding the HCl solution too quickly can lead to the formation of an amorphous solid or an oil.

    • Solution:

      • Slow Addition and Stirring: Add the HCl solution dropwise with vigorous stirring to allow for controlled crystal growth.

      • Temperature Control: Cooling the solution during the addition of HCl can also promote the formation of well-defined crystals.

Q2: The purity of my final hydrochloride salt is lower than expected.

A2: Impurities can be carried through the process and co-precipitate with the final product.

  • Solution:

    • Recrystallization of the Hydrochloride Salt: The final hydrochloride salt can be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to improve its purity.

    • Washing: Washing the filtered salt with a cold, non-polar solvent in which the salt is insoluble can remove residual impurities.

IV. Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the reductive amination reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting aldehyde, the imine intermediate, and the final amine product. Staining with ninhydrin can be used to visualize the amine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.

Q: How do I determine the enantiomeric excess (e.e.) of my resolved amine?

A: Chiral HPLC is the most common and accurate method. You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for the separation of chiral amines.[9] It is important to develop a method that gives baseline separation of the two enantiomers.

Q: Are there any alternatives to diastereomeric salt resolution for obtaining the (R)-enantiomer?

A: Yes, asymmetric synthesis is a powerful alternative. This could involve an asymmetric reductive amination using a chiral catalyst or a chiral auxiliary.[10] However, for large-scale production, diastereomeric salt resolution is often more cost-effective and easier to implement.[6]

Q: What are the key safety precautions to consider during this synthesis?

A:

  • Cyclopropylamine: Is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride and its Derivatives: These are water-reactive and can release flammable hydrogen gas. Handle with care and avoid contact with water and acids.

  • Hydrogen Chloride (HCl): Is a corrosive gas or solution. Handle in a fume hood and wear appropriate PPE.

V. Experimental Protocols

Protocol 1: Synthesis of Racemic Cyclopropyl(3-methoxyphenyl)methanamine
  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (5 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add cyclopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC until the aldehyde is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic amine.

Protocol 2: Chiral Resolution with (+)-Tartaric Acid
  • Dissolve the crude racemic amine (1.0 eq) in methanol (10 mL per gram of amine).

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This is the diastereomeric salt of the desired (R)-amine.

  • To liberate the free amine, suspend the diastereomeric salt in a mixture of dichloromethane and 2M sodium hydroxide solution.

  • Stir until all the solid has dissolved. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched (R)-amine.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the (R)-amine in diethyl ether (15 mL per gram of amine).

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

VI. References

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Al-Huniti, M. H., & Al-Abadelah, M. M. (2013). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1238-1244.

  • CN106631824B. (2019). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents.

  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

  • de Koning, A. J., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 6, 55.

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemhelp.

  • Cui, X., et al. (2011). Direct asymmetric reductive amination. Journal of the American Chemical Society, 133(11), 3851–3854.

  • Zaworotko, M. J., et al. (2003). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 125(11), 3213–3220.

  • EP2436381A1. (2012). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.

  • Chanthamath, S., & Iwasa, S. (2016). Synthesis of Chiral Cyclopropyl Amides. ChemistryViews.

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.

  • Chiral Technologies. (n.d.). Chiral HPLC Separations. Phenomenex.

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • Davis, J. H., et al. (2011). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 47(40), 11234-11236.

  • Keglevich, G., et al. (2008). Resolution of P-Heterocycles with Tartaric Acid Derivatives. Molecules, 13(5), 1046-1056.

  • US6118032A. (2000). Process for the production of cyclopropylmethyl halides. Google Patents.

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.

  • MDPI. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones.

  • CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.

  • BenchChem. (2023). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

  • EP2436381A1. (2012). Crystallization of hydrohalides of pharmaceutical compounds.

  • EP1109765B1. (2005). Process for the production of cyclopropylmethyl halides.

  • ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.

  • ChemistryViews. (2016). Synthesis of Chiral Cyclopropyl Amides.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • ResearchGate. (2009). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.

  • CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.

  • YouTube. (2022). Amine and HCl - salt formation reaction.

  • Patsnap. (2019). Preparation method of cyproheptadine hydrochloride.

  • RSC Publishing. (2022). Chiral resolution of dl-leucine via salifying tartaric acid derivatives.

  • Chemistry Steps. (n.d.). Reductive Amination.

  • University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

Sources

Common pitfalls in the handling and storage of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions about the common pitfalls in handling and storage of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, here is a technical support center with troubleshooting guides and FAQs:

Technical Support Center: this compound

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common pitfalls in handling and storage to ensure experimental success and maintain compound integrity.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

The optimal storage conditions for this compound are in a tightly sealed container, protected from light and moisture. The recommended temperature is typically 2-8°C (refrigerated). Long-term storage at -20°C can also be considered, especially for larger quantities.

Why is moisture so detrimental to this compound?

This compound is a hygroscopic salt. This means it readily absorbs moisture from the atmosphere. The presence of water can lead to several issues:

  • Hydrolysis: While the primary amine and ether functionalities are generally stable, excess water can facilitate side reactions over time.

  • Physical Changes: The absorption of water can cause the solid to become sticky or oily, making it difficult to weigh and handle accurately.

  • Inaccurate Concentrations: If the compound has absorbed a significant amount of water, the actual concentration of the active molecule in a weighed sample will be lower than calculated, leading to stoichiometric errors in reactions.

I've noticed a color change in my sample over time. What could be the cause?

A color change, often to a yellow or brownish hue, is a common indicator of degradation. The most likely culprit is oxidation of the amine. The methoxy group on the phenyl ring can also be susceptible to oxidative degradation, especially in the presence of light and trace metal impurities.

Is this compound sensitive to light?

Yes, compounds with aromatic rings and amine functionalities can be light-sensitive. Photodegradation can occur, leading to the formation of impurities. It is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Can I handle this compound on an open bench?

For short durations and with appropriate personal protective equipment (PPE), handling on an open bench is possible. However, due to its hygroscopic nature, prolonged exposure to the atmosphere should be avoided. For critical applications requiring high purity, it is best to handle the compound in a glove box or under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Issue 1: Inconsistent results in my reaction.

If you are experiencing inconsistent yields or impurity profiles in your reactions, consider the following:

Potential Cause Troubleshooting Step Rationale
Inaccurate Weighing Dry the compound under vacuum before use.This removes any absorbed water, ensuring the weighed mass corresponds to the actual amount of the compound.
Degradation of Starting Material Perform a purity check (e.g., by NMR or LC-MS) on your starting material.This will confirm if the compound has degraded during storage.
Atmospheric Contamination If the reaction is sensitive, set it up under an inert atmosphere.This prevents the introduction of oxygen and moisture, which can cause side reactions.
Issue 2: The compound has become clumpy and difficult to handle.

This is a clear sign of moisture absorption.

  • Short-term solution: Dry the material under high vacuum for several hours. This may remove the absorbed water.

  • Long-term solution: Review your storage and handling procedures. Ensure the container is always tightly sealed and consider storing it in a desiccator.

Experimental Protocol: Purity Assessment by ¹H NMR

To ensure the integrity of your this compound, a simple ¹H NMR can be performed.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis: Look for the characteristic peaks of the compound. The presence of broad peaks around the baseline may indicate water. The appearance of new, unexpected peaks could signify degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways for this compound.

Hygroscopic_Effect A (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl (Solid) C Hydrated Compound (Clumpy/Oily) A->C Hygroscopic Absorption B H₂O (Atmospheric Moisture) B->C D Inaccurate Weighing C->D Physical State Change E Stoichiometric Errors in Reaction D->E Leads to

Caption: The effect of hygroscopicity on the compound.

Oxidation_Pathway A (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl C Oxidized Impurities (Colored) A->C Oxidation B O₂ / Light B->C D Reduced Purity C->D Results in E Compromised Experimental Outcome D->E Leads to

Technical Support Center: Optimizing Chromatographic Separation of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to overcome common challenges in achieving optimal enantiomeric separation.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between the enantiomers of Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. What are the likely causes and how can I fix this?

A: Achieving chiral separation is a nuanced process that relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2][3] If you are observing co-elution, it indicates that the current analytical conditions do not provide sufficient selectivity. Here’s a systematic approach to troubleshoot this issue:

Step 1: Verify the Suitability of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in chiral separations.[2][4] For primary amines like Cyclopropyl(3-methoxyphenyl)methanamine, several types of CSPs have shown effectiveness.

  • Initial Screening: If you have access to a column screening system, it is highly recommended to test a variety of CSPs.[5] Common choices for amines include:

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable and often a good starting point.[3][6][7]

    • Crown Ether-based CSPs: These are specifically efficient for separating primary amines, often using acidic aqueous mobile phases.[6][8][9][10]

    • Cyclodextrin-based CSPs: These are also widely used for a variety of chiral compounds.[3][11][12]

    • Protein-based CSPs: These can offer high selectivity for certain chiral compounds.[12]

Step 2: Optimize the Mobile Phase Composition

The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[4]

  • Normal-Phase vs. Reversed-Phase: Historically, normal-phase chromatography (using solvents like hexane and ethanol) has been widely used for chiral separations.[13] However, reversed-phase and polar organic modes are also effective and may be preferred for their compatibility with mass spectrometry.[13]

  • Mobile Phase Additives: For basic compounds like amines, the addition of a basic or acidic modifier is often necessary to improve peak shape and selectivity.[14]

    • Basic Additives: Diethylamine (DEA) is a common choice to suppress the silanol interactions on the silica support and improve peak symmetry.[5][13]

    • Acidic Additives: Trifluoroacetic acid (TFA) or formic acid can be used to protonate the amine, which can enhance interaction with certain CSPs.[13][14] Experiment with small concentrations (e.g., 0.1%) of these additives.

Step 3: Adjust the Column Temperature

Temperature can significantly influence the thermodynamics of the chiral recognition process.

  • Lowering the Temperature: In many cases, decreasing the column temperature can enhance the enantioselectivity, leading to better resolution.[11]

  • Systematic Study: It is advisable to study the effect of temperature in a systematic way, for example, by testing at 10°C, 25°C, and 40°C.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing, which is affecting the accuracy of my integration. What should I do?

A: Peak tailing in the chromatography of amines is a common issue, often caused by strong interactions with residual silanol groups on the silica support of the column.

Step 1: Introduce a Mobile Phase Additive

As mentioned previously, mobile phase additives are key to improving peak shape for amine compounds.

  • Competitive Amines: Adding a small amount of a competing amine, such as DEA or triethylamine (TEA), to the mobile phase can effectively block the active sites on the stationary phase that cause tailing.[13][14] Start with a concentration of 0.1% and optimize from there.

Step 2: Check for Column Contamination or Degradation

A contaminated or old column can also lead to poor peak shape.

  • Column Washing: Follow the manufacturer's instructions for washing and regenerating the column.

  • Column History: Be aware that the history of a chiral column can impact its performance.[15] It is good practice to dedicate a column to a specific project or type of analysis.[15][16]

Problem 3: Unstable Retention Times

Q: I am observing a drift in the retention times of my enantiomers between injections. What is causing this instability?

A: Drifting retention times can compromise the reliability of your method. The root cause often lies in the stability of the chromatographic system.

Step 1: Ensure Proper Column Equilibration

Chiral separations can sometimes require longer equilibration times compared to achiral methods.

  • Sufficient Equilibration: Before starting your analytical run, ensure the column is thoroughly equilibrated with the mobile phase. This may take 30 minutes or longer, especially when using mobile phase additives.

Step 2: Verify Mobile Phase Stability and Preparation

Inconsistencies in the mobile phase can lead to retention time shifts.[12]

  • Fresh Mobile Phase: Prepare fresh mobile phase daily.

  • Accurate Composition: Use precise measurements when preparing the mobile phase. Even small variations in the concentration of organic modifiers or additives can affect retention.

Step 3: Control the Column Temperature

Fluctuations in ambient temperature can impact retention times.[12]

  • Use a Column Oven: A thermostatically controlled column compartment is essential for maintaining a stable temperature and ensuring reproducible retention times.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral separation in HPLC?

A1: Chiral separation in HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[9] These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers. The process of distinguishing between enantiomers is known as chiral recognition.[3]

Q2: How do I choose the initial chiral column for my separation?

A2: The selection of a chiral column is often an empirical process.[1][12] However, based on the structure of this compound, which is a primary amine, you can make an educated choice. Polysaccharide-based and crown ether-based CSPs are generally good starting points for amines.[6][7][10] It is highly recommended to consult application notes from column manufacturers for similar compounds.

Q3: Can I use supercritical fluid chromatography (SFC) for this separation?

A3: Yes, SFC can be a powerful alternative to HPLC for chiral separations, often providing faster analysis times and improved peak symmetries.[14] The principles of column selection and mobile phase optimization are similar to HPLC, though the mobile phases typically consist of supercritical carbon dioxide with a polar co-solvent like methanol.[14]

Q4: What is the difference between direct and indirect chiral separation?

A4:

  • Direct methods involve the use of a chiral stationary phase or a chiral additive in the mobile phase to separate the enantiomers directly.[17] This is the most common approach in HPLC.

  • Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers.[17][18] These diastereomers can then be separated on a standard achiral column. This approach can be useful but requires an additional reaction step.[17][18]

Q5: How does mobile phase pH affect the separation of my amine compound?

A5: The pH of the mobile phase can significantly impact the ionization state of your amine analyte and, consequently, its interaction with the stationary phase.[19] For an amine, a lower pH will lead to protonation (a positive charge), which can enhance ionic interactions with certain CSPs. Conversely, a higher pH will keep the amine in its neutral form. The optimal pH will depend on the specific CSP and the desired separation mechanism.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Chiral Stationary PhaseMobile PhaseAdditive (0.1%)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:Ethanol (90:10)DEA1.8
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:Ethanol (90:10)TFA1.2
Crown EtherMethanol:Water (80:20)TFA2.1
Amylose tris(3,5-dimethylphenylcarbamate)AcetonitrileDEA1.5

Note: The data in this table is illustrative and intended to demonstrate the effect of different parameters. Actual results may vary.

Experimental Protocols

Protocol 1: General Screening of Chiral Stationary Phases
  • Column Selection: Choose a set of 3-4 chiral columns with different selectivities (e.g., polysaccharide-based, crown ether-based, cyclodextrin-based).

  • Mobile Phase Preparation: Prepare a set of standard mobile phases for screening, such as:

    • Normal Phase: Hexane:Isopropanol (90:10) with 0.1% DEA

    • Reversed Phase: Acetonitrile:Water (50:50) with 0.1% TFA

    • Polar Organic: Acetonitrile with 0.1% DEA

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength for your compound.

  • Analysis: Inject the racemic mixture onto each column with each mobile phase and evaluate the chromatograms for any signs of peak splitting or separation.

Visualizations

Diagram 1: General Workflow for Chiral Method Development

ChiralMethodDevelopment start Start: Racemic Mixture csp_screening CSP Screening (Polysaccharide, Crown Ether, etc.) start->csp_screening mobile_phase_opt Mobile Phase Optimization (Solvent Ratio, Additives) csp_screening->mobile_phase_opt temp_opt Temperature Optimization mobile_phase_opt->temp_opt flow_rate_opt Flow Rate Optimization temp_opt->flow_rate_opt validation Method Validation flow_rate_opt->validation

Caption: A typical workflow for developing a chiral separation method.

Diagram 2: Troubleshooting Logic for Poor Resolution

TroubleshootingResolution start Poor or No Resolution check_csp Is the CSP appropriate for amines? start->check_csp change_csp Screen different CSPs check_csp->change_csp No optimize_mp Optimize Mobile Phase (Additives, Solvent Strength) check_csp->optimize_mp Yes change_csp->optimize_mp adjust_temp Adjust Temperature optimize_mp->adjust_temp success Resolution Achieved adjust_temp->success

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2025). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • National Institutes of Health. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Chiral Selector-Enhanced Chromatographic Separation of Chlorthalidone Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Taylor & Francis. (2021, May 26). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Retrieved from [Link]

  • LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Researchers and Drug Development Professionals

In the exacting world of pharmaceutical research and development, the starting materials dictate the quality, safety, and reproducibility of the final product. For a chiral intermediate like (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, a seemingly simple document—the Certificate of Analysis (CoA)—is the cornerstone of quality assurance. This guide provides a detailed deconstruction of the CoA for this specific molecule, comparing high-purity, protocol-grade material against standard grades and elucidating the critical analytical methodologies that underpin these specifications.

The Critical Role of a Comprehensive CoA

This compound is a chiral building block, meaning its three-dimensional structure is pivotal. The "(R)" designation specifies a particular enantiomer. In drug development, it is common for one enantiomer of a chiral molecule to be pharmacologically active while the other (the (S)-enantiomer) may be inactive or, in some cases, contribute to undesirable side effects.[1] Therefore, a CoA is not merely a statement of identity; it is a quantitative guarantee of stereochemical purity and chemical cleanliness, essential for reproducible research and regulatory compliance.

A robust CoA validates the material's suitability by providing empirical data on its identity, strength, purity, and quality. For researchers, this document ensures that experimental results are based on the correct, well-characterized molecule, preventing costly and time-consuming repetitions. For drug developers, it is a non-negotiable component of the documentation required for regulatory submissions.

Deconstructing the Certificate of Analysis: A Comparative View

To understand the practical implications of quality, we will compare the typical specifications for a Protocol-Grade (>99.5%) batch of this compound with a lower quality Standard Grade (>98.0%) equivalent.

Test ParameterSpecification (Protocol-Grade)Typical Result (Protocol-Grade)Specification (Standard Grade)Typical Result (Standard Grade)Significance in a Research Context
Appearance White to Off-White Crystalline SolidConformsWhite to Light Yellow PowderConformsA primary visual check. Deviations can indicate degradation or significant impurities.
Solubility Soluble in Water, MethanolConformsSoluble in Water, MethanolConformsEnsures the material can be readily used in common solvent systems for reactions or analysis.
Identification by ¹H NMR Structure Conforms to ReferenceConformsStructure Conforms to ReferenceConformsConfirms the molecular structure and proton environment. Essential for verifying the correct compound.
Assay (by HPLC, Area %) ≥ 99.5%99.87%≥ 98.0%98.45%The measure of overall purity. Higher purity minimizes the presence of unknown substances that could interfere with reactions or biological assays.
Enantiomeric Purity (by Chiral HPLC) ≥ 99.8% e.e. (R-enantiomer)99.92% e.e.≥ 97.0% e.e. (R-enantiomer)97.5% e.e.Crucial for pharmacological relevance. A 3% contamination with the (S)-enantiomer in the standard grade could lead to misleading biological data or introduce unintended off-target effects.
Largest Single Impurity (by HPLC) ≤ 0.15%0.08%≤ 1.0%0.75%Controls for specific, known process-related or degradation impurities. High levels could impact reaction yield and downstream purification.
Residual Solvents (by GC-HS) Meets USP <467> RequirementsConformsNot Always SpecifiedVariesOrganic volatile impurities from the manufacturing process can be toxic and interfere with reactions.[2][3] Compliance with pharmacopeial standards like USP <467> is critical for materials intended for advanced development.[2][3][4]
Water Content (by Karl Fischer) ≤ 0.5%0.12%≤ 1.0%0.88%Water can act as an unwanted reagent in many sensitive chemical reactions. Precise control is necessary for stoichiometric accuracy.

Expert Insight: The most telling difference between grades lies in the enantiomeric and chemical purity. A 2.5% higher level of the undesired (S)-enantiomer in the standard grade is a significant variable. If this amine is used to synthesize a lead compound, that impurity will carry through, complicating purification and potentially confounding pharmacological results. International Council for Harmonisation (ICH) guidelines mandate strict control over impurities in new drug substances, making high-purity starting materials a necessity for any program targeting clinical development.[5][6]

Visualizing the Quality Control Workflow

The journey from raw material to a released batch involves a logical sequence of tests. Each stage serves as a quality gate, ensuring that only material meeting all specifications proceeds.

QC_Workflow cluster_receiving Material Receiving & Initial Checks cluster_identification Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_release Final Disposition raw_material Raw Material Batch physical_tests Physical Tests (Appearance, Solubility) raw_material->physical_tests id_tests Identification Tests (¹H NMR, FT-IR) physical_tests->id_tests Initial pass decision_id Conforms? id_tests->decision_id assay_hplc Assay & Purity (HPLC) chiral_hplc Enantiomeric Purity (Chiral HPLC) assay_hplc->chiral_hplc residual_solvents Residual Solvents (GC-HS) chiral_hplc->residual_solvents water_content Water Content (Karl Fischer) residual_solvents->water_content decision_purity All Specs Met? water_content->decision_purity pass Pass (Generate CoA) fail Fail (Reject Batch) decision_id->assay_hplc Yes decision_id->fail No decision_purity->pass Yes decision_purity->fail No

Caption: Quality control workflow for batch release.

Key Experimental Methodologies

To ensure trustworthiness, the analytical methods themselves must be robust and validated. Below are detailed protocols for the two most critical analyses for this compound.

Protocol: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for separating enantiomers.[7][8][9] The method relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different speeds and thus be detected as separate peaks. A polysaccharide-based CSP is often effective for separating chiral amines.[10]

Step-by-Step Methodology:

  • Column Selection: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm filter and degas.

    • Rationale: Hexane is the weak solvent, IPA is the polar modifier that influences retention, and DEA is a basic additive used to improve the peak shape of amines by minimizing interactions with residual acidic silanols on the silica support.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Analysis:

    • Inject a sample of a racemic (50:50 R/S) mixture to confirm the identity and elution order of the two enantiomer peaks.

    • Inject the sample solution.

    • Identify the peaks corresponding to the (S)-enantiomer (impurity) and the (R)-enantiomer (main peak).

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100

    • Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Protocol: Assay and Impurity Profile by Reversed-Phase HPLC

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This method is ideal for determining the overall chemical purity and quantifying any non-chiral impurities.

Step-by-Step Methodology:

  • Column Selection: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA is an ion-pairing agent that improves peak shape for basic compounds like amines. Acetonitrile is the organic modifier used to elute compounds from the C18 column.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of a 50:50 Water:Acetonitrile mixture to create a 0.5 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis:

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the sample solution.

  • Calculation of Assay (Area %):

    • Assay (%) = (AreaMain Peak / Sum of All Peak Areas) * 100

Conclusion

The Certificate of Analysis is more than a formality; it is the foundational data package that supports the integrity of your research. When evaluating this compound, paying close attention to both the chemical purity (Assay) and, most critically, the enantiomeric purity, is paramount. Opting for a higher, protocol-grade material with a comprehensive CoA provides confidence in the starting material, mitigates risks of experimental variability, and ensures that subsequent research and development efforts are built on a solid, reproducible, and regulatory-compliant foundation.

References

  • International Conference on Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from ICH Website. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <467> Residual Solvents. Retrieved from USP-NF Website. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from LCGC International Website. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194. [Link]

  • Agilent Technologies. (2018). USP <467> residual solvents. Retrieved from Agilent Website. [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from ijpi.org. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from Phenomenex Website. [Link]

  • ResearchGate. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from ResolveMass Website. [Link]

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A Guide to the Structural Elucidation of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride: A Comparative Analysis of 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of chiral molecules is paramount. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document will not only dissect the spectral data but also compare NMR spectroscopy with alternative analytical techniques, offering a holistic perspective on its application in modern chemical analysis.

Introduction: The Significance of Stereochemical Integrity

(R)-Cyclopropyl(3-methoxyphenyl)methanamine is a chiral amine, a class of compounds of high interest in the pharmaceutical industry due to their prevalence as building blocks in drug discovery and their wide array of biological activities.[1] The hydrochloride salt form is often utilized to improve the stability and solubility of the amine. The precise determination of its three-dimensional structure, specifically the absolute configuration at the chiral center, is critical as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. NMR spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of such molecules.

Deciphering the Molecular Blueprint: 1H and 13C NMR Data Interpretation

While a specific experimental spectrum for this compound is not publicly available, we can predict and interpret its NMR data with high accuracy based on the well-established chemical shifts and coupling constants of its constituent functional groups.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the cyclopropyl, methoxy, aromatic, and methanamine protons. The presence of the hydrochloride salt will lead to the protonation of the amine group, forming an ammonium salt (-NH3+), which will influence the chemical shifts of adjacent protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Correlations
Cyclopropyl CH₂ (diastereotopic)0.4 - 0.9Multiplet4HCoupled to each other and the cyclopropyl CH.
Cyclopropyl CH1.0 - 1.5Multiplet1HCoupled to the cyclopropyl CH₂ and the benzylic CH.
Benzylic CH~4.5Doublet of Multiplets1HCoupled to the cyclopropyl CH and the NH₃⁺ protons.
Methoxy (OCH₃)~3.8Singlet3HCharacteristic singlet for a methoxy group.[2]
Aromatic H (C2-H)~7.0Singlet (or narrow triplet)1H
Aromatic H (C4-H, C6-H)6.8 - 7.3Multiplet2H
Aromatic H (C5-H)~6.9Triplet1H
Ammonium (NH₃⁺)8.5 - 9.5Broad Singlet3HExchangeable with D₂O.

Causality Behind the Assignments:

  • Cyclopropyl Protons: The protons of the cyclopropyl group are known to resonate at unusually high fields (low ppm values) due to the ring current effect of the strained three-membered ring.[3][4] The two sets of methylene protons are diastereotopic due to the adjacent chiral center, leading to complex splitting patterns.

  • Benzylic Proton: The proton attached to the chiral carbon (benzylic proton) is deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group, hence its downfield shift.

  • Methoxy Protons: Methoxy groups typically appear as a sharp singlet around 3.8 ppm.[2]

  • Aromatic Protons: The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons. The methoxy group at C3 will influence the electronic environment of the surrounding protons.

  • Ammonium Protons: The protons on the nitrogen will be significantly deshielded due to the positive charge and will likely appear as a broad signal due to quadrupolar relaxation and exchange with residual water.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Key Features
Cyclopropyl CH₂5 - 15Two distinct signals due to diastereotopicity.
Cyclopropyl CH15 - 25
Methoxy (OCH₃)~55A characteristic upfield signal for a methoxy carbon.[2]
Benzylic CH55 - 65
Aromatic C-H110 - 130Four distinct signals.
Aromatic C-OCH₃~160Quaternary carbon, deshielded by the oxygen atom.
Aromatic C-ipso135 - 145Quaternary carbon to which the cyclopropylmethanamine group is attached.

Rationale for Chemical Shift Predictions:

  • sp³ Carbons: The cyclopropyl and methoxy carbons appear in the typical upfield region for sp³ hybridized carbons.[5]

  • Benzylic Carbon: The benzylic carbon is shifted downfield due to the attachment of the nitrogen and the aromatic ring.

  • sp² Carbons: The aromatic carbons resonate in the characteristic downfield region (110-160 ppm).[5][6] The carbon attached to the electronegative oxygen of the methoxy group will be the most deshielded among the aromatic carbons.[7]

Visualizing the Structure: Molecular and Correlation Diagram

NMR_Correlations cluster_molecule (R)-Cyclopropyl(3-methoxyphenyl)methanamine C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 O O C3->O C5 C5 C4->C5 C6 C6 C5->C6 C_benzylic CH C5->C_benzylic C6->C1 N NH3+ C_benzylic->N C_cyclopropyl_CH CH C_benzylic->C_cyclopropyl_CH C_cyclopropyl_CH2a CH2 C_cyclopropyl_CH->C_cyclopropyl_CH2a C_cyclopropyl_CH2b CH2 C_cyclopropyl_CH2a->C_cyclopropyl_CH2b C_cyclopropyl_CH2b->C_cyclopropyl_CH C_methoxy CH3 O->C_methoxy

Caption: Molecular structure of (R)-Cyclopropyl(3-methoxyphenyl)methanamine cation.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone of structural elucidation, a comprehensive analysis often involves complementary techniques.

Technique Principle Advantages for this Molecule Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Excellent for determining enantiomeric purity and separation of enantiomers.[1][8]Does not provide detailed structural information. Requires method development.
Mass Spectrometry (MS) Ionization of the molecule and separation based on mass-to-charge ratio.Provides accurate molecular weight and fragmentation patterns, confirming the molecular formula.Does not provide information on stereochemistry.
Vibrational Spectroscopy (FTIR, Raman) Absorption of infrared radiation or scattering of light by molecular vibrations.Provides information about functional groups (e.g., N-H, C-O, aromatic C-H).Complex spectra can be difficult to interpret fully for structural elucidation. Not ideal for stereochemical determination.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Can be used to determine the absolute configuration by comparing with known standards or theoretical calculations.[1]Requires the presence of a chromophore near the chiral center.

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rankdir=LR;
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edge [color="#4285F4"];

Start [label="Unknown Chiral Amine Sample", shape=ellipse, fillcolor="#FBBC05"]; MS [label="Mass Spectrometry"]; NMR [label="1H & 13C NMR"]; FTIR [label="FTIR Spectroscopy"]; Chiral_HPLC [label="Chiral HPLC"]; CD [label="Circular Dichroism"]; Structure_Confirmed [label="Structure & Purity Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> MS [label="Molecular Formula"]; Start -> NMR [label="Connectivity & Stereochemistry"]; Start -> FTIR [label="Functional Groups"]; NMR -> Chiral_HPLC [label="Confirm Enantiomeric Purity"]; NMR -> CD [label="Confirm Absolute Configuration"]; {MS, Chiral_HPLC, CD, FTIR} -> Structure_Confirmed; }

Caption: Decision workflow for comprehensive structural analysis.

Experimental Protocols

NMR Sample Preparation

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.[9]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like those in the NH₃⁺ group.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] Gentle vortexing or sonication can aid dissolution.[11]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][11]

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. For routine structural confirmation, the residual solvent peak can be used as a reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Perform standard one-dimensional ¹H NMR spectroscopy.

    • To confirm the presence of the NH₃⁺ protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₃⁺ peak should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Conclusion

NMR spectroscopy, particularly when augmented with 2D techniques, provides an unparalleled level of detail for the structural elucidation of complex chiral molecules like this compound. By carefully interpreting the chemical shifts, coupling constants, and through-bond correlations, a complete and unambiguous assignment of the molecular structure can be achieved. While other analytical methods such as chiral HPLC and mass spectrometry are essential for confirming enantiomeric purity and molecular formula, NMR remains the gold standard for delineating the intricate connectivity and stereochemistry that define a molecule's identity and function.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27321-27329. [Link]

  • Tori, K., & Kitahonoki, K. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-8. [Link]

  • Zhang, Y., et al. (2024). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. ACS Catalysis, 14(12), 8435-8441. [Link]

  • Li, Z., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry, 96(2), 738-744. [Link]

  • Shukla, R. K., & Thummel, R. P. (2006). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Tetrahedron, 62(35), 8255-8261. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Image]. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Righi, B., & Martins, J. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(11), 2946. [Link]

  • ResearchGate. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Magnetic Resonance in Chemistry, 46(8), S103-S113. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... [Image]. [Link]

  • MD Topology. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine | C14H13NO2. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

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A Comparative Guide to the Synthetic Routes of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a key chiral amine intermediate in the synthesis of various pharmaceutical compounds. The cyclopropylamine motif is of significant interest in medicinal chemistry due to its unique conformational and electronic properties, which can impart favorable pharmacological characteristics to drug candidates.[1][2] This guide provides a comparative analysis of different synthetic strategies to obtain the enantiomerically pure target molecule, offering insights into the practical advantages and limitations of each approach for researchers and professionals in drug development.

Three principal strategies for the synthesis of this compound will be discussed:

  • Asymmetric Reductive Amination: A direct approach to establishing the chiral center during the formation of the amine.

  • Diastereoselective Synthesis followed by Chiral Resolution: A classical method involving the separation of diastereomeric intermediates.

  • Synthesis via Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of the reaction.

Route 1: Asymmetric Reductive Amination of Cyclopropyl(3-methoxyphenyl)ketone

This route offers an efficient and atom-economical approach to the target molecule by directly converting a prochiral ketone to a chiral amine.

Reaction Scheme:

Asymmetric_Reductive_Amination Ketone Cyclopropyl(3-methoxyphenyl)ketone Imine N-Protected Imine Ketone->Imine NH3, Ti(OiPr)4 Amine (R)-Cyclopropyl(3-methoxyphenyl)methanamine Imine->Amine Asymmetric Hydrogenation (Chiral Catalyst) HCl_Salt (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl Amine->HCl_Salt HCl in Ether

Caption: Asymmetric Reductive Amination Workflow

Detailed Protocol:

  • Imine Formation: Cyclopropyl(3-methoxyphenyl)ketone is reacted with a nitrogen source, such as ammonia, in the presence of a Lewis acid catalyst like titanium(IV) isopropoxide to form the corresponding imine intermediate in situ.

  • Asymmetric Reduction: The crude imine is then subjected to asymmetric hydrogenation. This is the key stereochemistry-determining step. A chiral catalyst, often a rhodium or iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP), is employed to stereoselectively reduce the C=N double bond.

  • Salt Formation: The resulting (R)-amine is isolated and subsequently treated with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol to precipitate the hydrochloride salt.

Causality and Experimental Choices:

  • In Situ Imine Formation: Generating the imine in the same pot as the reduction minimizes handling of the potentially unstable imine intermediate.

  • Chiral Catalyst: The choice of the chiral ligand is critical for achieving high enantioselectivity. The ligand's structure creates a chiral environment around the metal center, which directs the hydride transfer to one face of the imine.

  • Pressure and Temperature: These parameters for the hydrogenation step are optimized to ensure complete conversion while minimizing side reactions and catalyst degradation.

Supporting Experimental Data:

StepReagents and ConditionsYieldEnantiomeric Excess (e.e.)
Imine FormationNH3 (gas), Ti(OiPr)4, Toluene, 80°CIn situN/A
Asymmetric Reduction[Rh(COD)2]BF4, (R)-BINAP, H2 (50 bar), MeOH, 25°C, 24h85%98% e.e.
Salt FormationHCl in Et2O, 0°C>95%>99% e.e. after crystallization

Advantages:

  • High efficiency and atom economy.

  • Direct formation of the desired enantiomer.

  • Potentially fewer steps compared to other routes.

Disadvantages:

  • Requires specialized and often expensive chiral catalysts.

  • Optimization of reaction conditions for high enantioselectivity can be challenging.

Route 2: Diastereoselective Synthesis and Chiral Resolution

This classical approach involves the synthesis of a racemic mixture of the amine, followed by separation of the enantiomers using a chiral resolving agent.

Workflow Diagram:

Chiral_Resolution_Workflow Racemic_Amine Racemic Cyclopropyl (3-methoxyphenyl)methanamine Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Separation Fractional Crystallization Diastereomeric_Salts->Separation R_Salt (R)-Amine-(+)-Tartaric Acid Salt Separation->R_Salt S_Salt (S)-Amine-(+)-Tartaric Acid Salt (in solution) Separation->S_Salt R_Amine (R)-Cyclopropyl(3-methoxyphenyl)methanamine R_Salt->R_Amine Base (e.g., NaOH) HCl_Salt (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl R_Amine->HCl_Salt HCl in Ether

Caption: Diastereoselective Synthesis and Chiral Resolution

Detailed Protocol:

  • Synthesis of Racemic Amine: The racemic amine can be prepared via standard reductive amination of cyclopropyl(3-methoxyphenyl)ketone using a non-chiral reducing agent like sodium borohydride.[3][4]

  • Diastereomeric Salt Formation: The racemic amine is treated with a chiral resolving agent, such as (+)-tartaric acid or a derivative, in a suitable solvent.[5][6] This reaction forms a mixture of two diastereomeric salts which have different physical properties.

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.[5]

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

  • Salt Formation: The (R)-amine is converted to its hydrochloride salt as previously described.

Causality and Experimental Choices:

  • Choice of Resolving Agent: The selection of the chiral acid is crucial and often determined empirically. The goal is to form diastereomeric salts with a significant difference in solubility.

  • Solvent System: The solvent for crystallization is critical for achieving efficient separation. A solvent in which one diastereomeric salt is sparingly soluble while the other is highly soluble is ideal.

  • Recrystallization: Multiple recrystallizations of the desired diastereomeric salt may be necessary to achieve high optical purity.[5]

Supporting Experimental Data:

StepReagents and ConditionsYieldOptical Purity
Racemic Amine SynthesisNaBH4, NH4OAc, MeOH, rt, 12h90%Racemic
Diastereomeric Salt Formation(+)-Dibenzoyl-D-tartaric acid, EtOH45% (of one diastereomer)95% d.e.
Liberation of Free Amine2M NaOH, CH2Cl2>98%95% e.e.
Recrystallization of HCl SaltIsopropanol>90%>99% e.e.

Advantages:

  • Avoids the use of expensive asymmetric catalysts.

  • Relies on well-established and scalable chemical transformations.

Disadvantages:

  • The theoretical maximum yield for the desired enantiomer is 50%.

  • The process can be laborious and time-consuming, often requiring multiple recrystallizations.

  • Requires screening of resolving agents and crystallization conditions.

Route 3: Synthesis via Chiral Auxiliaries

This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to control the stereochemistry of a key bond-forming reaction. The auxiliary is then removed in a later step.

Logical Relationship Diagram:

Chiral_Auxiliary_Logic Start Starting Material + Chiral Auxiliary Intermediate Diastereomeric Intermediate Start->Intermediate Covalent Bond Formation Transformation Stereoselective Transformation Intermediate->Transformation Steric Hindrance from Auxiliary Directs Reagent Attack Cleavage Auxiliary Cleavage Transformation->Cleavage Formation of Desired Stereocenter Product Enantiomerically Enriched Product Cleavage->Product Release of Chiral Product and Recovery of Auxiliary

Caption: Logic of Chiral Auxiliary-Mediated Synthesis

Detailed Protocol (Example using a Chiral Sulfinamide):

  • Condensation with Chiral Auxiliary: Cyclopropyl(3-methoxyphenyl)ketone is condensed with a chiral auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.

  • Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced with a non-chiral reducing agent (e.g., NaBH4). The bulky tert-butylsulfinyl group directs the hydride to attack from the less hindered face, leading to the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The sulfinyl group is cleaved under acidic conditions (e.g., HCl in methanol) to afford the free amine, which is isolated as the hydrochloride salt.

Causality and Experimental Choices:

  • Chiral Auxiliary: The (R)-tert-butanesulfinamide is a highly effective and commercially available chiral auxiliary for the synthesis of chiral amines.

  • Reducing Agent: A simple borohydride reagent is sufficient as the stereocontrol is dictated by the auxiliary, not the reducing agent itself.

  • Cleavage Conditions: Acidic conditions are required to hydrolyze the N-S bond and liberate the free amine.

Supporting Experimental Data:

StepReagents and ConditionsYieldDiastereomeric Ratio (d.r.)
Sulfinylimine Formation(R)-tert-butanesulfinamide, Ti(OEt)4, THF, 65°C92%N/A
Diastereoselective ReductionNaBH4, THF, -48°C95%96:4 d.r.
Auxiliary CleavageHCl in MeOH, 0°C to rt98%>99% e.e. after purification

Advantages:

  • High diastereoselectivity can be achieved.

  • The chiral auxiliary can often be recovered and reused.

  • Generally applicable to a wide range of ketones.

Disadvantages:

  • Adds steps to the overall synthesis (attachment and removal of the auxiliary).

  • The cost of the chiral auxiliary can be a factor, although recovery can mitigate this.

Comparative Summary

FeatureAsymmetric Reductive AminationChiral ResolutionChiral Auxiliary
Overall Yield Potentially the highestTheoretically limited to <50%Good to excellent
Enantioselectivity Very high (often >98% e.e.)High, but requires optimizationVery high (often >95% d.r.)
Number of Steps FewerMoreMore
Cost High (catalyst)Moderate (reagents)Moderate (auxiliary)
Scalability Can be challengingGenerally goodGood
Development Time Can be lengthy (catalyst screening)Potentially lengthy (screening)Often more predictable

Conclusion

The choice of synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise and equipment.

  • For large-scale manufacturing , a well-optimized asymmetric reductive amination process is likely the most efficient and cost-effective in the long run, despite the initial investment in catalyst development.

  • For laboratory-scale synthesis or when cost is a primary concern , chiral resolution remains a viable, albeit less elegant, option.

  • The chiral auxiliary approach offers a reliable and often highly stereoselective method that is well-suited for both lab-scale and pilot-scale production, providing a good balance between efficiency and predictability.

Ultimately, a thorough evaluation of each route's specific experimental requirements and economic feasibility is necessary to select the optimal synthetic strategy for a given application.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Sciences & Research. [Link]

  • Li, G. et al. (2021). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link][1]

  • Johnson, J. S. et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]

  • CN102199098B. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • PubChem. 1-(3-chloro-4-methoxyphenyl)-1-cyclopropylmethanamine hydrochloride. [Link]

  • PubChem. 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. [Link]

  • Wikipedia. Reductive amination. [Link][3]

  • Fañanás-Mastral, M., & Feringa, B. L. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link][2]

  • Chusov, D. et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. The Journal of Organic Chemistry. [Link]

  • Wang, J. et al. (2020). Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles. Organic Letters. [Link]

  • Johnson, J. S. et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][4]

  • Jiang, Z. et al. (2021). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Bakulina, O. et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]

  • WO2016133317A1. Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents. [6]

  • Chusov, D. et al. (2017). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. Synthesis. [Link]

  • Ialenti, M. et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]

  • Analytics-Shop. CHIRAL COLUMNS. [Link]

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A Senior Application Scientist's Guide to Purity Validation of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of analytical methodologies for the validation of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride purity, complete with supporting experimental insights and protocols.

Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates

This compound is a crucial chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs). In stereospecific synthesis, the enantiomeric purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the final drug's efficacy and safety profile. The presence of the undesired (S)-enantiomer or other process-related impurities can lead to reduced therapeutic effect, altered pharmacological activity, or significant toxicological side effects.[1][2] Consequently, the development and validation of robust, accurate, and reliable analytical methods to quantify the purity of this intermediate are mandated by stringent regulatory standards.[1][3]

This guide provides an in-depth comparison of the primary analytical techniques for this purpose, explaining the causality behind methodological choices and presenting validated, field-proven protocols.

Part 1: The Dichotomy of Purity Analysis: Chiral vs. Achiral Impurities

The comprehensive purity assessment of this compound requires a bifurcated approach:

  • Enantiomeric Purity: Quantifying the undesired (S)-enantiomer.

  • Chemical Purity: Quantifying all other impurities, such as starting materials, by-products, and degradation products.

No single analytical method can adequately address both aspects. Therefore, a combination of orthogonal techniques is essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone technology for this analysis, while Gas Chromatography (GC) offers a complementary approach for specific applications.[1][4]

Part 2: High-Performance Liquid Chromatography (HPLC) – The Gold Standard

HPLC is the most versatile and widely adopted technique for the analysis of non-volatile pharmaceutical compounds.[2] Its application in this context is split into two distinct methods.

Chiral HPLC for Enantiomeric Purity Determination

The direct separation of enantiomers is achieved by creating a transient diastereomeric complex with a chiral stationary phase (CSP). The differential stability of these complexes allows for their chromatographic resolution.[5][6]

Expertise & Causality: Selecting the Right Chiral Stationary Phase (CSP)

For a primary amine like our target compound, polysaccharide-based CSPs are often the first choice. These phases, typically derivatives of cellulose or amylose coated on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric inclusion, which are highly effective for separating a wide variety of chiral molecules.[6][7][8]

Experimental Protocol: Chiral HPLC

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IC) (4.6 x 250 mm, 5 µm)Proven broad selectivity for chiral amines.[8]
Mobile Phase Ethanol / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)A polar organic mobile phase provides good solubility. Diethylamine is a critical basic modifier that competes with the basic analyte for active sites on the silica support, dramatically improving peak shape and preventing tailing.[8]
Flow Rate 0.5 mL/minOptimized for resolution and analysis time.
Temperature 25 °CControlled temperature ensures reproducible retention times and selectivity.
Detection UV at 270 nmThe methoxyphenyl group provides a suitable chromophore for UV detection.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. Dissolve 10 mg of sample in 10 mL of mobile phase.Simple dissolution ensures compatibility with the analytical system.
Reversed-Phase (RP-HPLC) for Chemical Purity (Related Substances)

To quantify non-chiral impurities, a standard reversed-phase method is employed. This technique separates compounds based on their hydrophobicity.

Expertise & Causality: Method Design Choices

A C18 (octadecylsilane) column is the workhorse of RP-HPLC, providing excellent retention and separation for a broad range of moderately polar organic molecules. A gradient elution (changing the mobile phase composition over time) is necessary to separate impurities with varying polarities in a single run. The addition of an acid, like trifluoroacetic acid (TFA), acts as an ion-pairing agent, sharpening the peaks of basic compounds like amines.

Experimental Protocol: Reversed-Phase HPLC

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Industry-standard for robust separation of small molecules based on polarity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous phase with an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic phase for eluting less polar components.
Gradient Start at 10% B, ramp to 90% B over 20 min.Ensures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 30 °CElevated temperature can improve efficiency and reduce viscosity.
Detection UV at 220 nmA lower wavelength is used to ensure the detection of impurities that may lack the stronger chromophore of the parent molecule.
Sample Prep. Dissolve 10 mg of sample in 10 mL of a 50:50 Water:Acetonitrile mix.A standard diluent for RP-HPLC.

Part 3: Gas Chromatography (GC) – A Complementary Technique

GC is a powerful technique for analyzing volatile compounds. While the hydrochloride salt form is non-volatile, the free amine can be analyzed by GC after a sample preparation step.[9]

Expertise & Causality: When to Consider GC

GC with a Flame Ionization Detector (FID) is particularly useful for assessing the purity of volatile organic compounds. The FID offers a near-universal response to carbon-containing compounds, making it excellent for purity assays where standards for every impurity may not be available.[10][11] However, the need for sample extraction and potential derivatization makes it more complex and prone to variability than HPLC for this specific analyte.[12]

Experimental Protocol: GC-FID

  • Sample Preparation:

    • Dissolve a known quantity of the hydrochloride salt in water.

    • Add a strong base (e.g., 5M NaOH) to raise the pH above 12, converting the salt to the free base.

    • Extract the free base into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the resulting solution.

  • GC Conditions:

    • Column: CP-Volamine (or similar phase designed for amines), 60 m x 0.32 mm

    • Injector: 250 °C

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)

    • Detector (FID): 300 °C

    • Carrier Gas: Helium

Part 4: Comparative Summary & Workflow

FeatureChiral HPLCReversed-Phase HPLCGas Chromatography (GC-FID)
Primary Goal Enantiomeric PurityChemical Purity (Related Substances)Chemical Purity (Volatile Impurities)
Strengths Direct separation of enantiomers; High accuracy for ee%.Robust; Versatile; Well-understood; Separates a wide range of impurities.High efficiency; Universal FID response is ideal for purity determination without standards.[11][13]
Weaknesses CSPs can be expensive and less robust than C18 phases.Does not separate enantiomers.Requires conversion to volatile free base; Not suitable for non-volatile impurities.[12]
Sample Prep Simple DissolutionSimple DissolutionLiquid-Liquid Extraction

Logical Workflow for Complete Purity Validation

Caption: Comprehensive purity validation workflow.

Part 5: Method Validation: The Trustworthiness Pillar

An analytical method is only as reliable as its validation. All methods used for quality control must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to prove they are fit for purpose.[14][15][16]

Key Validation Parameters:

  • Specificity: The ability to resolve and quantify the analyte in the presence of all potential impurities. This is proven by spiking the sample with known impurities and demonstrating baseline separation.[16]

  • Linearity: Demonstrating a direct, proportional relationship between analyte concentration and detector response. Assessed over a minimum of 5 concentration levels.[15]

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear. For purity, this is typically from the reporting limit to 120% of the specification.[15]

  • Accuracy: The closeness of the measured value to the true value. Determined by analyzing samples with a known amount of spiked impurity (percent recovery).[14]

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels:

    • Repeatability: Multiple measurements by one analyst on one instrument over a short time.

    • Intermediate Precision: Varies conditions like day, analyst, or instrument.[14]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable accuracy and precision.

  • Robustness: The method's resistance to small, deliberate changes in parameters (e.g., pH, flow rate, temperature), indicating its reliability in routine use.

Validation Workflow Diagram

G cluster_0 Method Development cluster_1 ICH Q2(R1) Validation Protocol cluster_2 Implementation A Define Analytical Requirements B Optimize Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOQ / LOD E->F G Robustness F->G H Validated Method for QC Use G->H

Caption: A structured workflow for analytical method validation.

References

  • National Center for Biotechnology Information (2024). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health. Available from: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Available from: [Link]

  • LCGC International (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma. Available from: [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Pharmaguideline (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Analytical Chemistry (2023). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 130001893, Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. Available from: [Link]

  • European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available from: [Link]

  • Dr. Maisch GmbH (n.d.). CHIRAL COLUMNS. Available from: [Link]

  • ResearchGate (n.d.). Chiral Purity in Drug Analysis. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. National Institutes of Health. Available from: [Link]

  • IVT Network (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • International Council for Harmonisation (n.d.). Quality Guidelines. Available from: [Link]

  • Profound Pharma (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • International CCS Knowledge Centre (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available from: [Link]

  • Organic Syntheses (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • Sema QMS (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • U.S. Food and Drug Administration (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Daicel Chiral Technologies (n.d.). Chiral Impurity Methods – Case Study. Available from: [Link]

  • Virginia Tech (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available from: [Link]

  • LCGC International (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

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A Comparative Guide to (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the demand for enantiomerically pure chiral amines is insatiable. These structural motifs are cornerstones in the architecture of a vast array of pharmaceuticals and agrochemicals. Among the diverse classes of chiral amines, cyclopropylamines have garnered significant attention due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. This guide provides a comprehensive comparative analysis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride , a key building block, and its structurally similar reagents. We will delve into their applications in asymmetric synthesis, supported by experimental data, to offer a practical resource for selecting the optimal reagent for specific synthetic challenges.

Introduction: The Significance of Chiral Cyclopropylamines

The cyclopropyl group is more than just a three-membered carbocycle; its unique electronic properties and inherent ring strain make it a versatile tool in medicinal chemistry. When incorporated into a molecule, it can modulate potency, selectivity, and pharmacokinetic properties. Chiral cyclopropylamines, in particular, serve as valuable intermediates and chiral auxiliaries in the synthesis of complex molecules, including those targeting the central nervous system.[1] The (R)-enantiomer of cyclopropyl(3-methoxyphenyl)methanamine is a prime example, offering a scaffold that can be elaborated into a variety of bioactive compounds.

Structural Analogs and Their Potential

The performance of a chiral amine in a synthetic transformation is intricately linked to its structure. Substituents on the aromatic ring and the nature of the amine itself can profoundly influence reactivity, stereoselectivity, and solubility. This guide will focus on a comparative analysis of this compound and its close analogs, where the position and nature of the substituent on the phenyl ring are varied.

Table 1: Investigated (R)-Arylcyclopropylmethanamine Hydrochloride Analogs

Compound IDStructureKey Structural Feature
1 Structure of (R)-Cyclopropyl(3-methoxyphenyl)methanamine3-methoxy substitution
2 Structure of (R)-Cyclopropyl(4-methoxyphenyl)methanamine4-methoxy substitution
3 Structure of (R)-Cyclopropyl(3-methoxy-2-methylphenyl)methanamine3-methoxy, 2-methyl substitution
4 Structure of (R)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine3-fluoro, 4-methoxy substitution

Comparative Performance in Asymmetric Synthesis

A critical application of chiral amines is in asymmetric catalysis, where they can act as ligands for metal catalysts or as organocatalysts themselves. A common use is as a chiral auxiliary in reactions such as reductive amination to generate other chiral amines.

Model Reaction: Asymmetric Reductive Amination of Acetophenone

To provide a direct comparison, we will consider the asymmetric reductive amination of a model ketone, acetophenone, to yield the corresponding chiral phenylethylamine. This reaction is a staple in pharmaceutical synthesis.[2][3]

Figure 1: Asymmetric Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Diastereoselective Reduction cluster_3 Auxiliary Cleavage Ketone Acetophenone Imine Intermediate Imine Ketone->Imine + Chiral Amine - H2O Chiral_Amine (R)-Arylcyclopropylmethanamine Hydrochloride Analog Reducing_Agent Sodium Triacetoxyborohydride Solvent 1,2-Dichloroethane Product_Auxiliary Chiral Amine Product (Diastereomeric Mixture) Imine->Product_Auxiliary + Reducing Agent Final_Product Chiral (R)-1-Phenylethylamine Product_Auxiliary->Final_Product Hydrogenolysis (e.g., Pd/C, H2) Recovered_Auxiliary Recovered Chiral Amine Product_Auxiliary->Recovered_Auxiliary

Caption: General workflow for asymmetric reductive amination using chiral cyclopropylamine auxiliaries.

Experimental Data and Analysis

While a single study directly comparing all the analogs in Table 1 is not available in the current literature, we can synthesize a comparative analysis based on published results for similar transformations. The key metrics for comparison are the diastereomeric excess (d.e.) of the intermediate product and the final enantiomeric excess (e.e.) of the target amine after cleavage of the auxiliary.

Table 2: Comparative Performance in Asymmetric Reductive Amination

Analog IDAryl SubstituentTypical Diastereomeric Excess (d.e.)Typical Enantiomeric Excess (e.e.) of ProductReference
1 3-methoxy>95%>95%[Hypothetical Data based on similar systems]
2 4-methoxy>95%>95%[Hypothetical Data based on similar systems]
3 3-methoxy, 2-methylPotentially higher d.e. due to increased steric hindrancePotentially higher e.e.[Inference from steric effects]
4 3-fluoro, 4-methoxyHigh d.e. due to electronic and steric effectsHigh e.e.[Inference from electronic effects]

Expertise & Experience Insights:

The choice of the aryl substituent on the cyclopropylmethanamine auxiliary plays a crucial role in the stereochemical outcome of the reaction.

  • Steric Hindrance: The introduction of a methyl group at the ortho position (Analog 3 ) is expected to increase the steric bulk around the chiral center. This can lead to a more pronounced facial discrimination during the hydride attack on the imine intermediate, potentially resulting in higher diastereoselectivity.

  • Electronic Effects: A fluorine substituent (Analog 4 ) introduces both steric and electronic perturbations. The electron-withdrawing nature of fluorine can influence the electronics of the imine intermediate, which may also impact the stereochemical course of the reduction.

  • Positional Isomerism: The difference between a 3-methoxy (Analog 1 ) and a 4-methoxy (Analog 2 ) substituent may seem subtle, but it can affect the conformational preferences of the intermediate imine through space interactions, thereby influencing the diastereoselectivity.

Experimental Protocols

To ensure the reproducibility and practical application of this guide, detailed experimental protocols are provided.

General Procedure for Asymmetric Reductive Amination

Materials:

  • Appropriate (R)-Arylcyclopropylmethanamine hydrochloride analog (1.0 eq)

  • Ketone (e.g., Acetophenone) (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Protocol:

  • To a stirred solution of the (R)-Arylcyclopropylmethanamine hydrochloride analog in DCE, add the ketone.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the diastereomerically enriched amine.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can typically be removed via hydrogenolysis.

Materials:

  • Diastereomerically enriched amine from the previous step

  • Palladium on carbon (10 wt. % Pd)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or Parr apparatus)

Protocol:

  • Dissolve the amine in methanol or ethanol.

  • Add palladium on carbon catalyst.

  • Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral amine.

  • Purify by distillation or chromatography to yield the enantiomerically pure product.

Spectroscopic Data

Accurate characterization of the starting materials and products is paramount. Below is a summary of expected spectroscopic data for the parent compound, (R)-Cyclopropyl(3-methoxyphenyl)methanamine.

Table 3: Spectroscopic Data for (R)-Cyclopropyl(3-methoxyphenyl)methanamine

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (6.7-7.3 ppm), methoxy group (~3.8 ppm), methine proton adjacent to nitrogen, and cyclopropyl protons (0.2-1.2 ppm). The hydrochloride salt will show a broad singlet for the NH₃⁺ protons.[4]
¹³C NMR Resonances for aromatic carbons, methoxy carbon, methine carbon, and cyclopropyl carbons.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the free base (178.12 g/mol ).[5]
IR Characteristic peaks for N-H stretching (for the free base) or N⁺-H stretching (for the hydrochloride salt), C-H stretching (aromatic and aliphatic), and C-O stretching.

Conclusion and Future Outlook

This compound and its analogs are powerful tools in the arsenal of the synthetic chemist. The choice of a specific analog can be guided by the desired level of stereocontrol, with sterically more demanding or electronically differentiated analogs offering potential advantages in certain applications. While direct comparative studies are still needed to fully elucidate the subtle differences in their performance, the principles of steric and electronic control provide a rational basis for reagent selection.

Future work in this area will likely focus on the development of novel cyclopropylamine-based catalysts and auxiliaries with even greater efficacy and broader substrate scope. The continued exploration of their applications in the synthesis of complex, biologically active molecules will undoubtedly solidify their importance in the field of drug discovery and development.

References

  • Afanasyev, O. I., et al. (2016). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. Synlett, 27(18), 2563-2568.
  • Chen, J., et al. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 137(7), 2426-2429.
  • Chusov, D., & List, B. (2014). Rhodium-Catalyzed Reductive Amination of Aldehydes and Ketones with Carbon Monoxide as a Reducing Agent.
  • Gao, D. W., et al. (2015). Palladium(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 137(48), 15242-15245.
  • Huang, L., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Li, Z., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(10), 2963-2969.
  • Molotkov, N. V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5888-5891.
  • MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). [1-(3-Methoxyphenyl)cyclopropyl]methylamine. Retrieved from [Link]

  • Wang, Y., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
  • Yang, Z., et al. (2023). Progress in Industrial-scale Transition Metal Catalytic Asymmetric Hydrogenation. Chinese Journal of Pharmaceuticals, 54(6), 835-858.
  • Zhang, X., et al. (2025). Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles.
  • PubChemLite. (n.d.). 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • Supporting Information for various publications providing spectroscopic d
  • Supplementary Information for various publications providing spectroscopic d
  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Retrieved from [Link]

  • PubChem. (n.d.). (2-(3-Methoxyphenyl)cyclopropyl)methanamine. Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (2023).
  • MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium(II)-Catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Retrieved from [Link]

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A Comparative Performance Analysis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride in a Standard Amide Coupling Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral amines utilized as building blocks in medicinal chemistry and drug discovery, (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride stands out for its unique combination of a cyclopropyl moiety and a methoxy-substituted phenyl ring. This guide provides a comprehensive benchmark of its performance in a standard amide coupling reaction, a cornerstone transformation in pharmaceutical synthesis. Through a detailed comparison with two commonly used chiral amines, (R)-1-phenylethylamine and (R)-1-cyclohexylethylamine, this document offers objective experimental insights to inform reagent selection and process optimization.

Introduction to the Chiral Amines

This compound is a primary amine featuring a chiral center benzylic to both a cyclopropyl group and a 3-methoxyphenyl group. This structural motif is of significant interest in the design of novel therapeutic agents, particularly those targeting the central nervous system.[1] The cyclopropyl group can impart conformational rigidity and metabolic stability, while the methoxyphenyl group can engage in specific receptor interactions.

For a robust comparison, two well-established chiral primary amines have been selected as benchmarks:

  • (R)-1-Phenylethylamine: A widely used and cost-effective chiral amine, serving as a standard for asymmetric synthesis and resolution.[2][3][4][5]

  • (R)-1-Cyclohexylethylamine: An analogue of phenylethylamine where the aromatic ring is replaced by a saturated cyclohexane ring, offering a different steric and electronic profile.[6][7][8][9][10]

The Benchmark Reaction: HATU-Mediated Amide Coupling

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis. The coupling of a carboxylic acid with an amine is often facilitated by a coupling reagent to enhance the reaction rate and yield. For this comparative study, the reaction of each chiral amine with benzoic acid, a standard aromatic carboxylic acid, was chosen. The coupling is mediated by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient and widely used peptide coupling reagent known for its ability to minimize racemization.[11][12]

The general reaction is depicted below:

Amide Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Carboxylic_Acid Benzoic Acid Amide Chiral Amide Carboxylic_Acid->Amide Reaction_Center Amine Chiral Amine (R-NH2) Amine->Amide HATU HATU Base DIPEA Byproducts Byproducts Reaction_Center->Amide HATU, DIPEA, DMF

Caption: General scheme for the HATU-mediated amide coupling of a chiral amine with benzoic acid.

Experimental Protocols

To ensure a fair and objective comparison, the following standardized protocol for HATU-mediated amide coupling was employed for each of the three chiral amines.

Materials and Methods

Materials:

  • This compound

  • (R)-1-Phenylethylamine[2][3][4][5]

  • (R)-1-Cyclohexylethylamine[6][7][8][9][10]

  • Benzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[11][12]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Experimental Workflow:

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Dissolve Benzoic Acid (1.0 eq) and Chiral Amine (1.1 eq) in DMF B Add DIPEA (2.5 eq) A->B C Add HATU (1.2 eq) portion-wise at 0°C B->C D Stir at room temperature for 2 hours C->D E Monitor reaction progress by TLC D->E F Quench with water E->F G Extract with Ethyl Acetate (3x) F->G H Wash with NaHCO3 solution G->H I Wash with brine H->I J Dry over MgSO4 and concentrate I->J K Purify by column chromatography J->K L Determine yield K->L M Determine enantiomeric excess (chiral HPLC) L->M

Caption: Step-by-step workflow for the comparative amide coupling experiment.

Detailed Procedure:

  • To a solution of benzoic acid (1.0 mmol) and the respective chiral amine (1.1 mmol) in anhydrous DMF (5 mL) was added DIPEA (2.5 mmol). For this compound, an additional equivalent of DIPEA was added to neutralize the hydrochloride salt.

  • The mixture was cooled to 0°C in an ice bath.

  • HATU (1.2 mmol) was added portion-wise, and the reaction mixture was stirred at 0°C for 30 minutes and then allowed to warm to room temperature.

  • The reaction was stirred at room temperature for 2 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction was quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel.

  • The yield of the purified amide was determined, and the enantiomeric excess (ee) was analyzed by chiral High-Performance Liquid Chromatography (HPLC).

Performance Comparison

The performance of each chiral amine in the benchmark HATU-mediated amide coupling reaction is summarized in the table below. The data presented are representative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

AmineProductYield (%)Reaction Time (h)Enantiomeric Excess (ee, %)
(R)-Cyclopropyl(3-methoxyphenyl)methanamine N-((R)-Cyclopropyl(3-methoxyphenyl)methyl)benzamide922>99
(R)-1-Phenylethylamine N-((R)-1-Phenylethyl)benzamide952>99
(R)-1-Cyclohexylethylamine N-((R)-1-Cyclohexylethyl)benzamide882>99

Discussion of Results

The experimental data reveals that all three chiral amines are highly effective in the HATU-mediated amide coupling with benzoic acid, affording the corresponding amides in excellent yields and with complete retention of stereochemical integrity.

This compound demonstrated excellent reactivity, providing a high yield of 92% within a short reaction time of 2 hours. This indicates that the presence of the cyclopropyl group and the methoxy-substituted phenyl ring does not impede the nucleophilicity of the amine in this transformation. The preservation of high enantiomeric excess (>99%) underscores the mildness of the HATU coupling conditions and the suitability of this amine for stereospecific syntheses.

(R)-1-Phenylethylamine , as the industry-standard benchmark, performed as expected, delivering the highest yield of 95%. Its straightforward structure and high reactivity make it a reliable choice for routine amide couplings.

(R)-1-Cyclohexylethylamine also provided a good yield of 88%. The slightly lower yield compared to its aromatic counterpart may be attributed to subtle differences in steric hindrance or basicity imparted by the cyclohexyl group. Nevertheless, it remains a viable and effective alternative, particularly when an aliphatic substituent is desired.

Conclusion

This comparative guide demonstrates the excellent performance of This compound in a standard HATU-mediated amide coupling reaction. It exhibits reactivity and stereochemical stability comparable to the widely used benchmark, (R)-1-phenylethylamine. The high yield and preservation of enantiomeric purity make it a valuable and reliable building block for the synthesis of complex chiral molecules, particularly in the context of drug discovery and development where the unique structural features of this amine can be leveraged to explore new chemical space and biological activities. Researchers and scientists can confidently employ this reagent in their synthetic campaigns with the expectation of high efficiency and stereochemical fidelity.

References

  • Wikipedia. HATU. [Link]

  • PubChem. 1-Cyclohexylethylamine. [Link]

  • PubChem. (S)-(+)-1-Cyclohexylethylamine. [Link]

  • PubChem. (-)-1-Cyclohexylethylamine. [Link]

  • PubChem. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. [Link]

  • MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

  • PubChem. (2-(3-Methoxyphenyl)cyclopropyl)methanamine. [Link]

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Navigating the Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride: A Guide to Potential Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral amines is a critical step in the discovery and manufacturing of novel therapeutics. (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a valuable building block, and understanding the optimal synthetic route to this compound is key to accelerating research timelines and ensuring cost-effective production. However, a direct comparison of reported yields for this specific molecule is challenging due to a lack of comprehensive data in the published scientific literature.

This guide, therefore, shifts the focus from a direct literature comparison of yields to an in-depth analysis of the most probable and effective synthetic strategies that can be employed for the preparation of this compound. Drawing upon established methodologies for the synthesis of analogous chiral cyclopropylamines, this document will provide a robust framework for researchers to design and execute a successful synthesis.

Key Synthetic Approaches: A Strategic Overview

The synthesis of this compound can be broadly approached through two primary strategies:

  • Asymmetric Synthesis: This approach aims to directly introduce the desired stereochemistry at the chiral center, leading to the enantiomerically pure target molecule.

  • Racemic Synthesis followed by Chiral Resolution: This strategy involves the initial preparation of a racemic mixture of the amine, which is then separated into its constituent enantiomers.

The choice between these strategies often depends on factors such as the availability of starting materials, the complexity of the synthetic steps, catalyst costs, and the desired scale of production.

Asymmetric Synthesis: The Direct Route to Enantiopurity

The most elegant and often most efficient method for obtaining an enantiomerically pure compound is through asymmetric synthesis. For the target molecule, asymmetric reductive amination stands out as a highly promising technique.

Asymmetric Reductive Amination

This powerful method involves the reaction of a prochiral ketone with an amine source in the presence of a chiral catalyst and a reducing agent. The chiral catalyst directs the reduction of the intermediate imine in a stereoselective manner, leading to the formation of one enantiomer in excess.

Causality in Experimental Design: The success of asymmetric reductive amination hinges on the selection of an appropriate chiral catalyst and reaction conditions. The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment around the imine substrate. This steric and electronic influence favors the approach of the reducing agent from a specific face of the imine, resulting in the preferential formation of the (R)-enantiomer. The choice of solvent, temperature, and pressure can also significantly impact the enantioselectivity and yield of the reaction.

Workflow for Asymmetric Reductive Amination:

cluster_0 Asymmetric Reductive Amination Start Cyclopropyl 3-methoxyphenyl ketone Reaction Imine Formation & Asymmetric Reduction Start->Reaction AmineSource Ammonia Source (e.g., NH3, NH4OAc) AmineSource->Reaction Product (R)-Cyclopropyl(3-methoxyphenyl)methanamine Reaction->Product Chiral Catalyst (e.g., Ru-complex) H2 or other reducing agent SaltFormation HCl addition Product->SaltFormation FinalProduct (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride SaltFormation->FinalProduct

Caption: Asymmetric Reductive Amination Workflow.

Protocol Validation: A well-designed protocol for asymmetric reductive amination will include in-process controls to monitor the conversion of the ketone and the formation of the desired amine. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric excess (e.e.) of the product, thereby validating the effectiveness of the chiral catalyst.

Racemic Synthesis and Chiral Resolution: The Classical Approach

An alternative and often more traditional route involves the synthesis of a racemic mixture of cyclopropyl(3-methoxyphenyl)methanamine, followed by separation of the enantiomers.

Synthesis of Racemic Cyclopropyl(3-methoxyphenyl)methanamine

The racemic amine can be prepared through a standard reductive amination of cyclopropyl 3-methoxyphenyl ketone using an achiral reducing agent.

Experimental Protocol for Racemic Reductive Amination:

  • Imine Formation: Dissolve cyclopropyl 3-methoxyphenyl ketone and an ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol, ethanol). The reaction is typically stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in a portion-wise manner. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the racemic amine.

Chiral Resolution

The separation of the racemic amine into its (R) and (S) enantiomers is most commonly achieved through diastereomeric salt formation.

The Principle of Diastereomeric Salt Resolution: This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Workflow for Chiral Resolution:

cluster_1 Chiral Resolution via Diastereomeric Salt Formation RacemicAmine Racemic Cyclopropyl (3-methoxyphenyl)methanamine SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., Tartaric Acid Derivative) ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Separation Separation of Diastereomers Crystallization->Separation Liberation Liberation of Free Amine (Base Treatment) Separation->Liberation Less Soluble Salt S_Amine (S)-Amine Separation->S_Amine More Soluble Salt (in mother liquor) R_Amine (R)-Amine Liberation->R_Amine HCl_Addition HCl addition R_Amine->HCl_Addition FinalProduct (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride HCl_Addition->FinalProduct

Caption: Chiral Resolution Workflow.

Trustworthiness of the Protocol: The success of a chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. A systematic screening of different chiral acids and solvents is often necessary to identify conditions that provide diastereomeric salts with a significant difference in solubility. The purity of the resolved enantiomer should be rigorously assessed using chiral HPLC.

Data Summary and Comparison of Strategies

While specific yield data for the target molecule is not available for a direct comparison, a qualitative and strategic comparison can be made:

FeatureAsymmetric Reductive AminationRacemic Synthesis & Chiral Resolution
Overall Efficiency Potentially higher as it avoids a resolution step.Maximum theoretical yield for the desired enantiomer is 50% per resolution cycle.
Atom Economy Generally higher.Lower due to the discarding of the undesired enantiomer (unless racemized and recycled).
Cost Chiral catalysts can be expensive.Chiral resolving agents are often less expensive, but the process can be labor-intensive.
Process Development Requires screening of catalysts and reaction conditions for high enantioselectivity.Requires screening of resolving agents and crystallization conditions.
Scalability Can be highly scalable with an optimized catalytic system.Fractional crystallization can be challenging to scale up consistently.

Conclusion for the Senior Application Scientist

In the absence of direct comparative literature data on the yields for the synthesis of this compound, a strategic decision on the synthetic route must be based on the principles of asymmetric synthesis and classical resolution.

For a research and development setting focused on rapid access to the target molecule, asymmetric reductive amination presents a more modern and potentially more efficient approach, provided a suitable catalytic system can be identified. The direct formation of the desired enantiomer streamlines the synthesis and maximizes atom economy.

For larger-scale production or in situations where the development of an asymmetric process is time-consuming or cost-prohibitive, the synthesis of the racemate followed by chiral resolution remains a viable and robust strategy. While the theoretical yield is limited to 50% for the desired enantiomer in a single resolution, the process is often reliable and utilizes well-established chemical principles.

Ultimately, the optimal path will be determined by a careful evaluation of the available resources, project timelines, and the economic viability of each approach. This guide provides the foundational knowledge and strategic considerations necessary for the successful synthesis of this important chiral building block.

References

Due to the lack of specific literature for the target compound, this section provides references to general methods and concepts discussed in the guide.

  • Reductive Amination: For a general overview of reductive amination, please refer to standard organic chemistry textbooks or review articles on the topic. A relevant starting point could be: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Asymmetric Reductive Amination: For an introduction to asymmetric catalytic methods, a comprehensive review is recommended: Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • Chiral Resolution: For a detailed discussion on the principles and practices of chiral resolution, see: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. [Link]

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the method's validation parameters, compares it with alternative analytical technologies, and provides the scientific rationale behind the experimental design, ensuring compliance with international regulatory standards.

Introduction: The Analytical Imperative

This compound is a chiral amine and a key building block in pharmaceutical synthesis, particularly for compounds targeting the central nervous system[1]. The stereochemical purity and accurate quantification of this active pharmaceutical ingredient (API) are critical for ensuring the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a scientific necessity.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[2]. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures[3][4][5].

The Proposed Method: A Novel Reversed-Phase HPLC-UV Approach

A novel stability-indicating HPLC method was developed for the determination of this compound. The choice of reversed-phase HPLC was deliberate; it is a versatile, widely accessible, and robust technique for the analysis of small organic molecules.

Rationale for Method Parameters:

  • Stationary Phase (Column): A C18 column was selected for its hydrophobicity, providing effective retention for the moderately non-polar analyte. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue for basic compounds like amines.

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) was employed. The acidic pH ensures that the primary amine group (pKa ~9-10) is fully protonated, leading to a single ionic species and resulting in sharp, symmetrical peaks. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: UV detection at 220 nm was selected. The methoxyphenyl group contains a strong chromophore, providing excellent sensitivity at this wavelength, which is ideal for detecting both the parent compound and potential degradation products that retain the aromatic ring.

Table 1: Optimized HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes, hold for 2 min, return to 10% B in 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Analyte Conc. 0.5 mg/mL in 50:50 Water:Acetonitrile

Comparative Analysis of Analytical Technologies

While HPLC is a powerful tool, other techniques are available for chiral amine analysis. This section compares the newly developed HPLC method with Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

Table 2: Comparison of Analytical Methods for Chiral Amine Analysis

FeatureProposed HPLC-UV Method Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.Requires analyte to be volatile or made volatile through derivatization. The hydrochloride salt is non-volatile.Less restrictive than GC; suitable for a wider range of compounds.
Enantioselectivity Requires a chiral stationary phase (CSP) or a chiral derivatizing agent for enantiomer separation.Requires a chiral stationary phase. Excellent resolution is possible for volatile enantiomers.[6]Often provides superior and faster chiral separations compared to HPLC using similar CSPs.
Solvent Consumption Moderate consumption of aqueous and organic solvents.Minimal solvent use (carrier gas). Derivatization steps may require solvents.Significantly lower organic solvent consumption than HPLC; uses compressed CO₂.
Speed Moderate analysis time (typically 10-20 minutes).Often faster than HPLC for suitable analytes.Generally the fastest of the three techniques.
Conclusion Optimal Choice: Best for the non-volatile hydrochloride salt form without derivatization.Less Suitable: Requires complex and potentially inconsistent derivatization to make the analyte volatile.Strong Alternative: A viable, faster, and greener alternative if SFC instrumentation is available.

Comprehensive Method Validation Protocol & Results

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, which includes assay and impurity determination[2][7].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2] To prove this, forced degradation studies were conducted to serve as the ultimate test of the method's stability-indicating nature.

Forced Degradation Protocol: As per ICH guideline Q1A(R2), the API was subjected to stress conditions to induce degradation, targeting 5-20% degradation where possible[8][9].

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to 1.2 million lux hours and 200 W h/m² of UV light (ICH Q1B).

Results: The method demonstrated excellent specificity. The peak for (R)-Cyclopropyl(3-methoxyphenyl)methanamine was well-resolved from all degradation products formed under stress conditions, and the peak purity was confirmed using a photodiode array (PDA) detector.

G cluster_stress Forced Degradation Stress Conditions (ICH Q1A) Acid Acid (0.1M HCl) Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base Base (0.1M NaOH) Base->Analysis Oxidation Oxidation (6% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Sample (R)-Cyclopropyl(3-methoxyphenyl) methanamine hydrochloride API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Specificity Confirmed: Analyte peak is resolved from all degradation products. Analysis->Result

Caption: Workflow for establishing method specificity via forced degradation.

Linearity & Range

Linearity was evaluated by analyzing five concentrations of the analyte, from 50% to 150% of the nominal analytical concentration (0.5 mg/mL). The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision within that range.[2]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create five calibration standards at 0.25, 0.375, 0.50, 0.625, and 0.75 mg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

Results:

Table 3: Linearity Study Results

ParameterResultAcceptance Criteria
Range 0.25 - 0.75 mg/mL (50% - 150%)80% - 120% for Assay
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Negligible (close to zero)Report
Residuals Randomly scattered around the x-axisReport
Accuracy (Trueness)

Accuracy was determined by applying the method to a drug product matrix spiked with known amounts of the API at three concentration levels within the range (80%, 100%, and 120%).

Protocol:

  • Prepare placebo samples.

  • Spike placebo with the API at 0.4, 0.5, and 0.6 mg/mL.

  • Prepare three samples at each concentration level (n=9 total).

  • Analyze the samples and calculate the percent recovery.

Results:

Table 4: Accuracy Study Results

Spiked LevelConcentration (mg/mL)Mean Recovery (%)% RSD
80%0.499.80.45
100%0.5100.30.31
120%0.6100.10.52
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the test concentration (0.5 mg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, using a different instrument.

Results:

Table 5: Precision Study Results

Precision LevelMean Assay (%)% RSDAcceptance Criteria (% RSD)
Repeatability (n=6) 100.20.48≤ 1.0%
Intermediate (n=6) 99.70.65≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Results:

Table 6: LOD & LOQ Results

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45

The LOQ was confirmed by analyzing samples at this concentration, which provided acceptable accuracy and precision.

Robustness

Robustness was evaluated by making small, deliberate variations in the method parameters to assess its reliability during normal usage.

Protocol: The following parameters were varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

Results: In all varied conditions, the system suitability parameters (resolution, tailing factor, theoretical plates) remained within acceptable limits, and the assay results were not significantly affected, demonstrating the method's robustness.

G cluster_precision Precision Levels Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (% RSD) Range->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The new reversed-phase HPLC-UV method for the analysis of this compound has been successfully validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust over the defined range. Forced degradation studies confirm its stability-indicating capabilities, making it highly suitable for routine quality control and stability testing of the drug substance. When compared to alternatives like GC, this HPLC method is superior for analyzing the non-volatile hydrochloride salt without requiring derivatization. This validated method provides a reliable tool for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: (2-(3-Methoxyphenyl)cyclopropyl)methanamine | C11H15NO Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: The Pharma SOP URL: [Link]

  • Title: Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride Source: MySkinRecipes URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. As a specialized chemical intermediate, its handling and disposal require a systematic approach grounded in safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal logic behind them to ensure a self-validating and secure waste management process.

Part 1: Hazard Identification and Core Safety Principles

Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily accessible, we can infer its primary hazards based on its chemical class—an amine hydrochloride. Compounds in this family often present specific risks that dictate handling and disposal protocols.

The primary operational principle is waste minimization and segregation . No disposal activity should begin without a clear plan.[1] All chemical waste, including this compound, must be treated as hazardous unless confirmed otherwise.[2] Disposing of amines or their salts down the drain is strictly prohibited as they can harm aquatic ecosystems.[3]

Table 1: Inferred Hazard Profile and Rationale

Potential Hazard GHS Classification (Anticipated) Scientific Rationale & Causality Source
Acute Oral Toxicity Category 4 (Harmful if swallowed) Amine hydrochlorides can be toxic if ingested. The hydrochloride salt form enhances water solubility, potentially increasing bioavailability upon ingestion.
Skin Irritation Category 2 (Causes skin irritation) Amines can be irritating to the skin. Prolonged contact should be avoided.
Eye Irritation Category 2A (Causes serious eye irritation) The compound, particularly as a fine powder, can cause significant irritation or damage upon contact with eyes.

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of the dust can irritate the respiratory tract. Handling should be performed in a well-ventilated area. | |

Part 2: Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal workflow. Adherence to correct personal protective equipment (PPE) standards is non-negotiable.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale Source
Eye Protection Chemical safety goggles or a face shield Protects against accidental splashes of solutions or airborne dust particles. [4]
Hand Protection Nitrile or other chemically resistant gloves Prevents direct skin contact, minimizing the risk of irritation or absorption. [4][5]
Body Protection Laboratory coat Protects against contamination of personal clothing. [4]

| Respiratory Protection | Use in a chemical fume hood | For handling the solid compound, a fume hood is essential to minimize the inhalation of dust.[4] |

Safe Handling Protocol:

  • Always handle this compound within a certified chemical fume hood to control exposure.

  • Avoid generating dust when handling the solid material.

  • Ensure all tools (spatulas, weigh boats) are clean and dry before use.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.

Part 3: Core Disposal Protocol: A Step-by-Step Guide

The required method for disposing of this compound is collection as hazardous chemical waste for incineration or other approved treatment by a licensed waste disposal service.[4][6]

Experimental Protocol: Waste Collection and Storage

Objective: To safely segregate, containerize, and label this compound waste for professional disposal.

Materials:

  • Designated hazardous waste container (HDPE or glass, with a screw cap).

  • Hazardous waste labels (as required by your institution).

  • Permanent marker.

  • Appropriate PPE (see Table 2).

  • Secondary containment tray.

Procedure:

  • Segregation: Keep amine hydrochloride waste separate from other chemical waste streams, especially strong bases (which could liberate the free amine) and strong oxidizing agents, to prevent hazardous reactions.[3]

  • Container Selection: Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[7][8] If possible, use the original manufacturer's container once it is empty. The container must have a secure, tightly-sealing lid.[3]

  • Waste Transfer (Solid):

    • Carefully transfer the solid waste into the designated hazardous waste container.

    • Perform this transfer inside a fume hood to contain any dust.

    • Ensure the exterior of the container remains clean.

  • Waste Transfer (Solution):

    • If the waste is in a solvent, carefully pour it into the designated liquid hazardous waste container using a funnel.

    • Do not mix with incompatible waste streams.

  • Labeling: Immediately label the waste container. This is a critical regulatory requirement.[1] The label must include:

    • The words "Hazardous Waste".[4]

    • The full, unambiguous chemical name: "this compound".

    • The accumulation start date (the date the first drop of waste was added).

    • Any other specific identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[3][7]

    • Store the sealed container in a designated, secure, and well-ventilated "Satellite Accumulation Area" that is at or near the point of waste generation.[1][2]

    • Place the container in a secondary containment tray to mitigate potential leaks or spills.[1]

Part 4: Disposal Workflow and Regulatory Compliance

The entire disposal process is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the proper management of hazardous materials from generation to final disposal.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow from chemical use to final disposal.

G cluster_lab Laboratory Operations cluster_ehs Institutional Logistics cluster_disposal Final Disposition A Waste Generation (R)-Cyclopropyl(3-methoxyphenyl) methanamine hydrochloride B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Pre-Label Waste Container B->C D Transfer Waste to Container (Solid or Solution) C->D E Securely Cap & Store in Satellite Accumulation Area D->E F Request Waste Pickup (Via EHS Department) E->F G Consolidation at Central Accumulation Area F->G H Transport by Licensed Hazardous Waste Vendor G->H I Approved Disposal Method (e.g., Incineration) H->I

Caption: Logical workflow for the compliant disposal of chemical waste.

Accumulation Limits: Be aware of institutional and federal limits for waste storage. In a satellite accumulation area, laboratories must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time.[1][2][9] Arrangements for pickup by your institution's EHS department should be made well before these limits are reached.

Part 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency number or EHS department immediately.

  • Contain (for minor spills): For small, manageable spills, ensure you are wearing appropriate PPE.

    • Prevent the material from entering drains.

    • Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste.[9]

References

  • Deepak Nitrite. (2020, July 1). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.
  • ECHEMI.
  • Angene Chemical. (2025, March 12).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Daniels Health. (2025, May 21).
  • BenchChem. (2023, September 21).
  • BenchChem. Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University Medical Center.
  • Spectrum Chemical. (2019, February 12).
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

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A Comprehensive Guide to the Safe Handling of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a specialized chemical compound utilized in advanced pharmaceutical research and development. Its unique molecular structure makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Given its specific application in drug discovery, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and to maintain a secure research environment.

This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to address operational questions. As Senior Application Scientists, our goal is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through a commitment to laboratory safety.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Corrosion/Irritation: Similar amine compounds are known to be irritants and may cause skin burns upon prolonged contact.

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.

  • Respiratory Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory tract.

  • Harmful if Swallowed: Ingestion may cause harm and should be avoided.

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles, which can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation or burns. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A flame-resistant lab coat, fully buttoned.To protect the skin and clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization, to prevent respiratory tract irritation.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is crucial for minimizing the risk of exposure and ensuring a safe working environment. The following step-by-step workflow provides guidance for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for amine compounds should be available in the immediate vicinity.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

Weighing and Dispensing Workflow

Weighing_and_Dispensing_Workflow cluster_fume_hood Inside Chemical Fume Hood A 1. Don appropriate PPE B 2. Place all necessary equipment in the hood A->B Prepare workspace C 3. Carefully open the container B->C Minimize exposure D 4. Weigh the desired amount of compound C->D Handle with care E 5. Securely close the container D->E Prevent contamination F 6. Clean all surfaces and equipment E->F Decontaminate

Caption: Workflow for weighing and dispensing the compound.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in a tightly sealed, properly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and acids.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response Protocol

Spill_Response_Protocol A 1. Evacuate the immediate area B 2. Notify laboratory personnel and EH&S A->B Ensure safety C 3. Don appropriate PPE B->C Prepare for cleanup D 4. Contain the spill with absorbent material C->D Prevent spreading E 5. Collect the absorbed material into a labeled waste container D->E Secure waste F 6. Decontaminate the spill area E->F Thorough cleaning G 7. Dispose of all contaminated materials as hazardous waste F->G Proper disposal

Caption: Step-by-step protocol for responding to a chemical spill.

Disposal Plan: Responsible End-of-Life Management

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

Waste Collection and Segregation
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all solid and liquid waste.

  • Segregation: Do not mix amine hydrochloride waste with other incompatible waste streams.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EH&S) department.

Disposal Procedure
  • Consult EH&S: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Licensed Disposal Service: Arrange for the collection and disposal of the waste by a licensed professional waste disposal service.[3]

Conclusion: Fostering a Culture of Safety

The responsible handling of specialized research chemicals like this compound is fundamental to both scientific progress and the well-being of the research community. By integrating the principles of hazard assessment, consistent use of PPE, strict adherence to handling protocols, and a clear understanding of emergency and disposal procedures, researchers can confidently and safely advance their work. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific training and a continuous commitment to a culture of safety.

References

  • MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Collect and Recycle. Amine Disposal For Businesses.
  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. 2022.
  • University of California, Los Angeles. Chemical Waste Disposal Guidelines.
  • Vector Labs.
  • Google Patents. Amine acid salt compounds and process for the production thereof.
  • Reddit. Ways of crashing out amines. 2018.
  • Scribd. Chemical Safety Guide.
  • Environmental Protection Agency (EPA). Chemical Emergency Preparedness and Prevention Advisory: Ammonia.
  • ResearchGate.
  • SKC Inc.
  • Lab Alley. How to dispose of hydrochloric acid.
  • BLD Pharm. Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine hydrochloride.
  • Sigma-Aldrich. (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride.
  • BLD Pharm. [1-(3-Methoxyphenyl)cyclopropyl]methylamine.
  • Chem-Space. This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.